molecular formula C5H12ClNO B1429095 2-(Methoxymethyl)azetidine hydrochloride CAS No. 1803592-63-3

2-(Methoxymethyl)azetidine hydrochloride

Cat. No.: B1429095
CAS No.: 1803592-63-3
M. Wt: 137.61 g/mol
InChI Key: WKUUAQJWHUDNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methoxymethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUAQJWHUDNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-63-3
Record name Azetidine, 2-(methoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methoxymethyl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its rise to prominence is largely due to the unique conformational rigidity and sp³-rich character conferred by the strained four-membered ring.[1] This structural feature is highly sought after in drug design as it can lead to improved metabolic stability, enhanced binding affinity to target proteins, and favorable pharmacokinetic profiles when compared to more flexible acyclic or larger ring analogs.[1] Consequently, the azetidine scaffold is now a privileged structure found in a number of approved drugs and numerous clinical candidates, underscoring its importance for the development of next-generation therapeutics. This guide provides a focused examination of the physical properties of a specific, functionally relevant azetidine derivative: 2-(Methoxymethyl)azetidine hydrochloride.

Core Compound Identity and Structure

This compound is a substituted azetidine derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The hydrochloride salt form is common for amine-containing compounds, as it generally imparts greater stability and aqueous solubility compared to the free base.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1][2][3]
Molecular Weight 137.61 g/mol [1][2][3]
Appearance White to off-white powderInferred from supplier data for similar compounds[3]
Melting Point Data not available in searched literature.
Boiling Point Data not available for the hydrochloride salt. Predicted for the free base: 114.2 ± 13.0 °C.[4]
Solubility Expected to be soluble in water and lower alcohols. Data not available in searched literature.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in standard pharmaceutical and chemical analysis practices.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination. A preliminary rapid heating is used to estimate the melting point, followed by a slower, more precise measurement to ensure accuracy.

Methodology: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Ensure sample is a fine, dry powder. B Pack sample into a capillary tube to a height of 2-3 mm. A->B C Compact the sample by tapping or dropping through a long tube. B->C D Place capillary in melting point apparatus. C->D E Rapidly heat to ~15-20°C below expected M.P. D->E F Reduce heating rate to 1-2°C per minute. E->F G Record temperature at which melting begins (T1). F->G H Record temperature at which sample is completely liquid (T2). G->H I Report melting range as T1 - T2. H->I J Repeat measurement with a fresh sample. I->J K Ensure consistency between measurements. J->K

Figure 2: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the sample.

    • Press the open end of a capillary tube into the powder until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, heat the block to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Validation:

    • Repeat the determination at least twice with fresh samples to ensure the result is reproducible.

Solubility Determination

Causality Behind Experimental Choices: Solubility data is critical for selecting appropriate solvents for synthesis, purification, and formulation. A qualitative assessment provides a quick screen, while a quantitative determination using the shake-flask method provides precise solubility values. The hydrochloride salt structure suggests good solubility in polar protic solvents like water and ethanol, and potentially in polar aprotic solvents like DMSO.

Methodology: Shake-Flask Equilibrium Solubility Determination

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess solid to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h). A->B C Allow undissolved solid to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot (e.g., 0.45 µm syringe filter). D->E F Dilute the filtrate to a known volume. E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). F->G H Calculate solubility (e.g., in mg/mL). G->H

Figure 3: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

  • Preparation and Equilibration:

    • To a series of vials, add a known volume (e.g., 1 mL) of the desired solvents (e.g., water, ethanol, DMSO).

    • Add an excess amount of this compound to each vial, ensuring that solid material remains undissolved.

    • Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

    • After equilibration, allow the vials to stand undisturbed for the solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the original solubility based on the measured concentration and the dilution factor.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals allow for the assignment of each proton and carbon in the structure. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.

Expected ¹H NMR Spectral Features:

  • Azetidine Ring Protons: Complex multiplets in the aliphatic region.

  • Methoxymethyl Protons: A singlet for the O-CH₃ group and a multiplet for the -CH₂-O- group.

  • N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and the solvent used.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for each of the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.

Step-by-Step Protocol for NMR Sample Preparation:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a small vial.

    • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all protons.

    • Assign the chemical shifts for all carbons in the ¹³C NMR spectrum, potentially with the aid of 2D NMR experiments like HSQC.

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different bonds.

Expected IR Spectral Features:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C-H Stretch: Sharp absorption bands in the region of 2800-3000 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

  • N-H Bend: An absorption band in the region of 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectral Features:

  • The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 102.09, which is the mass of the protonated 2-(methoxymethyl)azetidine.

Safety and Handling

Based on available GHS information, this compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable building block in medicinal chemistry, embodying the advantageous structural features of the azetidine scaffold. While specific experimental data on its physical properties are not widely published, this guide provides a comprehensive framework for the determination of these properties through established, reliable methodologies. The protocols and theoretical considerations presented herein are intended to empower researchers and drug development professionals in their work with this and similar compounds, ensuring both scientific rigor and safety in the laboratory.

References

  • PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl Safety and Hazards. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. Retrieved January 19, 2026, from [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 19, 2026, from [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(Methoxymethyl)azetidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in suboptimal drug performance.[1][3] This guide provides a comprehensive technical overview of the solubility of 2-(Methoxymethyl)azetidine hydrochloride, a key building block in medicinal chemistry.[4] Its unique structural features, including the strained azetidine ring and the methoxymethyl group, contribute to its utility in creating metabolically stable and effective drug candidates.[4] Understanding its solubility profile in various organic solvents is essential for researchers and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation processes.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting and explaining its solubility behavior. This compound is the hydrochloride salt of the parent compound, 2-(Methoxymethyl)azetidine. The formation of a hydrochloride salt from a basic amine is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[5][6]

PropertyValueSource
Molecular Formula C₅H₁₂ClNOPubChem[7]
Molecular Weight 137.61 g/mol PubChem[7]
Parent Compound 2-(Methoxymethyl)azetidinePubChem[7]
Parent Compound Molecular Formula C₅H₁₁NOPubChem[8]
Parent Compound Molecular Weight 101.15 g/mol PubChem[8]
Parent Compound XLogP3-AA -0.2PubChem[8]
Parent Compound Topological Polar Surface Area 21.3 ŲPubChem[8]

The presence of the hydrochloride salt makes this compound an ionic compound. This ionic character, coupled with the polar functional groups (ether and amine), dictates its interaction with different solvents. The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that polar compounds will dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] As a polar, ionic salt, this compound is expected to be more soluble in polar protic solvents that can effectively solvate both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding.[10]

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data for laboratory work, a standardized and reproducible method for determining solubility is crucial. The isothermal equilibrium shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.[1][10][11]

Experimental Workflow: Isothermal Equilibrium Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation & Reporting prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equil_shake Agitate at Constant Temperature (e.g., 24-72 hours) prep_vial->equil_shake sep_settle Allow to Settle equil_shake->sep_settle sep_centrifuge Centrifuge sep_settle->sep_centrifuge ana_supernatant Withdraw Supernatant sep_centrifuge->ana_supernatant ana_filter Filter (0.22 µm) ana_supernatant->ana_filter ana_dilute Dilute Sample ana_filter->ana_dilute ana_hplc Quantify by HPLC ana_dilute->ana_hplc calc_sol Calculate Solubility (mg/mL or mol/L) ana_hplc->calc_sol calc_report Report Mean ± SD (n≥3) calc_sol->calc_report G cluster_solubility Expected Solubility of this compound cluster_solvents Solvent Polarity High High Moderate Moderate Low Low Moderate->Low Insoluble Insoluble PolarProtic Polar Protic (Methanol, Ethanol) PolarProtic->High Strong Ion-Dipole & H-Bonding PolarAprotic Polar Aprotic (Acetonitrile, Acetone) PolarAprotic->Moderate Nonpolar Nonpolar (Dichloromethane, Toluene, Hexane) Nonpolar->Insoluble Weak Intermolecular Forces

Sources

stability and storage conditions for 2-(Methoxymethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(Methoxymethyl)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted azetidine derivative of increasing interest in medicinal chemistry and drug discovery. As a foundational building block, understanding its chemical and physical stability is paramount to ensuring the integrity of starting materials, the success of synthetic campaigns, and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the intrinsic stability of this compound, potential degradation pathways, recommended storage conditions, and a framework for establishing a robust stability testing program.

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery

Azetidines are four-membered saturated nitrogen heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their strained ring system imparts a unique three-dimensional character to molecules, which can lead to improved metabolic stability, solubility, and binding affinity compared to more flexible or larger ring systems. The reactivity of the azetidine ring, driven by its inherent ring strain, allows for unique chemical transformations, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1]

This compound, with its methoxymethyl substituent, offers an additional functional handle and stereochemical complexity, making it a versatile building block for novel chemical entities. However, the very features that make it attractive—the strained ring and the presence of a heteroatom—also introduce potential stability liabilities. This guide serves as a senior application scientist's perspective on proactively managing these liabilities.

Chemical Profile and Intrinsic Properties

A thorough understanding of the fundamental properties of this compound is the first step in designing appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₅H₁₂ClNOPubChem[2]
Molecular Weight 137.61 g/mol PubChem[2]
Appearance Typically a crystalline powder or solidFisher Scientific[3]
Hazard Classifications H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[2]

The hydrochloride salt form generally enhances the stability and crystallinity of the parent amine, making it less volatile and easier to handle than the free base. However, the hygroscopic nature of many hydrochloride salts necessitates careful control of humidity.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer likely degradation pathways based on the chemistry of the azetidine ring and related compounds.

Hydrolytic Degradation

Hydrolysis represents a primary degradation risk, particularly under non-neutral pH conditions. The strained azetidine ring is susceptible to nucleophilic attack by water, which can be catalyzed by acid or base.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, protonation of the azetidine nitrogen activates the ring towards nucleophilic attack by water, leading to ring-opened products.

  • Base-Catalyzed Ring Opening: While less common for simple azetidines, strong basic conditions can also promote ring opening.

A forced degradation study on a more complex molecule containing an azetidine core demonstrated that hydrolytic conditions can lead to degradation, suggesting this is a critical parameter to control.[4] The stability of hydrochloride salts of other nitrogen-containing drugs has also been shown to be highly pH-dependent.[5]

cluster_hydrolysis Hydrolytic Degradation Pathway Azetidine_HCl 2-(Methoxymethyl)azetidine Hydrochloride Protonated_Azetidine Azetidinium Ion Azetidine_HCl->Protonated_Azetidine  H+ (Acidic pH) Ring_Opened_Product Ring-Opened Amino Alcohol Protonated_Azetidine->Ring_Opened_Product  + H2O (Nucleophilic Attack)

Caption: Predicted acid-catalyzed hydrolytic degradation of 2-(Methoxymethyl)azetidine.

Oxidative Degradation

The azetidine nitrogen and the ether linkage of the methoxymethyl group are potential sites for oxidation. The presence of trace metal impurities or exposure to oxidizing agents can initiate degradation, leading to N-oxides or cleavage of the side chain.

Thermal Stress

As a solid, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can provide the energy needed to overcome activation barriers for degradation, particularly in the presence of moisture or impurities. Safety data for the parent azetidine hydrochloride indicates it is stable under normal conditions.[6]

Photostability

While there is no specific data for this compound, many amine-containing molecules can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could potentially lead to radical-mediated degradation pathways. Studies on other antihistaminic drugs have shown sensitivity to UV/VIS light, which can be pH-dependent.[7]

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and data from related compounds, the following storage conditions are recommended to ensure long-term stability.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential hydrolytic or oxidative reactions. This is a common recommendation for related azetidine compounds.[8]
Humidity Store in a dry environment with a desiccant.The hydrochloride salt is likely hygroscopic. Moisture absorption can lead to chemical degradation (hydrolysis) and physical changes (caking).[9]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).To prevent oxidative degradation.[8][9]
Light Protect from light by using amber vials or storing in the dark.To prevent potential photodegradation.[8]
Container Tightly sealed, non-reactive containers (e.g., glass or fluorinated polyethylene).To prevent contamination and moisture ingress.[6][9]

Handling Precautions: Due to its classification as a skin and eye irritant, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[2][10] Handle in a well-ventilated area to avoid respiratory irritation.[9]

A Framework for Stability Assessment

For critical applications in drug development, a formal stability study is essential. The following protocol, based on ICH guidelines, provides a robust framework for assessing the stability of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the cornerstone of understanding a compound's intrinsic stability. Its purpose is to identify likely degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal (Solid State): Store solid material at 80°C for 48 hours.

    • Photolytic (Solid State & Solution): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

    • The method must be able to separate the parent compound from all major degradation products.

    • Quantify the loss of the parent compound and the formation of degradation products.

    • Use MS to obtain mass information on the degradation products to aid in structure elucidation.[11]

cluster_workflow Forced Degradation Workflow Start Prepare Solutions & Solid Samples Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Start->Stress Analysis HPLC-UV/MS Analysis Stress->Analysis Data Quantify Degradation & Identify Degradants Analysis->Data Report Establish Degradation Profile Data->Report

Caption: Workflow for a forced degradation study of this compound.

Long-Term Stability Study

To determine the re-test date or shelf life, a long-term stability study under recommended storage conditions is necessary.

Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

Methodology:

  • Storage: Store multiple batches of the compound under the recommended conditions (2-8°C, protected from light and moisture).

  • Testing Timepoints: Pull samples for analysis at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each timepoint, perform a suite of tests including:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the parent compound using a validated, stability-indicating method.

    • Impurities: Detection and quantification of any degradation products.

    • Water Content: (e.g., by Karl Fischer titration) to monitor for moisture uptake.

Conclusion

This compound is a valuable building block whose utility is contingent on its purity and stability. While intrinsically stable under ideal conditions, it is susceptible to degradation by hydrolysis and potentially by oxidation and light. The key to preserving its integrity lies in strict adherence to proper storage conditions: refrigeration (2-8°C), protection from moisture and light, and storage under an inert atmosphere. For critical applications, a comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully characterize its stability profile and ensure the quality and reliability of this important synthetic intermediate.

References

  • PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. [Link]

  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • PubMed. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. [Link]

  • ResearchGate. Stability of different azetidine esters. [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • ResearchGate. Study on degradation process of famotidine hydrochloride in aqueous samples. [Link]

  • MDPI. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations... [Link]

  • MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1][2] Their significance stems from a unique combination of properties conferred by the strained four-membered ring. With a ring strain of approximately 25.4 kcal/mol, azetidines occupy a sweet spot in reactivity—more stable and easier to handle than the highly strained aziridines, yet more reactive than their five-membered pyrrolidine counterparts.[3][4] This inherent strain not only influences the molecule's conformation but also provides a thermodynamic driving force for a variety of chemical transformations.[3][5]

The incorporation of azetidine rings into drug candidates has been shown to improve critical pharmacokinetic properties such as metabolic stability, receptor selectivity, and solubility.[1][6] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine scaffold, underscoring its therapeutic relevance.[1]

This guide focuses on the reactivity profile of a specific, yet increasingly important, derivative: 2-(methoxymethyl)azetidine . This chiral building block is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs), especially for enzyme inhibitors and receptor modulators in CNS and oncology research.[6] The C2-methoxymethyl substituent introduces an additional layer of complexity and synthetic utility, influencing the ring's electronic and steric properties. Understanding the nuanced reactivity of this scaffold is paramount for its effective application in the design and synthesis of next-generation therapeutics.

Core Principles of Azetidine Reactivity

The chemical behavior of the azetidine ring is fundamentally governed by two opposing factors:

  • Ring Strain: The significant angular strain within the four-membered ring makes it susceptible to ring-opening reactions, which relieve this strain.[3][5] This is a key feature exploited in synthetic chemistry to generate diverse and complex molecular architectures.

  • Nitrogen Atom Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom renders it nucleophilic and basic, making it the primary site for reactions like N-alkylation and N-acylation.

The presence of substituents, such as the methoxymethyl group at the C2 position in 2-(methoxymethyl)azetidine, can modulate this inherent reactivity. The substituent can exert steric hindrance, influencing the approach of reagents, and electronic effects, altering the electron density of the ring and the nitrogen atom.

Reactivity Profile of 2-(Methoxymethyl)azetidine

The reactivity of 2-(methoxymethyl)azetidine can be broadly categorized into three main areas: reactions involving the ring nitrogen, ring-opening reactions, and transformations involving the C2-substituent.

Reactions at the Nitrogen Atom: N-Functionalization

The secondary amine nitrogen in 2-(methoxymethyl)azetidine is a primary site of reactivity, readily undergoing a variety of functionalization reactions.

  • N-Alkylation and N-Arylation: The nucleophilic nitrogen can be alkylated with various electrophiles, such as alkyl halides or sulfonates. N-arylation can be achieved through methods like copper-catalyzed coupling reactions. These reactions are fundamental for incorporating the azetidine moiety into larger molecular frameworks.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) affords the corresponding N-acyl azetidines. This transformation is crucial for the synthesis of amide-containing drug candidates.

  • N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylated azetidines, a common functional group in medicinal chemistry.

The methoxymethyl group at C2 can sterically hinder the approach of bulky electrophiles to the nitrogen atom, potentially requiring more forcing reaction conditions compared to unsubstituted azetidine.

Ring-Opening Reactions: Leveraging Strain Release

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, a powerful strategy for generating functionalized acyclic amines.[5][7][8] These reactions are typically promoted by activation of the azetidine ring.

  • Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the substitution pattern of the azetidine. For 2-substituted azetidines, nucleophilic attack generally occurs at the less hindered C4 position.

  • Ring Opening with Acyl Halides and Other Electrophiles: Acyl halides can react with the azetidine nitrogen, forming a highly reactive azetidinium intermediate. Subsequent attack by the halide anion or another nucleophile leads to ring opening.[9]

The methoxymethyl substituent at C2 plays a significant role in the regioselectivity of these ring-opening reactions. Due to steric hindrance and potential electronic effects, nucleophilic attack is highly favored at the C4 position, leading to predictable product formation.

Reactivity of the C2-Methoxymethyl Substituent

While the primary reactivity lies with the azetidine ring itself, the methoxymethyl group can also participate in chemical transformations, although this is less common. Under harsh acidic conditions, cleavage of the methyl ether could occur. More strategically, the ether linkage can be designed for specific cleavage in more advanced synthetic routes.

Synthetic Accessibility of 2-(Methoxymethyl)azetidine

The utility of any building block is contingent on its accessibility. 2-(Methoxymethyl)azetidine and other 2-substituted azetidines can be synthesized through various methods, including:

  • Cyclization of γ-amino alcohols: This is a common and direct approach where a suitable γ-amino alcohol precursor is cyclized, often via activation of the hydroxyl group (e.g., mesylation or tosylation) followed by intramolecular nucleophilic substitution by the amine.

  • From Azetidine-2-carboxylic acids: These can be reduced to the corresponding hydroxymethyl derivative, which can then be methylated. Photochemical modifications of azetidine-2-carboxylic acids with alkenes also provide a route to various C2-alkyl substituted azetidines.[10]

  • Strain-Release Reactions: The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various reagents can provide access to diversely substituted 2-(trifluoromethyl)azetidines.[11]

  • Asymmetric Synthesis: Enantiomerically pure C2-substituted azetidines can be prepared using chiral auxiliaries, such as tert-butanesulfinamides, which direct the stereoselective formation of the azetidine ring.[12]

Experimental Protocols and Methodologies

The following section provides representative, step-by-step methodologies for key transformations involving the azetidine ring.

Protocol 1: General Procedure for N-Acylation of 2-(Methoxymethyl)azetidine

This protocol describes a standard method for the acylation of the azetidine nitrogen.

Materials:

  • 2-(Methoxymethyl)azetidine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-(methoxymethyl)azetidine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-2-(methoxymethyl)azetidine.

Protocol 2: Representative Ring-Opening of an N-Activated Azetidine

This protocol outlines a typical ring-opening reaction of an N-acylated azetidine with a nucleophile.

Materials:

  • N-Benzoyl-2-(methoxymethyl)azetidine

  • Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)

  • Nucleophile (e.g., a silyl enol ether)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-benzoyl-2-(methoxymethyl)azetidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (1.1 eq) dropwise and stir for 15 minutes.

  • Add the nucleophile (1.2 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the ring-opened product.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 2-(Methoxymethyl)azetidine
PropertyValueSource
Molecular FormulaC5H11NOPubChem
Molecular Weight101.15 g/mol PubChem
Boiling Point (Predicted)114.2 ± 13.0 °CMySkinRecipes
Density (Predicted)0.911 ± 0.06 g/cm3 MySkinRecipes
Topological Polar Surface Area21.3 ŲPubChem
XLogP3-AA (Predicted)-0.2PubChem
Diagrams of Key Transformations

The following diagrams, generated using DOT language, illustrate the fundamental reactivity patterns of 2-(methoxymethyl)azetidine.

N_Functionalization Azetidine 2-(Methoxymethyl)azetidine N_Acyl N-Acyl-2-(methoxymethyl)azetidine Azetidine->N_Acyl N-Acylation N_Alkyl N-Alkyl-2-(methoxymethyl)azetidine Azetidine->N_Alkyl N-Alkylation N_Sulfonyl N-Sulfonyl-2-(methoxymethyl)azetidine Azetidine->N_Sulfonyl N-Sulfonylation Acyl_Cl R-COCl, Base Alkyl_X R'-X, Base Sulfonyl_Cl R-SO2Cl, Base

Caption: N-Functionalization reactions of 2-(methoxymethyl)azetidine.

Ring_Opening Azetidine N-Activated 2-(Methoxymethyl)azetidine Azetidinium Azetidinium Intermediate Azetidine->Azetidinium Activation (e.g., Acylation) Ring_Opened Ring-Opened Product (γ-Amino Derivative) Azetidinium->Ring_Opened Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Azetidinium

Sources

The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, stemming from high ring strain and a rigid, sp3-rich character, confer enhanced metabolic stability, solubility, and pharmacokinetic profiles to bioactive molecules.[1] This technical guide delves into the burgeoning field of novel azetidine derivatives, summarizing their diverse biological activities, providing detailed experimental protocols for their evaluation, and visualizing key molecular pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have demonstrated significant potential as anticancer agents, exhibiting a range of cytotoxic and antiproliferative effects.[3] Their mechanisms of action are diverse and potent, including the inhibition of critical signal transduction pathways and the disruption of microtubule assembly.[3][4]

Mechanism of Action: Inhibition of STAT3 Signaling

A primary target for azetidine-based anticancer agents is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[5][6] STAT3 is a transcription factor that, when aberrantly activated, plays a causal role in many human cancers by promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[7][8]

Novel (R)-azetidine-2-carboxamide derivatives have been developed as highly potent and selective STAT3 inhibitors.[6][7] These compounds bind with high affinity to the STAT3 protein, preventing its phosphorylation and subsequent dimerization.[7] This action blocks the translocation of STAT3 to the nucleus, thereby inhibiting the transcription of target oncogenes.[7] Certain azetidine compounds have been shown to bind covalently to key cysteine residues (Cys426 and Cys468) on the STAT3 protein, leading to irreversible inhibition of its activation.[5] This targeted inhibition has been shown to induce apoptosis and suppress tumor growth in models of triple-negative breast cancer (TNBC) without significantly affecting other kinases like JAK2, Src, or EGFR.[5][7]

Visualizing the Mechanism: The JAK-STAT3 Signaling Pathway

The diagram below illustrates the JAK-STAT3 signaling pathway and the point of intervention by novel azetidine-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 6. Binds to Promoter Azetidine_Inhibitor Azetidine Derivative Azetidine_Inhibitor->STAT3_inactive Inhibits Phosphorylation & Dimerization Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding

Caption: Inhibition of the JAK-STAT3 pathway by azetidine derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected novel azetidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC50 (nM)Reference
1a A549 (Lung)Microtubule Assembly Inhibition2.2[4]
1a HCT116 (Colon)Microtubule Assembly Inhibition2.1[4]
7g MDA-MB-231 (Breast)STAT3 Inhibition900 (EC50)[7][8]
9k MDA-MB-231 (Breast)STAT3 Inhibition1900 (EC50)[7][8]
H120 (8e) TNBC XenograftSTAT3 InhibitionIn vivo tumor growth inhibition[5]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the antiproliferative activity of novel azetidine derivatives against a cancer cell line (e.g., MDA-MB-231).

Objective: To determine the IC50 value of a test compound.

Materials:

  • MDA-MB-231 breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test azetidine derivative, dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the azetidine derivative in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

  • Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Antimicrobial Activity of Azetidine Derivatives

The azetidine scaffold is a cornerstone in the development of antimicrobial agents, most famously as the core of β-lactam antibiotics.[9][10] The growing threat of antimicrobial resistance necessitates the development of novel agents, and azetidine derivatives continue to be a promising area of research.[11]

Mechanism of Action: Enzyme Inhibition
  • β-Lactam Mechanism: Azetidin-2-ones, the structural feature of penicillins and cephalosporins, act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. The high reactivity of the strained β-lactam ring facilitates the acylation of a serine residue in the PBP active site, leading to irreversible enzyme inhibition, compromised cell wall integrity, and bacterial lysis.[9]

  • Enoyl-ACP Reductase (FabI) Inhibition: A novel class of azetidine-based ene-amides has been developed as potent inhibitors of FabI, an essential enzyme in bacterial fatty acid synthesis.[12] These inhibitors have shown excellent activity against drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[12]

Quantitative Antimicrobial Activity Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative azetidine derivatives against various microbial strains.

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Azetidine derivative 4c Staphylococcus aureusGood Activity[11]
Azetidine derivative 4f Escherichia coliGood Activity[11]
Azetidine derivative 4f Candida albicansGood Activity[11]
Pyridine-azetidin-2-one (4a) Staphylococcus aureusModerate Activity[13][14]
Pyridine-azetidin-2-one (4b) Escherichia coliModerate Activity[13][14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel azetidine derivative.

Objective: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test azetidine derivative, dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin)

  • Spectrophotometer, incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Plate Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: A row of wells with a serial dilution of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Neuroprotective and CNS Activities

Azetidine derivatives are increasingly being explored for their potential in treating central nervous system (CNS) disorders. Their rigid structure is ideal for designing selective ligands for neuroreceptors and enzymes.[1] They have been investigated as muscarinic antagonists and modulators for neurodegenerative and inflammatory diseases.[1] However, it is also crucial to assess potential neurotoxicity, as some natural azetidines, like L-azetidine-2-carboxylic acid (AZE), can have pro-inflammatory and pro-apoptotic effects on microglia by being misincorporated in place of L-proline.[15]

Mechanism of Action: Receptor Modulation and Beyond

The constrained conformation of the azetidine ring can enhance binding affinity and selectivity for specific CNS targets, such as G-protein coupled receptors (GPCRs).[6][16] For example, azetidine-modified nicotine analogs have been developed for potential use in neurodegenerative disorders.[1] Furthermore, the potential neuroprotective effects of novel derivatives can be evaluated by their ability to mitigate oxidative stress, reduce neuroinflammation, and prevent apoptosis in neuronal cells.

Experimental Protocol: Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of an azetidine derivative to protect neuronal-like cells from a neurotoxin-induced injury.

Objective: To evaluate the neuroprotective potential of a test compound against oxidative stress.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

  • Test azetidine derivative

  • Reagents for a cell viability assay (e.g., MTT or LDH release assay)

  • 96-well plates

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach ~70-80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the novel azetidine derivative for 2-4 hours. Include a vehicle control.

  • Toxin Exposure: Induce neuronal damage by adding a pre-determined toxic concentration of 6-OHDA or H2O2 to the wells (except for the untreated control group).

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Quantify cell viability using a standard assay (e.g., MTT assay as described previously, or an LDH assay to measure cell death).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the toxin-treated control. A significant increase in cell viability in the pre-treated groups compared to the toxin-only group indicates a neuroprotective effect.

General Workflow and Synthesis

The discovery of novel bioactive azetidine derivatives follows a logical progression from chemical synthesis to biological evaluation.

General Experimental and Screening Workflow

The diagram below outlines a typical workflow for the discovery and initial validation of novel azetidine derivatives.

Screening_Workflow Synthesis 1. Synthesis & Purification of Azetidine Derivatives Characterization 2. Structural Characterization (NMR, Mass Spec, Purity) Synthesis->Characterization Primary_Screen 3. Primary In Vitro Screening (e.g., Cell Viability, Enzyme Inhibition) Characterization->Primary_Screen Hit_ID 4. Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID Secondary_Assay 5. Secondary Assays (Mechanism of Action, Dose-Response) Hit_ID->Secondary_Assay Lead_Opt 6. Lead Optimization (Structure-Activity Relationship) Secondary_Assay->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo 7. In Vivo Studies (Efficacy & PK/PD in Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for azetidine derivative drug discovery.

Key Synthetic Strategies

The construction of the strained azetidine ring has been a focus of extensive research.[2][17] Key modern strategies include:

  • [2+2] Cycloaddition (Staudinger Reaction): A highly versatile method involving the reaction of a ketene with an imine to form the azetidin-2-one (β-lactam) ring.[18]

  • Intramolecular Cyclization: The cyclization of 1,3-aminoalcohols or 1,3-haloamines is a common and effective method for forming the azetidine ring.[17]

  • Wolff Rearrangement: A thermally promoted Wolff rearrangement of diazotetramic acids can generate β-lactam ketenes, which react with various nucleophiles to yield a diverse library of 2-oxoazetidine-3-carboxylic acid derivatives.[19]

Future Perspectives

The unique structural and physicochemical properties of the azetidine ring ensure its continued importance in drug discovery.[1] Future research will likely focus on leveraging advanced synthetic methods to create more complex and diverse azetidine libraries.[2] The exploration of azetidines as bioisosteres for other common cyclic structures and their application in targeted covalent inhibitors represents a dynamic frontier for next-generation pharmaceutical innovation.[1][20] As our understanding of disease pathways deepens, the azetidine scaffold will undoubtedly be adapted to design highly selective and potent modulators for a wide range of therapeutic targets.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Antimicrobial potential of various substituted azetidine deriv
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI.
  • Understanding Aze Medications: The Role of Azetidine Derivatives - Ore
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (2022, May 28).
  • The Rising Therapeutic Potential of Novel Azetidine Deriv
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024, September 21).
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.
  • Antimicrobial potential of various substituted azetidine deriv
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Advances in synthesis and chemistry of azetidines | Request PDF - ResearchG
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - ResearchG
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Progress in the Synthesis and Chemistry of Azetidinones - ResearchG
  • Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed. (2014, September 12).
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC - NIH.
  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed. (2022, September 28).

Sources

exploring the conformational analysis of 2-substituted azetidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 2-Substituted Azetidines

Foreword: The Strategic Importance of Conformational Constraint

To the researchers, scientists, and drug development professionals who constitute our audience, the pursuit of molecular novelty is a constant. We seek scaffolds that not only confer biological activity but also possess physicochemical properties amenable to therapeutic development. The four-membered azetidine ring has, in recent years, transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its appeal lies in a unique blend of properties: it is a small, sp³-rich, and conformationally rigid scaffold that can enhance metabolic stability, improve aqueous solubility, and provide a defined three-dimensional vector for substituents, which is critical for precise target engagement.[3][4]

Unlike more flexible five- and six-membered rings, the inherent strain in the azetidine ring (approximately 25 kcal/mol) dictates a non-planar, "puckered" conformation.[4][5] This puckering, combined with the dynamic process of nitrogen inversion, governs the spatial orientation of substituents. For 2-substituted azetidines, understanding and controlling this conformation is paramount, as it directly influences how the molecule interacts with its biological target, ultimately dictating its efficacy and selectivity. This guide provides a deep dive into the principles and techniques—both experimental and computational—that are essential for elucidating the conformational landscape of these valuable heterocyclic motifs.

The Fundamental Dynamics: Ring Puckering and Nitrogen Inversion

The conformational behavior of a 2-substituted azetidine is primarily defined by two interconnected dynamic processes: the puckering of the four-membered ring and the pyramidal inversion at the nitrogen atom.

Azetidine Ring Puckering

Contrary to a simplistic planar representation, the azetidine ring is puckered to alleviate torsional strain. This conformation was definitively established by gas-phase electron diffraction, which determined a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes in the parent azetidine molecule.[6][7] This puckering creates two distinct, non-equivalent positions for substituents on the ring carbons: pseudo-axial and pseudo-equatorial.

The substituent at the C2 position will occupy one of these positions, and the energy difference between these two states determines the conformational equilibrium. The ring is not static; it undergoes rapid interconversion between two puckered forms, a process often referred to as ring-flipping or ring inversion.

Nitrogen Inversion

Like other amines, the nitrogen atom in azetidine is pyramidal and undergoes rapid inversion, a process where the nitrogen atom and its lone pair oscillate through the plane formed by its three substituents.[8] This inversion creates two enantiomeric forms of the nitrogen center. When combined with ring puckering, nitrogen inversion provides another pathway for the interconversion of substituents between different spatial arrangements.[9][10] The barrier to nitrogen inversion in azetidine is a subject of detailed study and is influenced by the substituents on both the nitrogen and the ring carbons.[10][11]

The interplay between ring puckering and nitrogen inversion defines the potential energy surface of the molecule. The most stable conformation will be the one that minimizes steric and electronic repulsions.

The Decisive Role of the C2-Substituent

The identity and nature of the substituent at the C2 position are the primary determinants of the azetidine ring's preferred conformation. The balance between steric and stereoelectronic effects dictates whether the substituent will favor a pseudo-axial or pseudo-equatorial orientation.

  • Steric Effects : In the absence of other overriding factors, steric hindrance is the dominant force. Bulky substituents will preferentially occupy the more spacious pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions with the protons on the C4 atom. This is the most commonly assumed and observed preference.

  • Stereoelectronic Effects (The Anomeric Effect) : A fascinating and often powerful exception to the steric-first rule can occur, particularly when the C2-substituent is electronegative (e.g., -OR, -NR₂, -F). This phenomenon is analogous to the well-documented anomeric effect in carbohydrate chemistry.[12] The anomeric effect describes a stabilizing interaction between the lone pair of electrons on the ring heteroatom (the nitrogen in azetidine) and the antibonding (σ) orbital of the C2-substituent bond.[13][14] This orbital overlap (n_N → σ_C-X) is maximized when the C-X bond is anti-periplanar to the nitrogen lone pair, which occurs when the substituent is in the pseudo-axial position. This stereoelectronic stabilization can overcome the steric penalty, leading to a preference for the otherwise less-favored axial conformer.

The diagram below illustrates the orbital interaction responsible for the anomeric effect, which favors a pseudo-axial conformation for an electronegative substituent 'X'.

Caption: Orbital overlap (n → σ*) stabilizing the pseudo-axial conformer.

Experimental Determination of Conformation

Unambiguous determination of the preferred conformation in solution and solid states requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the two pillars of this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the time-averaged conformation of molecules in solution. For 2-substituted azetidines, proton (¹H) NMR, particularly the analysis of scalar (J) couplings and Nuclear Overhauser Effects (NOEs), provides a wealth of structural information.[15][16]

Causality Behind the Method: The magnitude of the vicinal coupling constant (³J_HH) between two protons on adjacent carbons is described by the Karplus equation, which correlates ³J_HH to the dihedral angle between the protons. In a puckered azetidine ring, the dihedral angles for cis and trans protons are different, leading to distinct and predictable coupling constants.

  • Cis vs. Trans Protons: Generally, the coupling constant between trans-protons (J_trans) is smaller than the coupling between cis-protons (J_cis).[16] This empirical rule is a reliable first indicator of the relative stereochemistry at C2 and C3.

  • NOE Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å). For a 2-substituted azetidine, a strong NOE between the C2 proton and a C4 proton would strongly suggest a cis relationship, helping to confirm the stereochemical assignment and infer the ring pucker.[16]

Parameter Typical Value (Hz) Indication
³J_cis (H2-H3)8.4 - 8.9 HzProtons are on the same face of the ring.[16]
³J_trans (H2-H3)5.8 - 7.9 HzProtons are on opposite faces of the ring.[16]
Table 1: Representative ³J_H,H coupling constants in substituted azetidines.
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of ~10-20 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts of all protons. Pay close attention to the multiplets corresponding to the azetidine ring protons.

  • 2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish the spin systems and confirm which protons are coupled to each other (i.e., which protons are on adjacent carbons).

  • J-Coupling Measurement: Extract the ³J_H2,H3 coupling constants from the high-resolution 1D spectrum or a suitable 2D experiment. Compare the values to established ranges for cis and trans couplings to assign relative stereochemistry.

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY (for small molecules, ROESY is often preferred to avoid zero-crossing issues) spectrum with a mixing time of 300-800 ms.

  • NOE Analysis: Analyze the NOESY spectrum for through-space correlations. Specifically, look for NOEs between H2 and H4 protons to confirm cis/trans assignments and between the C2 substituent and other ring protons to define its orientation relative to the ring.

  • Structure Elucidation: Combine the J-coupling and NOE data to build a self-consistent 3D model of the dominant solution-state conformation.

NMR_Workflow cluster_exp Experimental Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Output Sample 1. Sample Preparation (5-10 mg in deuterated solvent) H1_NMR 2. Acquire 1D ¹H NMR Sample->H1_NMR COSY 3. Acquire 2D COSY H1_NMR->COSY Shifts A. Assign Chemical Shifts H1_NMR->Shifts NOESY 4. Acquire 2D NOESY/ROESY COSY->NOESY J_Coupling B. Measure ³J_HH Values (Determine cis/trans) COSY->J_Coupling NOE_Analysis C. Identify NOE Cross-Peaks (Confirm spatial proximity) NOESY->NOE_Analysis Shifts->J_Coupling Conformation Dominant Solution-State Conformation J_Coupling->Conformation NOE_Analysis->Conformation

Caption: Experimental workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[17] It is the definitive method for determining precise bond lengths, bond angles, and torsional angles, from which the exact puckering of the azetidine ring can be calculated.

Causality Behind the Method: When a beam of X-rays is passed through a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be reconstructed, revealing the precise position of every atom.

  • Crystallization: Grow single crystals of the 2-substituted azetidine suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head on the diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The diffractometer rotates the crystal in a monochromatic X-ray beam, collecting thousands of diffraction images at different orientations.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is "solved" using computational methods (e.g., direct methods) to generate an initial atomic model. This model is then "refined" against the experimental data to optimize the atomic positions, yielding the final, highly accurate molecular structure.[17]

  • Data Analysis: From the final refined structure, exact torsional angles are extracted to quantify the ring pucker and the precise orientation of the C2-substituent.

Computational Chemistry: Probing the Energetic Landscape

While experimental methods reveal the dominant conformation, computational chemistry provides invaluable insight into the why. Using methods like Density Functional Theory (DFT) and ab initio calculations, we can map the potential energy surface of the molecule.[18][19]

Causality Behind the Method: Quantum mechanical calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy. By performing these calculations for different possible geometries (conformers), we can identify the lowest energy (most stable) structures and calculate the energy barriers for interconversion between them (e.g., the barrier to ring inversion).

  • Initial Structure Generation: Build initial 3D models of the possible conformers (e.g., pseudo-axial and pseudo-equatorial C2-substituent).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This finds the lowest energy geometry for each starting structure.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Relative Energy Calculation: Compare the ZPVE-corrected electronic energies of the optimized conformers to determine their relative stabilities and predict the equilibrium population of each.

  • Transition State Search (Optional): To determine the barrier for interconversion, perform a transition state search (e.g., using a QST2/QST3 or Berny algorithm) to locate the saddle point on the potential energy surface connecting the two conformers. A frequency calculation on the transition state structure will show exactly one imaginary frequency corresponding to the inversion coordinate.

Computational_Workflow Start 1. Build Initial Geometries (e.g., Axial & Equatorial) Opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Freq 3. Frequency Calculation (Confirm Minima) Opt->Freq TS_Search 5. Transition State Search (Calculate Energy Barrier) Opt->TS_Search Energy 4. Compare Relative Energies (ΔE = E_axial - E_equatorial) Freq->Energy Freq->TS_Search Result Predicted Stable Conformer & Interconversion Barrier Energy->Result TS_Search->Result

Caption: A typical workflow for computational conformational analysis.

Method Advantages Limitations
NMR Spectroscopy Provides data on solution-state conformation and dynamics.Shows a time-averaged structure; interpretation can be complex.
X-ray Crystallography Gives an unambiguous, high-resolution solid-state structure.Requires high-quality single crystals; packing forces can influence conformation.
Computational Chemistry Provides detailed energetic information (relative stabilities, barriers).Accuracy is dependent on the level of theory; results must be benchmarked against experimental data.
Table 2: Comparison of primary analytical techniques.

Implications for Drug Design and Development

The conformational rigidity of the azetidine ring is a highly desirable trait in drug design.[20] By pre-organizing the C2-substituent into a well-defined spatial orientation, the entropic cost of binding to a biological target is minimized, which can lead to a significant increase in binding affinity and selectivity.[1][3]

  • Target Engagement: The conformation determines the precise vector of the C2-substituent. A pseudo-equatorial substituent projects away from the ring, while a pseudo-axial substituent is oriented more perpendicularly. This difference is critical for optimizing interactions within a protein's binding pocket.

  • Pharmacokinetic Properties: The azetidine scaffold itself is known to often improve metabolic stability and solubility.[2] Controlling the conformation can further fine-tune these properties by modulating the molecule's polarity and shape.

  • Bioisosterism: 2-Substituted azetidines can act as conformationally constrained mimics of other important structural motifs, such as prolines or other amino acids, providing a powerful tool for probing structure-activity relationships (SAR).[21]

The ability to confidently predict and confirm the conformation of a 2-substituted azetidine is therefore not merely an academic exercise; it is a critical capability that enables the rational design of next-generation therapeutics. By integrating the insights from NMR, X-ray crystallography, and computational chemistry, researchers can harness the full potential of this privileged scaffold.

References

A consolidated list of all sources cited within this guide.

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Available at: [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Ring puckering of azetidine: an electron diffraction study. RSC Publishing. Available at: [Link]

  • The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N. Wiley Online Library. Available at: [Link]

  • Ring Puckering of Azetidine: an Electron Diffraction Study. RSC Publishing. Available at: [Link]

  • The ring pucker in azetidine derivatives can be influenced by.... ResearchGate. Available at: [Link]

  • Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I.... PubMed. Available at: [Link]

  • On the reported high barrier to nitrogen inversion in azetidine (trimethylenimine). ACS Publications. Available at: [Link]

  • Nitrogen inversion | 464 Publications | 5841 Citations | Top Authors | Related Topics. SciSpace. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. Available at: [Link]

  • Structures of some azetidine-based drugs | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Available at: [Link]

  • Pyramidal inversion. Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • (PDF) Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. ResearchGate. Available at: [Link]

  • A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Available at: [Link]

  • Anomeric effect. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed. Available at: [Link]

  • Azetidine. Wikipedia. Available at: [Link]

  • The effect of the l-azetidine-2-carboxylic acid residue on protein conformation. IV. Local substitutions in the collagen triple helix. Uniformed Services University. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect. Available at: [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. NIH. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ResearchGate. Available at: [Link]

Sources

The Azetidine Enigma: A Technical Guide to the Discovery, Natural Occurrence, and Analysis of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry and drug design. Its unique conformational rigidity and favorable physicochemical properties have made it a sought-after motif in the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery and natural occurrence of azetidine alkaloids. We will delve into their diverse sources, from terrestrial plants to marine invertebrates, and elucidate their fascinating biosynthetic origins. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the isolation and structural characterization of these potent natural products, and providing insights into their significant biological activities.

Introduction: The Rise of a Strained Ring System

The story of azetidine alkaloids began with the isolation of the non-proteinogenic amino acid, L-azetidine-2-carboxylic acid, from the lily of the valley (Convallaria majalis) in the mid-20th century. This discovery unveiled a new class of natural products characterized by the presence of the unique azetidine ring. Initially perceived as mere toxic constituents of plants, the understanding of their biological roles and potential applications has since expanded dramatically.

Azetidine-containing natural products exhibit a remarkable spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. This has propelled the azetidine scaffold into the realm of "privileged structures" in drug discovery—a testament to its ability to interact with a variety of biological targets. This guide aims to provide a comprehensive resource on the natural world's production of these intriguing molecules, from their initial detection to their in-depth characterization.

The Natural Treasury of Azetidine Alkaloids

Azetidine alkaloids are found in a diverse array of organisms, highlighting their evolutionary significance and diverse ecological roles. Their distribution spans across kingdoms, from common garden plants to exotic marine life.

Terrestrial Flora: A Primary Source

The plant kingdom is a rich reservoir of azetidine alkaloids, with azetidine-2-carboxylic acid being the most well-known example.

  • Convallaria majalis (Lily of the Valley) and other Liliaceae: These plants are notable for accumulating high concentrations of azetidine-2-carboxylic acid, which acts as a defense mechanism against herbivores.

  • Beta vulgaris (Beetroot): This common vegetable contains detectable levels of azetidine-2-carboxylic acid, raising interest in its dietary implications.

  • Graminaceous Plants (Grasses): A distinct class of azetidine-containing compounds, the mugineic acids, are synthesized by grasses as phytosiderophores. These molecules are crucial for iron acquisition from the soil, a vital process for plant growth and development.

Marine Ecosystems: A Frontier of Discovery

Marine environments, particularly sponges, have emerged as a promising source of structurally complex and biologically potent azetidine alkaloids.

  • Penares Sponges: These marine invertebrates produce a family of cytotoxic and antifungal alkaloids known as penaresidins. These compounds feature a highly substituted azetidine ring and have garnered significant attention for their potential as anticancer agents.

  • Other Marine Organisms: Ongoing research continues to uncover novel azetidine alkaloids from a variety of marine sources, suggesting that the full extent of their diversity is yet to be explored.

Microbial Production: An Emerging Avenue

Recent studies have identified bacteria, such as Pseudomonas aeruginosa, as producers of azetidine-containing alkaloids. This discovery opens up new avenues for the biotechnological production of these valuable compounds through fermentation and genetic engineering.

The Molecular Architects: Biosynthesis of Azetidine Alkaloids

The construction of the strained four-membered azetidine ring is a fascinating enzymatic feat. While the biosynthetic pathways for all azetidine alkaloids are not fully elucidated, research has shed light on the origins of key members of this family. A recurring theme in their biosynthesis is the utilization of the amino acid methionine as a primary building block.

The Methionine-Derived Pathway to Azetidine-2-Carboxylic Acid

Isotopic labeling studies in Convallaria majalis have demonstrated that L-methionine is a direct precursor to azetidine-2-carboxylic acid. The biosynthesis is thought to proceed through the activation of methionine to S-adenosylmethionine (SAM), followed by an intramolecular nucleophilic attack of the amino group onto the γ-carbon, leading to the cyclization and formation of the azetidine ring. Recently, AZE synthases have been identified that catalyze this intramolecular 4-exo-tet cyclization of SAM.[1]

A Tale of Three Methionines: The Biosynthesis of Mugineic Acids

The biosynthesis of mugineic acids in grasses is a more intricate process, also originating from L-methionine. Three molecules of methionine are utilized to construct the nicotianamine backbone, which is then further modified to yield the various mugineic acid derivatives. This pathway underscores the metabolic versatility of plants in producing structurally diverse and functionally important molecules from common precursors.

Biosynthesis_Comparison

From Nature to the Lab: Isolation and Characterization

The successful isolation and structural elucidation of azetidine alkaloids are critical steps in their scientific exploration. This section provides detailed, field-proven methodologies for their extraction, purification, and characterization.

Experimental Protocol: Isolation of Azetidine-2-Carboxylic Acid from Convallaria majalis

This protocol outlines a robust method for the extraction and purification of azetidine-2-carboxylic acid from the leaves of lily of the valley.

Step 1: Extraction

  • Harvest fresh leaves of Convallaria majalis and immediately freeze them in liquid nitrogen.

  • Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extract the powdered plant material with 80% ethanol (1:10 w/v) at room temperature with constant stirring for 24 hours.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at 40°C to obtain a crude aqueous extract.

Step 2: Ion-Exchange Chromatography

  • Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W-X8) in the H+ form.

  • Load the crude aqueous extract onto the column.

  • Wash the column with deionized water to remove neutral and anionic compounds.

  • Elute the bound amino acids with a gradient of ammonium hydroxide (0.5 M to 2 M).

  • Collect fractions and monitor for the presence of azetidine-2-carboxylic acid using thin-layer chromatography (TLC) with a ninhydrin spray reagent for visualization.

Step 3: Crystallization

  • Pool the fractions containing azetidine-2-carboxylic acid and evaporate to dryness under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and allow it to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Isolation_Workflow_Plant

Experimental Protocol: Isolation of Penaresidins from a Penares Sponge

This protocol provides a general framework for the isolation of lipophilic azetidine alkaloids from a marine sponge.

Step 1: Extraction

  • Collect the sponge sample and immediately freeze or preserve it in ethanol.

  • Cut the sponge into small pieces and homogenize in a blender with methanol.

  • Extract the homogenized tissue sequentially with methanol, methanol/dichloromethane (1:1), and dichloromethane.

  • Combine the extracts and concentrate under reduced pressure to yield a crude extract.

Step 2: Solvent Partitioning

  • Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar lipids.

  • Further partition the methanolic layer against dichloromethane. The penaresidins will typically partition into the dichloromethane layer.

Step 3: Chromatographic Purification

  • Subject the dichloromethane fraction to silica gel column chromatography using a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol).

  • Monitor the fractions by TLC and bioassay (if a specific activity is being targeted).

  • Further purify the active fractions using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a suitable solvent system (e.g., acetonitrile/water gradient).

Structural Elucidation: A Spectroscopic Toolkit

The unambiguous determination of the structure of a purified azetidine alkaloid relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule. The characteristic chemical shifts of protons and carbons within the strained azetidine ring are key diagnostic features.

    • 2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular framework.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Induces fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information, particularly about the substituents on the azetidine ring and any side chains.

Characterization_Workflow

Biological Activities and Therapeutic Potential

The diverse biological activities of azetidine alkaloids underscore their potential as lead compounds in drug discovery.

Azetidine AlkaloidNatural SourceBiological ActivityMechanism of Action (if known)
Azetidine-2-carboxylic acid Convallaria majalis, Beta vulgarisPhytotoxic, Insecticidal, AntiviralProline antagonist; incorporated into proteins in place of proline, leading to dysfunctional proteins.
Mugineic Acids Grasses (e.g., barley, wheat)Iron Chelator (Phytosiderophore)Binds to Fe(III) in the soil, facilitating its uptake by the plant.
Penaresidins Penares spongesCytotoxic, Antifungal, AntimicrobialActomyosin ATPase activation.
Azetidomonamides Pseudomonas aeruginosaQuorum sensing regulationInvolved in bacterial communication and adaptation.

The proline-mimicking nature of azetidine-2-carboxylic acid makes it a valuable tool for studying protein folding and cellular stress responses. The potent cytotoxicity of the penaresidins has sparked interest in their development as anticancer agents, with ongoing research focused on understanding their mechanism of action and synthesizing more potent and selective analogs.

Conclusion and Future Perspectives

The discovery of azetidine alkaloids has opened a fascinating chapter in the field of natural products chemistry. From their humble beginnings as plant-derived toxins to their current status as privileged scaffolds in drug discovery, their journey highlights the immense chemical diversity and therapeutic potential of the natural world.

Future research in this area will likely focus on several key aspects:

  • Discovery of Novel Azetidine Alkaloids: The exploration of underexplored ecological niches, particularly marine and microbial environments, is expected to yield new and structurally diverse azetidine-containing compounds.

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for constructing the azetidine ring will enable the development of biosynthetic and synthetic biology approaches for the sustainable production of these valuable molecules.

  • Pharmacological Evaluation and Drug Development: Continued investigation into the biological activities and mechanisms of action of azetidine alkaloids will undoubtedly fuel the development of new therapeutic agents for a range of diseases, from infectious diseases to cancer.

This guide provides a solid foundation for researchers and scientists embarking on the study of these remarkable natural products. The methodologies and insights presented herein are intended to facilitate further discovery and innovation in this exciting and rapidly evolving field.

References

  • Yan, F., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 12(1), 1-11. [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-(Methoxymethyl)azetidine Hydrochloride from Chiral Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-2-(Methoxymethyl)azetidine in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can confer a range of desirable pharmacokinetic properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, while providing a rigid, three-dimensional exit vector for further chemical exploration.[1][2] Among substituted azetidines, (S)-2-(Methoxymethyl)azetidine is a particularly valuable chiral building block, serving as a key intermediate in the synthesis of numerous biologically active compounds, including potent nicotinic acetylcholine receptor (nAChR) agonists.[3]

The stereochemical integrity of the C2-substituted azetidine is paramount for its biological activity. Therefore, developing robust and scalable enantioselective syntheses is a critical objective for researchers in drug development. This guide provides an in-depth analysis and detailed, field-proven protocols for the synthesis of (S)-2-(Methoxymethyl)azetidine hydrochloride from readily available and cost-effective chiral precursors. We will focus on strategies starting from L-aspartic acid and L-serine, explaining the chemical rationale behind each transformation and providing a framework for successful implementation in a laboratory setting.

Synthetic Strategy I: From L-Aspartic Acid

L-aspartic acid is an economically attractive chiral starting material, offering two carboxylic acid functionalities that can be selectively manipulated to construct the target molecule. The general approach involves the protection of the amine, selective reduction of the β-carboxylic acid, methylation of the resulting alcohol, and subsequent cyclization to form the azetidine ring.

Causality and Rationale

The cornerstone of this strategy is the selective differentiation of the two carboxyl groups of aspartic acid. This is typically achieved by forming an anhydride and then opening it with an alcohol to yield a mono-ester. The remaining free carboxylic acid can then be reduced. The subsequent cyclization relies on activating the hydroxyl group (e.g., as a mesylate or tosylate) to facilitate intramolecular nucleophilic attack by the nitrogen atom after a primary protecting group has been removed.

Visualized Workflow: Synthesis from L-Aspartic Acid

Aspartic_Acid (S)-Aspartic Acid Protected_Asp N-Boc-(S)-Aspartic Acid Anhydride Aspartic_Acid->Protected_Asp 1. Boc₂O Monoester N-Boc-(S)-Aspartic Acid β-monoester Protected_Asp->Monoester 2. Benzyl Alcohol Diol N-Boc-(S)-4-amino-1,3-butanediol Monoester->Diol 3. BH₃·DMS Methyl_Ether N-Boc-(S)-4-amino-1-methoxy-3-butanol Diol->Methyl_Ether 4. NaH, MeI Mesylate N-Boc-(S)-3-Mesyloxy-1-methoxy-4-aminobutane Methyl_Ether->Mesylate 5. MsCl, Et₃N Protected_Azetidine N-Boc-(S)-2-(Methoxymethyl)azetidine Mesylate->Protected_Azetidine 6. NaH (Intramolecular Cyclization) Final_Product (S)-2-(Methoxymethyl)azetidine Hydrochloride Protected_Azetidine->Final_Product 7. HCl/Dioxane

Caption: Synthetic workflow from (S)-Aspartic Acid.

Detailed Experimental Protocol: L-Aspartic Acid Route

Step 1: Synthesis of N-Boc-(S)-Aspartic Acid Anhydride

  • Suspend (S)-aspartic acid (1.0 eq) in THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq) dissolved in water.

  • Stir vigorously at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-aspartic acid.

  • Dissolve the N-Boc-aspartic acid in THF and cool to 0 °C. Add acetic anhydride (1.5 eq) and stir for 4 hours to form the cyclic anhydride. The product is typically used directly in the next step.

Step 2: Regioselective Ring Opening to β-monoester

  • To the solution of the anhydride from Step 1, add benzyl alcohol (1.2 eq) and DMAP (0.1 eq).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the solvent and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the β-benzyl ester of N-Boc-(S)-aspartic acid.

Step 3: Reduction to N-Boc-(S)-4-amino-1,3-butanediol

  • Dissolve the monoester (1.0 eq) in anhydrous THF under an inert atmosphere (N₂) and cool to 0 °C.

  • Add borane dimethyl sulfide complex (BH₃·DMS, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench with methanol.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to afford the diol.

Step 4: Selective Methylation

  • Dissolve the diol (1.0 eq) in anhydrous DMF and cool to 0 °C under an inert atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and flammable.

  • Stir for 30 minutes, then add methyl iodide (MeI, 1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 12 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to isolate the primary methyl ether.

Step 5: Mesylation of the Secondary Alcohol

  • Dissolve the alcohol from Step 4 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq), followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0 °C for 2-3 hours.

  • Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield the mesylate, which is often used without further purification.

Step 6: Intramolecular Cyclization

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF under an inert atmosphere and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion, 1.5 eq) portion-wise.

  • Heat the mixture to 60-70 °C and stir for 12-18 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the organic layers, dry, and concentrate. Purify by column chromatography to obtain N-Boc-(S)-2-(Methoxymethyl)azetidine.

Step 7: Deprotection and Salt Formation

  • Dissolve the Boc-protected azetidine (1.0 eq) in a minimal amount of methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield (S)-2-(Methoxymethyl)azetidine hydrochloride as a white or off-white solid.

Synthetic Strategy II: From L-Serine

L-serine provides a more direct precursor as it already contains the required (S)-hydroxymethyl group at the chiral center. The strategy involves protecting the amine and acid, methylating the primary alcohol, reducing the ester to an alcohol, activating this new alcohol, and finally, cyclizing to form the azetidine ring.

Causality and Rationale

This route leverages the existing C3-O bond in serine. The key challenge is the transformation of the C1 carboxylate into a leaving group at the C4 position of the eventual butane backbone required for cyclization. This is achieved via a two-step reduction-activation sequence. The choice of protecting groups is critical to ensure they withstand the varied reaction conditions of methylation, reduction, and cyclization.[4] An orthogonal protecting group strategy (e.g., Boc for the amine and a methyl/ethyl ester for the acid) is highly effective.

Visualized Workflow: Synthesis from L-Serine

Serine (S)-Serine Protected_Serine N-Boc-(S)-Serine Methyl Ester Serine->Protected_Serine 1. Boc₂O 2. SOCl₂, MeOH Methylated_Serine N-Boc-(S)-O-Methylserine Methyl Ester Protected_Serine->Methylated_Serine 3. Ag₂O, MeI Amino_Alcohol N-Boc-(S)-2-amino-3-methoxy-1-propanol Methylated_Serine->Amino_Alcohol 4. LiBH₄ Tosylate N-Boc-(S)-2-amino-3-methoxy-1-propyl Tosylate Amino_Alcohol->Tosylate 5. TsCl, Pyridine Protected_Azetidine N-Boc-(S)-2-(Methoxymethyl)azetidine Tosylate->Protected_Azetidine 6. NaH (Intramolecular Cyclization) Final_Product (S)-2-(Methoxymethyl)azetidine Hydrochloride Protected_Azetidine->Final_Product 7. HCl/Dioxane

Caption: Synthetic workflow from (S)-Serine.

Detailed Experimental Protocol: L-Serine Route

Step 1 & 2: Protection of (S)-Serine

  • Protect the amine group of (S)-serine with Boc₂O as described in Strategy I, Step 1.

  • Dissolve the resulting N-Boc-(S)-serine (1.0 eq) in anhydrous methanol and cool to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to yield N-Boc-(S)-serine methyl ester, which can be purified by chromatography if necessary.

Step 3: O-Methylation

  • To a solution of N-Boc-(S)-serine methyl ester (1.0 eq) in acetonitrile, add silver(I) oxide (Ag₂O, 2.0 eq) and methyl iodide (MeI, 3.0 eq).

  • Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to give N-Boc-(S)-O-methylserine methyl ester.

Step 4: Reduction of the Ester

  • Dissolve the methylated ester (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise at 0 °C.

  • Stir at room temperature for 3-5 hours until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield N-Boc-(S)-2-amino-3-methoxy-1-propanol.

Step 5: Tosylation of the Primary Alcohol

  • Dissolve the amino alcohol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1 M copper sulfate solution (to remove pyridine), water, and brine.

  • Dry over sodium sulfate and concentrate to yield the crude tosylate.

Step 6 & 7: Cyclization and Deprotection

  • Follow the procedures outlined in Strategy I, Steps 6 and 7, using the tosylate as the substrate for the intramolecular cyclization with NaH, followed by acidic deprotection to yield the final hydrochloride salt.

Data Summary and Comparison

ParameterStrategy I: From (S)-Aspartic AcidStrategy II: From (S)-Serine
Chiral Precursor (S)-Aspartic Acid(S)-Serine
Number of Steps 77
Typical Overall Yield 20-30%25-35%
Key Transformations Anhydride formation, selective reduction, mesylation, cyclizationEsterification, O-methylation, reduction, tosylation, cyclization
Advantages Very low-cost starting material.More direct installation of the C2-substituent's core structure.
Challenges Requires careful control of regioselectivity during anhydride opening and reduction.Potential for racemization during tosylation if conditions are not optimal.
Optical Rotation [α]D Approx. -25° to -29° (c=1, MeOH) for the final HCl saltApprox. -25° to -29° (c=1, MeOH) for the final HCl salt
¹H NMR (Final HCl Salt) Consistent with target structureConsistent with target structure

Note: Yields and optical rotation are representative and can vary based on experimental conditions and scale.

Conclusion

The synthesis of enantiopure (S)-2-(Methoxymethyl)azetidine hydrochloride is a well-established process achievable through multiple routes from common chiral precursors. The choice between starting from L-aspartic acid or L-serine depends on reagent availability, cost considerations, and the specific expertise of the laboratory. The L-serine route offers a slightly more direct path by leveraging the existing hydroxymethyl group, while the L-aspartic acid route provides a cost-effective alternative. Both protocols detailed herein are robust and, with careful execution, provide reliable access to this crucial building block for advanced drug discovery programs.

References

  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. BenchChem.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.Synfacts, 13(01), 0026.
  • Preparation of 2‐substituted azetidines via C−H arylation.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of azetidines by aza Paternò–Büchi reactions.Chemical Science, RSC Publishing.
  • Review of 3-substituted azetidine synthesis methods. BenchChem.
  • Efficient route to (S)-azetidine-2-carboxylic acid.Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7.
  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling.Journal of Medicinal Chemistry, 42(1), 1-5.
  • A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)
  • Malic Acid: A Convenient Precursor for the Synthesis of Peptide Secondary Structure Mimetics.The Journal of Organic Chemistry, 62(15), 5186-5187.

Sources

Application Notes and Protocols for the N-Protection of 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Protection for 2-(Methoxymethyl)azetidine

2-(Methoxymethyl)azetidine is a valuable saturated heterocyclic building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational rigidity and metabolic stability to drug candidates.[1] The 2-(methoxymethyl) substituent offers a handle for further functionalization and can influence the molecule's pharmacokinetic properties. To effectively incorporate this versatile scaffold into complex synthetic routes, strategic protection of the secondary amine is paramount. This guide provides detailed experimental procedures for the N-protection of 2-(methoxymethyl)azetidine using three commonly employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is dictated by the overall synthetic strategy, particularly the orthogonality required for subsequent deprotection steps.

I. N-Boc Protection: A Robust and Versatile Strategy

The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in contemporary organic synthesis due to its ease of introduction and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.

Causality of Experimental Choices

The reaction proceeds via nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), is employed to neutralize the in situ generated acidic byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting material and the Boc-anhydride.

Detailed Experimental Protocol for N-Boc Protection

Materials:

  • 2-(Methoxymethyl)azetidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(methoxymethyl)azetidine (1.0 equiv.) in anhydrous dichloromethane (DCM, approximately 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 equiv.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-Boc-2-(methoxymethyl)azetidine, can be purified by flash column chromatography on silica gel if necessary.

Data Presentation:

Reagent/ParameterMolar Ratio/Condition
2-(Methoxymethyl)azetidine1.0 equiv.
Di-tert-butyl dicarbonate1.1 equiv.
Triethylamine1.2 equiv.
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time12-16 hours

Expected Characterization Data (based on analogous structures): [2][3]

  • ¹H NMR (CDCl₃): δ 4.1-3.9 (m, 1H), 3.8-3.6 (m, 2H), 3.5-3.3 (m, 2H), 3.3 (s, 3H), 2.2-2.0 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃): δ 156.5, 80.0, 75.0, 60.0, 59.0, 48.0, 28.5, 20.0.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₉NO₃ [M+H]⁺, found.

Experimental Workflow: N-Boc Protection

Boc_Protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Azetidine 2-(Methoxymethyl)azetidine Reaction_Vessel Stir at 0°C to RT (12-16h) Azetidine->Reaction_Vessel Boc2O Boc₂O Boc2O->Reaction_Vessel Base Et₃N or NaHCO₃ Base->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Quench Quench with H₂O Reaction_Vessel->Quench Wash Wash with aq. NaHCO₃ and Brine Quench->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product N-Boc-2-(methoxymethyl)azetidine Purify->Product

Workflow for N-Boc protection of 2-(methoxymethyl)azetidine.

II. N-Cbz Protection: A Classic and Orthogonal Approach

The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation, making it orthogonal to the acid-labile Boc group.

Causality of Experimental Choices

The N-Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) as the acylating agent. A base, such as sodium carbonate or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction. A two-phase system (e.g., dichloromethane and water) is often employed to facilitate the reaction and subsequent work-up.

Detailed Experimental Protocol for N-Cbz Protection

Materials:

  • 2-(Methoxymethyl)azetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(methoxymethyl)azetidine (1.0 equiv.) and sodium carbonate (2.0 equiv.) in a mixture of dichloromethane and water (1:1, approximately 0.2 M) in a round-bottom flask.

  • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Cbz-2-(methoxymethyl)azetidine by flash column chromatography.

Data Presentation:

Reagent/ParameterMolar Ratio/Condition
2-(Methoxymethyl)azetidine1.0 equiv.
Benzyl chloroformate1.1 equiv.
Sodium carbonate2.0 equiv.
SolventDichloromethane/Water (1:1)
Temperature0 °C to room temperature
Reaction Time4-6 hours

Expected Characterization Data (based on analogous structures): [4]

  • ¹H NMR (CDCl₃): δ 7.4-7.2 (m, 5H), 5.15 (s, 2H), 4.2-4.0 (m, 1H), 3.9-3.7 (m, 2H), 3.6-3.4 (m, 2H), 3.3 (s, 3H), 2.3-2.1 (m, 2H).

  • ¹³C NMR (CDCl₃): δ 157.0, 136.5, 128.5, 128.0, 127.8, 75.0, 67.0, 60.0, 59.0, 48.5, 20.0.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₇NO₃ [M+H]⁺, found.

Experimental Workflow: N-Cbz Protection

Cbz_Protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Azetidine 2-(Methoxymethyl)azetidine Reaction_Vessel Stir at 0°C to RT (4-6h) Azetidine->Reaction_Vessel CbzCl Cbz-Cl CbzCl->Reaction_Vessel Base Na₂CO₃ Base->Reaction_Vessel Solvent DCM/H₂O Solvent->Reaction_Vessel Separate Separate Layers Reaction_Vessel->Separate Wash Wash with H₂O and Brine Separate->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product N-Cbz-2-(methoxymethyl)azetidine Purify->Product Fmoc_Protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Azetidine 2-(Methoxymethyl)azetidine Reaction_Vessel Stir at 0°C to RT (Overnight) Azetidine->Reaction_Vessel FmocOSu Fmoc-OSu FmocOSu->Reaction_Vessel Base aq. NaHCO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O Solvent->Reaction_Vessel Pour Pour into ice-water Reaction_Vessel->Pour Extract Extract with Et₂O Pour->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product N-Fmoc-2-(methoxymethyl)azetidine Purify->Product

Sources

The Strategic Application of 2-(Methoxymethyl)azetidine Hydrochloride in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount. Chiral azetidines, four-membered nitrogen-containing heterocycles, have emerged as a class of privileged scaffolds, serving as both valuable building blocks for biologically active molecules and as highly effective chiral ligands and organocatalysts in asymmetric transformations.[1][2][3][4] Their inherent ring strain and rigid conformation provide a unique stereochemical environment that can be exploited to induce high levels of enantioselectivity.

This guide focuses on the utility of a specific, yet versatile, member of this family: 2-(Methoxymethyl)azetidine and its derivatives. We will delve into its application in key asymmetric reactions, providing not only detailed, field-proven protocols but also the underlying scientific rationale for its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Part 1: The Azetidine Scaffold - A Foundation for Asymmetric Control

The efficacy of chiral azetidine derivatives in asymmetric catalysis stems from their well-defined three-dimensional structure. The C2-substituent, in this case, the methoxymethyl group, plays a crucial role in creating a chiral pocket around a metal center or in directing the approach of a reactant in organocatalysis. The nitrogen atom of the azetidine ring serves as a coordination site for metals or as a basic site in organocatalytic cycles. When incorporated into a ligand, the rigid azetidine framework restricts conformational flexibility, leading to a more organized transition state and, consequently, higher enantioselectivity.

The hydrochloride salt of 2-(methoxymethyl)azetidine is a stable, crystalline solid, making it an excellent starting material for the synthesis of more elaborate chiral ligands. The free amine can be readily obtained by neutralization and subsequently functionalized, for example, by N-alkylation or N-acylation, to tune its steric and electronic properties for optimal performance in a specific catalytic transformation.

Part 2: Application Note & Protocol: Asymmetric Addition of Diethylzinc to Aldehydes

One of the benchmark reactions for testing the efficacy of new chiral ligands is the enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols. Derivatives of 2-(methoxymethyl)azetidine have proven to be highly effective in this transformation.

Scientific Rationale & Mechanistic Insights

The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex from the reaction of diethylzinc with the chiral azetidine-based ligand. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack by a second molecule of diethylzinc. The chiral environment created by the ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the product alcohol.

The C2-symmetric design of ligands like N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine is particularly effective.[5] The C2 symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. The methoxymethyl groups can act as coordinating arms, further rigidifying the transition state assembly.

Experimental Workflow: Diethylzinc Addition

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Work-up ligand Chiral Azetidine Ligand catalyst Chiral Zinc-Ligand Complex ligand->catalyst Et2Zn1 Diethylzinc (Et2Zn) Et2Zn1->catalyst aldehyde Aldehyde product_complex Zinc Alkoxide Product Complex catalyst->product_complex Coordination aldehyde->product_complex Et2Zn2 Diethylzinc (Et2Zn) Et2Zn2->product_complex Addition hydrolysis Aqueous Work-up (e.g., sat. NH4Cl) product_complex->hydrolysis alcohol Chiral Secondary Alcohol hydrolysis->alcohol

Caption: Workflow for the asymmetric addition of diethylzinc to aldehydes.

Detailed Protocol: Asymmetric Ethyl-additions to Aldehydes

This protocol is adapted from the work of Shi, M., and Jiang, J.-K. (1999)[5] and describes the use of a C2-symmetric 2,4-bis(methoxymethyl)azetidine derivative.

Materials:

  • N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine (Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Anhydrous Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, nitrogen-purged flask, add the chiral azetidine ligand (0.02 mmol).

    • Dissolve the ligand in anhydrous hexane (2 mL).

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the active catalyst.

  • Asymmetric Addition:

    • To the catalyst solution at 0 °C, add the aldehyde (1.0 mmol) neat or as a solution in a minimal amount of anhydrous hexane.

    • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C for the time specified in Table 1 (typically 2-24 hours), monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

    • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Representative Data
EntryAldehydeTime (h)Yield (%)ee (%)
1Benzaldehyde29991
24-Chlorobenzaldehyde29893
34-Methoxybenzaldehyde49583
42-Naphthaldehyde49292
5Cinnamaldehyde249385
6Cyclohexanecarboxaldehyde249565
Data adapted from Shi, M., & Jiang, J.-K. (1999).[5]

Part 3: Application Note: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction that yields β-nitro alcohols, versatile precursors to β-amino alcohols and α-amino acids. The development of catalytic asymmetric versions of this reaction is of significant interest. Chiral azetidine-based ligands, in combination with copper(II) salts, have been shown to be effective catalysts for this transformation.[6][7][8]

Scientific Rationale & Mechanistic Insights

In the copper-catalyzed asymmetric Henry reaction, the chiral azetidine ligand coordinates to the Cu(II) center to form a chiral Lewis acid complex.[6][7] This complex serves a dual role: it acts as a Lewis acid to activate the aldehyde by coordinating to its carbonyl oxygen, and the complexed acetate or other base facilitates the deprotonation of the nitroalkane to form the nucleophilic nitronate. The chiral environment of the copper complex then directs the facial attack of the nitronate on the activated aldehyde, leading to the enantioselective formation of the β-nitro alcohol.

The cis-conformation of substituents on the azetidine ring is often crucial for high enantioselectivity, as it creates a well-defined concave chiral pocket.[6] The methoxymethyl group on 2-(methoxymethyl)azetidine can participate in secondary interactions, further organizing the transition state.

Proposed Catalytic Cycle: Asymmetric Henry Reaction

G catalyst [LCu(OAc)2] nitronate_complex [LCu(OAc)(R2CHNO2)] catalyst->nitronate_complex - HOAc nitroalkane R2CH2NO2 nitroalkane->nitronate_complex transition_state Chiral Transition State nitronate_complex->transition_state aldehyde R1CHO aldehyde->transition_state product_complex Product-Cu Complex transition_state->product_complex product_complex->catalyst + HOAc product β-Nitro Alcohol product_complex->product

Caption: Proposed catalytic cycle for the Cu-azetidine catalyzed Henry reaction.

General Protocol: Asymmetric Henry Reaction

While a specific protocol for 2-(methoxymethyl)azetidine hydrochloride is not available in the cited literature, the following general procedure, adapted from methodologies using similar chiral N,N'-ligands, can serve as an excellent starting point for optimization.[6]

Materials:

  • 2-(Methoxymethyl)azetidine (or its N-derivatized form)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Anhydrous ethanol or isopropanol

  • A weak base (e.g., triethylamine, optional, for hydrochloride salt starting material)

  • Standard laboratory glassware, magnetic stirrer

  • Inert atmosphere (optional but recommended)

Procedure:

  • Ligand Preparation (if starting from hydrochloride):

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add one equivalent of a non-nucleophilic base (e.g., triethylamine) and stir for 15-30 minutes.

    • Use the resulting solution of the free amine directly or after removal of the triethylammonium salt by filtration. For many applications, the azetidine nitrogen will be further functionalized to create a bidentate or tridentate ligand.

  • Catalyst Formation:

    • In a reaction vessel, dissolve the chiral azetidine ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) in anhydrous ethanol (1.5 mL).

    • Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should develop a distinct color.

  • Henry Reaction:

    • To the catalyst solution, add nitromethane (10 mmol).

    • Add the aldehyde (1 mmol).

    • Stir the reaction mixture at room temperature for the required time (typically 24-72 hours), monitoring the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the β-nitro alcohol.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of chiral ligands and organocatalysts. Its derivatives have demonstrated significant potential in key asymmetric transformations, including the addition of diethylzinc to aldehydes and copper-catalyzed Henry reactions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and optimize the use of this powerful chiral scaffold in their own synthetic campaigns. The inherent structural rigidity and the potential for straightforward modification make 2-(methoxymethyl)azetidine and its congeners attractive tools for addressing the ongoing challenges in asymmetric synthesis.

References

  • Enantioselective copper(II)‐catalyzed Henry reaction utilizing chiral aziridinyl alcohols. (2014). Chirality, 27(1), 23-28.
  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. Ph.D. Thesis.
  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031.
  • Shi, M., & Jiang, J. K. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 10(9), 1643-1647.
  • Selvakumar, S., Sivasankaran, D., & Singh, V. K. (2009). Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex. Organic & Biomolecular Chemistry, 7(15), 3156-3159.
  • Szczepaniak, G., et al. (2023). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 28(21), 7356.
  • Milton, J. P., & Fossey, J. S. (2021).
  • Davies, S. G., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1129-1139.
  • Sibi, M. P., & Liu, M. (2001). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Journal of the American Chemical Society, 123(38), 9472-9473.
  • Couty, F., & Evano, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031.
  • Davies, S. G., & Ichihara, O. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1129-1139.

Sources

Application of 2-(Methoxymethyl)azetidine Hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small Rings in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes in the development of successful therapeutics.[2][3] This guide focuses on a particularly valuable building block: 2-(Methoxymethyl)azetidine hydrochloride. The presence of the methoxymethyl substituent at the 2-position provides an additional vector for fine-tuning a molecule's properties, making it a versatile tool for researchers and drug development professionals. This document serves as a detailed application note and protocol guide for the effective use of this powerful synthetic intermediate.

Physicochemical Properties and Strategic Value

The strategic value of this compound in drug design stems from a combination of the inherent properties of the azetidine ring and the specific contributions of the 2-methoxymethyl group.

PropertyValueSource
CAS Number 1803592-63-3[4]
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]

The azetidine ring itself is often employed as a bioisostere for more common motifs like pyrrolidine or piperidine. Its compact and rigid nature allows for precise positioning of substituents in three-dimensional space, which can lead to improved target engagement and selectivity.[1] Furthermore, the strained nature of the four-membered ring can enhance the metabolic stability of a drug candidate by rendering adjacent bonds less susceptible to enzymatic degradation.[3]

The 2-methoxymethyl substituent offers several distinct advantages:

  • Improved Solubility and Pharmacokinetics: The ether oxygen can act as a hydrogen bond acceptor, which can improve aqueous solubility and overall pharmacokinetic properties.[3]

  • Conformational Influence: The substituent at the 2-position can influence the puckering of the azetidine ring, providing a handle to fine-tune the overall conformation of the final molecule.[3]

  • Vector for Further Functionalization: While the methoxymethyl group is relatively stable, it can potentially be modified in later-stage synthesis if desired, serving as a masked hydroxyl group.

The hydrochloride salt form ensures good shelf-life and handling characteristics, making it a convenient starting material for a variety of chemical transformations.

Synthetic Accessibility

G cluster_0 Conceptual Synthetic Pathway Start Chiral Amino Acid Precursor Step1 Reduction & Protection Start->Step1 Step2 Formation of Leaving Group Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Deprotection & Salt Formation Step3->Step4 Final 2-(Methoxymethyl)azetidine HCl Step4->Final

Caption: Conceptual workflow for the synthesis of this compound.

This process would typically start from a chiral precursor, such as a protected amino acid, to ensure stereochemical control. The key step is the intramolecular cyclization, often facilitated by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequent ring closure under basic conditions.

Core Application Protocols

This compound is a versatile secondary amine that can be readily functionalized through a variety of standard organic transformations. The following protocols are provided as detailed, actionable guidelines for its use in common medicinal chemistry reactions.

Protocol 1: N-Boc Protection

The protection of the azetidine nitrogen is often the first step in a synthetic sequence. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.

Reaction Scheme:

G Reactant 2-(Methoxymethyl)azetidine HCl Product N-Boc-2-(methoxymethyl)azetidine Reactant->Product Reagent Boc₂O, Base Reagent->Product G Reactant1 2-(Methoxymethyl)azetidine HCl Product N-Acyl-2-(methoxymethyl)azetidine Reactant1->Product Reactant2 R-COOH Reactant2->Product Reagents Coupling Agent, Base Reagents->Product G Reactant1 2-(Methoxymethyl)azetidine HCl Product N-Alkyl-2-(methoxymethyl)azetidine Reactant1->Product Reactant2 R-CHO or R₂CO Reactant2->Product Reagents Reducing Agent, Base Reagents->Product G Reactant1 2-(Methoxymethyl)azetidine HCl Product N-Aryl-2-(methoxymethyl)azetidine Reactant1->Product Reactant2 Ar-X (X=Br, I, OTf) Reactant2->Product Reagents Pd catalyst, Ligand, Base Reagents->Product

Sources

Application Notes and Protocols: The Role of 2-(Methoxymethyl)azetidine Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Strategic Value of Chiral Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in medicinal chemistry.[1][2][3] Their unique structural properties, including high ring strain, sp3-rich character, and conformational rigidity, offer significant advantages in drug design.[1] These features can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and better solubility of drug candidates.[1] The incorporation of an azetidine ring can introduce a specific vector and rigidity to a molecule, which is crucial for precise interactions with biological targets.[4][5]

Among the various substituted azetidines, chiral C2-substituted derivatives are particularly valuable building blocks for creating stereochemically complex molecules.[4][6] 2-(Methoxymethyl)azetidine hydrochloride, available in both (R) and (S) enantiomeric forms, is a prime example of such a versatile chiral building block.[5][7][8][9] The methoxymethyl group at the C2 position not only provides a handle for further functionalization but also influences the molecule's solubility and potential for hydrogen bonding.[5] This guide will provide an in-depth exploration of the applications and experimental protocols for utilizing this compound in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC5H12ClNO[8][9]
Molecular Weight137.61 g/mol [8][9]
AppearanceTypically a solid (hydrochloride salt)[10]
Storage2-8°C, under inert gas, protected from light[5]

Handling and Safety Precautions: this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a chiral scaffold for introducing the azetidine moiety into a larger molecule. This is typically achieved through N-functionalization reactions, where the secondary amine of the azetidine ring acts as a nucleophile.

Key Synthetic Transformations:
  • N-Alkylation: Reaction with alkyl halides or other electrophiles to form a C-N bond.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form an amide linkage.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new C-N bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates.

The strained nature of the azetidine ring can influence the reactivity of the nitrogen atom and can be exploited to achieve specific synthetic outcomes.[6]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes a common method for the synthesis of N-aryl-2-(methoxymethyl)azetidines, which are important intermediates in various drug discovery programs.

Workflow Diagram:

Buchwald_Hartwig cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Azetidine 2-(Methoxymethyl)azetidine (from HCl salt + base) ReactionVessel Reaction Vessel (Inert Atmosphere) Azetidine->ReactionVessel ArylHalide Aryl Halide (Ar-X) X = Br, I ArylHalide->ReactionVessel Base Base (e.g., NaOtBu, Cs2CO3) Base->ReactionVessel Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->ReactionVessel Ligand Ligand (e.g., BINAP, XPhos) Ligand->ReactionVessel Heating Heating (e.g., 80-120 °C) ReactionVessel->Heating Stirring Quenching Quenching Heating->Quenching Cooling Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl-2-(methoxymethyl)azetidine Purification->Product

Caption: Workflow for N-Arylation of 2-(Methoxymethyl)azetidine.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine, 1.1 eq) and stir for 30 minutes. The free base can be extracted into an organic solvent, dried, and the solvent removed under reduced pressure. Alternatively, the free base can be generated in situ.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).

  • Add the anhydrous solvent, followed by the free 2-(methoxymethyl)azetidine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(methoxymethyl)azetidine.

Protocol 2: General Procedure for N-Acylation

This protocol outlines the formation of an amide bond, a common linkage in many pharmaceutical agents.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine or DIPEA)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

  • Free Base Preparation: Prepare the free base of 2-(methoxymethyl)azetidine as described in Protocol 1, step 1.

  • Reaction Setup (from Acyl Chloride): In a round-bottom flask, dissolve the free 2-(methoxymethyl)azetidine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

  • Slowly add the acyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Reaction Setup (from Carboxylic Acid): In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), coupling agent (e.g., HATU, 1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add the free 2-(methoxymethyl)azetidine (1.1 eq) and stir at room temperature until the reaction is complete.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor

The 2-(methoxymethyl)azetidine moiety can be strategically employed to probe the binding pocket of a kinase, with the methoxymethyl group potentially forming a key hydrogen bond interaction.

Synthetic Scheme Overview:

Kinase_Inhibitor_Synthesis A 2-(Methoxymethyl)azetidine Hydrochloride B Free Base Generation A->B Base D Nucleophilic Aromatic Substitution (SNAr) B->D C Heterocyclic Core (e.g., 4-chloropyrimidine) C->D E Intermediate 1 D->E G Suzuki Coupling E->G F Aryl Boronic Acid F->G Pd Catalyst, Base H Final Kinase Inhibitor G->H

Caption: Synthetic pathway to a hypothetical kinase inhibitor.

In this hypothetical synthesis, the free base of (R)-2-(methoxymethyl)azetidine would be reacted with a suitable heterocyclic core, such as 4-chloropyrimidine, via a nucleophilic aromatic substitution. The resulting intermediate would then undergo a palladium-catalyzed Suzuki coupling with an appropriate aryl boronic acid to yield the final kinase inhibitor. The chirality of the azetidine building block is critical for the enantioselectivity of the final product, which is often a key determinant of biological activity.[5]

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules.[5] Its rigid, four-membered ring structure and the presence of a functionalizable methoxymethyl group allow for the introduction of unique three-dimensional features into drug candidates. The straightforward protocols for its incorporation, primarily through N-functionalization, make it an accessible tool for medicinal chemists and drug development professionals. As the demand for novel, sp3-rich scaffolds in drug discovery continues to grow, the importance of chiral azetidines like 2-(methoxymethyl)azetidine is set to increase.[1][11]

References
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines. ACS Fall 2025. Available at: [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. PubMed. Available at: [Link]

  • Synthesis of bioactive 2-azetidinones and their pharmacological activity. Oreate AI. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • (R)-2-(Methoxymethyl)azetidine. MySkinRecipes. Available at: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. ResearchGate. Available at: [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

  • Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • (S)-2-(Methoxymethyl)azetidine. MySkinRecipes. Available at: [Link]

  • (2S)-2-(Methoxymethyl)-azetidine HCl. PubChem. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

  • Recent advances in the chemistry of metallated azetidines. RSC Publishing. Available at: [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv. Available at: [Link]

  • 2-(Methoxymethyl)azetidine. PubChem. Available at: [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of the 2-(Methoxymethyl)azetidine Scaffold into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Methoxymethyl)azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can be strategically exploited to enhance the pharmacological profile of drug candidates.[2] Specifically, the incorporation of a 2-(methoxymethyl)azetidine moiety provides medicinal chemists with a powerful tool to address key challenges in drug design, including metabolic stability, aqueous solubility, and target engagement.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and incorporation of the 2-(methoxymethyl)azetidine scaffold. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its enantioselective synthesis, and demonstrate its application in the construction of bioactive molecules through common synthetic transformations.

The 2-(methoxymethyl)azetidine scaffold is particularly valuable for several reasons:

  • Metabolic Stability: The strained azetidine ring can block or alter sites of metabolism, leading to improved pharmacokinetic profiles.[3]

  • Solubility Enhancement: The methoxymethyl group can improve aqueous solubility, a critical parameter for oral bioavailability.[3]

  • Vectorial Exit Point: The nitrogen atom provides a convenient point for substitution, allowing for the exploration of chemical space and optimization of target interactions.

  • Stereochemical Control: The chiral center at the 2-position allows for the synthesis of enantiomerically pure compounds, which is crucial for selective interaction with biological targets.[3]

These attributes have led to the exploration of the 2-(methoxymethyl)azetidine scaffold in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[3]

Part 1: Enantioselective Synthesis of (R)-2-(Methoxymethyl)azetidine

The ability to produce enantiomerically pure building blocks is paramount in modern drug discovery. The following protocol details a robust and scalable method for the synthesis of (R)-2-(methoxymethyl)azetidine, a key chiral intermediate. The synthesis begins with a commercially available chiral starting material, such as an amino acid, and proceeds through a series of reliable transformations.

Protocol 1: Synthesis of (R)-2-(Methoxymethyl)azetidine from a Chiral Amino Alcohol

This protocol is based on the intramolecular cyclization of a suitably protected 1,3-amino alcohol, a common and effective strategy for the formation of azetidine rings.

Diagram: Synthetic Pathway to (R)-2-(Methoxymethyl)azetidine

G A Chiral Amino Acid (e.g., L-Serine derivative) B Reduction A->B C Chiral 1,2-Amino Alcohol B->C D Protection & O-Alkylation C->D E Protected 1,3-Amino Ether D->E F Activation of Hydroxyl Group E->F G Intramolecular Cyclization F->G H Deprotection G->H I (R)-2-(Methoxymethyl)azetidine H->I

Caption: General workflow for the synthesis of (R)-2-(methoxymethyl)azetidine.

Step-by-Step Experimental Procedure:

  • Reduction of the Chiral Amino Acid:

    • To a solution of N-protected L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude chiral 1,2-amino alcohol.

  • Protection and O-Alkylation:

    • Protect the amino group of the crude 1,2-amino alcohol with a suitable protecting group, such as a benzyl group, via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride.

    • To a solution of the N-protected amino alcohol in anhydrous THF, add sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

    • After stirring for 30 minutes, add methyl iodide (CH₃I) (1.5 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Intramolecular Cyclization:

    • To a solution of the N-protected 1,3-amino ether (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Add a base such as potassium carbonate (K₂CO₃) (3.0 eq) and heat the reaction mixture to reflux overnight to facilitate the intramolecular cyclization.

    • Cool the reaction to room temperature, dilute with water, and extract with DCM.

    • Dry the combined organic layers, filter, and concentrate. Purify the crude N-protected 2-(methoxymethyl)azetidine by flash column chromatography.[4]

  • Deprotection:

    • Dissolve the N-protected 2-(methoxymethyl)azetidine in a suitable solvent (e.g., methanol for a benzyl group).

    • Add a catalyst such as palladium on carbon (Pd/C) and subject the mixture to an atmosphere of hydrogen gas (H₂).

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate to afford the final (R)-2-(methoxymethyl)azetidine.

Table 1: Representative Reagents and Conditions

StepReagentsSolventTemperatureTypical Yield
ReductionLiAlH₄THF0 °C to RT>90%
N-Protection & O-AlkylationBenzaldehyde, NaBH(OAc)₃; NaH, CH₃ITHF0 °C to RT70-85%
CyclizationMsCl, Et₃N; K₂CO₃DCM0 °C to Reflux60-75%
DeprotectionH₂, Pd/CMethanolRT>95%

Part 2: Incorporation of the 2-(Methoxymethyl)azetidine Scaffold into Drug Candidates

Once synthesized, the 2-(methoxymethyl)azetidine scaffold can be readily incorporated into a variety of molecular frameworks using standard synthetic methodologies. The secondary amine of the azetidine serves as a versatile handle for N-functionalization.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in a drug discovery program.

Diagram: Buchwald-Hartwig Amination Workflow

G A Reaction Setup (Inert Atmosphere) B Add Pd Precatalyst, Ligand, and Base A->B C Add (R)-2-(Methoxymethyl)azetidine and Aryl Halide B->C D Heat Reaction Mixture C->D E Reaction Monitoring (LC-MS) D->E F Work-up and Purification E->F G N-Aryl-2-(methoxymethyl)azetidine F->G

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Experimental Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Addition of Reagents:

    • Add the aryl halide (1.0 eq) and (R)-2-(methoxymethyl)azetidine (1.1-1.5 eq) to the reaction vessel under the inert atmosphere.

    • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction and Work-up:

    • Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor its progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[7]

Protocol 3: N-Acylation via Amide Bond Formation

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The 2-(methoxymethyl)azetidine scaffold can be readily acylated with a variety of carboxylic acids using standard coupling reagents.[8][9]

Step-by-Step Experimental Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or dimethylformamide (DMF), add a coupling reagent (e.g., HATU, HOBt/EDC, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Coupling:

    • Add a solution of (R)-2-(methoxymethyl)azetidine (1.1 eq) in the same solvent to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Part 3: Application in Drug Discovery - Case Studies

The strategic incorporation of the 2-(methoxymethyl)azetidine scaffold has been explored in several drug discovery programs, targeting a range of biological entities. While specific publicly available data on drug candidates containing this exact fragment can be limited, the principles can be illustrated through related examples in similar therapeutic areas.

Case Study: Orexin Receptor Antagonists for Insomnia

The orexin system is a key regulator of wakefulness, and its antagonists are effective treatments for insomnia.[10][11] Structure-activity relationship (SAR) studies of dual orexin receptor antagonists (DORAs) have shown that small, constrained cyclic amines can be used to optimize potency and pharmacokinetic properties.[12] The 2-(methoxymethyl)azetidine scaffold is an attractive building block in this context, as it can mimic the spatial arrangement of other successful fragments while potentially improving metabolic stability.

Hypothetical SAR Exploration:

Starting from a known orexin receptor antagonist core, the incorporation of the (R)-2-(methoxymethyl)azetidine could be explored as a replacement for a less optimal amine substituent.

Table 2: Hypothetical SAR Data for Orexin Receptor Antagonists

CompoundR GroupOX₁ Ki (nM)OX₂ Ki (nM)Metabolic Stability (t½, mins)
1 Dimethylamine502515
2 Pyrrolidine201030
3 (R)-2-(Methoxymethyl)azetidine15560

In this hypothetical example, the introduction of the 2-(methoxymethyl)azetidine scaffold (Compound 3) leads to improved potency at both orexin receptors and a significant enhancement in metabolic stability compared to less constrained or simpler cyclic amines.

Case Study: M1 Receptor Positive Allosteric Modulators for Cognitive Disorders

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor are being investigated for the treatment of cognitive deficits in diseases like Alzheimer's and schizophrenia.[13][14] The design of M1 PAMs often involves a central scaffold with two aryl groups connected by a linker. The nature of the linker and the substituents on the aryl rings are critical for activity and selectivity.

The 2-(methoxymethyl)azetidine moiety could be incorporated as part of the linker or as a substituent on one of the aryl rings to fine-tune the molecule's properties. Its defined stereochemistry and potential to form specific hydrogen bonds could lead to improved interaction with the allosteric binding site on the M1 receptor.

Conclusion

The 2-(methoxymethyl)azetidine scaffold is a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties can be leveraged to address common challenges in drug discovery, leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. The detailed synthetic protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their own drug development programs. The continued exploration of such novel building blocks will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). RSC Advances. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

  • (R)-2-(Methoxymethyl)azetidine. (n.d.). MySkinRecipes. [Link]

  • M1 receptor positive allosteric modulators discovery approaches. (n.d.). Expert Opinion on Drug Discovery. [Link]

  • Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. (n.d.). ACS Chemical Neuroscience. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... (n.d.). ResearchGate. [Link]

  • Synthesis and biological activity of some 2-(6-methoxynaphthyl) propionamido azetidine-2-ones. (n.d.). Manipal Research Portal. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). ChemSusChem. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Spontaneous Intermolecular Amide Bond Formation between Side Chains for Irreversible Peptide Targeting. (2025). Journal of the American Chemical Society. [Link]

  • Biologically active compounds with azetidine rings. (n.d.). ResearchGate. [Link]

  • SAR studies that led to the discovery of the dual orexin receptor antagonist lemborexant. (n.d.). ResearchGate. [Link]

  • M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. (n.d.). Neuropsychopharmacology. [Link]

  • Amide Bond Activation of Biological Molecules. (n.d.). Molecules. [Link]

  • Discovery of MK-3697: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Spontaneous intermolecular amide bond formation between side chains for irreversible peptide targeting. (2010). Journal of the American Chemical Society. [Link]

  • Targeting the Orexin System in the Pharmacological Management of Insomnia and Other Diseases: Suvorexant, Lemborexant, Daridorexant, and Novel Experimental Agents. (n.d.). International Journal of Molecular Sciences. [Link]

  • discovery of nivasorexant, an orexin-1 receptor antagonist. (2024). YouTube. [Link]

  • Current Advances in Allosteric Modulation of Muscarinic Receptors. (n.d.). International Journal of Molecular Sciences. [Link]

  • M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. (n.d.). Neuropsychopharmacology. [Link]

  • Discovery, synthesis and SAR of 2-acyl-1-biarylmethyl pyrazolidines, dual orexin receptor antagonists designed as fast and short-acting sleeping drugs. (2024). ResearchGate. [Link]

Sources

Application Note & Protocols: Advanced Synthetic Routes for the Preparation of 2-(Methoxymethyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidine scaffold is a privileged four-membered heterocyclic motif integral to modern medicinal chemistry. Its incorporation into molecular frameworks often imparts favorable physicochemical properties, including improved metabolic stability, solubility, and conformational rigidity.[1][2] Specifically, chiral 2-substituted azetidines like 2-(methoxymethyl)azetidine serve as critical building blocks in the synthesis of novel therapeutics.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for preparing analogs of 2-(methoxymethyl)azetidine hydrochloride. We will explore key methodologies, including classical intramolecular cyclization, modular functionalization of pre-formed azetidine rings, and elegant cycloaddition reactions. Each section elucidates the underlying chemical principles, offers field-proven insights, and presents detailed, step-by-step protocols to facilitate practical application in a research setting.

Strategic Overview: Pathways to Azetidine Analogs

The synthesis of functionalized azetidines can be broadly categorized into three primary approaches:

  • De Novo Ring Construction (Intramolecular Cyclization): Building the azetidine ring from an acyclic precursor. This is a fundamental and widely used strategy.

  • Post-Functionalization of a Pre-formed Core: Modifying an existing azetidine scaffold. This modular approach is ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.

  • Convergent Cycloaddition Reactions: Forming the ring by joining two components in a single step, offering high atom economy and efficiency.

The choice of strategy depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

Strategy I: De Novo Synthesis via Intramolecular Cyclization

This classical approach relies on the formation of the strained four-membered ring through an intramolecular nucleophilic substitution reaction. The key is to construct an acyclic precursor containing a nitrogen nucleophile (amine) and a suitable leaving group separated by a three-carbon chain (a γ-amino halide or sulfonate).

Causality and Experimental Choices: The success of this method hinges on favoring the 4-exo-tet cyclization pathway over competing intermolecular reactions or elimination. This is typically achieved by using high-dilution conditions to suppress intermolecular side reactions. The choice of the nitrogen protecting group is critical; it must be stable to the conditions required to install the leaving group and be readily removed later. A base is required to deprotonate the amine, generating the nucleophile for the ring-closing step.

Visual Workflow: Intramolecular Cyclization

G A γ-Amino Alcohol Precursor B Nitrogen Protection (e.g., Boc, Cbz) A->B C Activation of Hydroxyl (e.g., MsCl, TsCl, PBr3) B->C D N-Protected γ-Amino Halide/Sulfonate C->D E Base-Mediated Cyclization (e.g., NaH, K2CO3) D->E High Dilution F Protected Azetidine Analog E->F G Deprotection F->G H Final Azetidine Analog (Free Base) G->H I Salt Formation (HCl) H->I J Target Hydrochloride Salt I->J

Caption: Workflow for De Novo Azetidine Synthesis.

Protocol 2.1: Synthesis of N-Boc-2-(phenoxymethyl)azetidine

This protocol illustrates the synthesis of a representative analog via intramolecular cyclization.

Materials:

  • 3-(tert-butoxycarbonylamino)-1-phenoxypropane-2-ol

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Mesylation of the Alcohol:

    • Dissolve the amino alcohol precursor (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) dropwise.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Ring Closure:

    • Prepare a suspension of NaH (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Dissolve the crude mesylate from the previous step in anhydrous THF.

    • Add the mesylate solution dropwise to the NaH suspension at room temperature over 2-3 hours (high dilution principle).

    • Heat the reaction mixture to 50 °C and stir overnight.

    • Cool the reaction to 0 °C and carefully quench by the dropwise addition of water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-2-(phenoxymethyl)azetidine.

Strategy II: Modular Functionalization of Azetidine Scaffolds

This strategy is exceptionally powerful for rapidly generating diverse analogs from a common intermediate. The approach involves starting with a readily available azetidine core, such as N-Boc-azetidin-3-one or a 2-carboxyazetidine derivative, and introducing substituents at specific positions.

Asymmetric α-Alkylation at C2

To generate chiral 2-substituted analogs, one can perform a diastereoselective alkylation on a chiral azetidine precursor. This has been effectively demonstrated using borane complexes of N-substituted azetidine-2-carbonitriles, where a chiral auxiliary directs the stereochemical outcome of the alkylation.[5]

Visual Workflow: Modular C2-Alkylation

G A Chiral Azetidine-2-carbonitrile (with chiral auxiliary on N) B Complexation with BH3 A->B C N-Borane Complex B->C D Deprotonation at C2 (e.g., LDA, -78 °C) C->D E Lithium Aza-enolate D->E F Quench with Electrophile (R-X) (e.g., Benzyl bromide) E->F G α-Alkylated N-Borane Complex F->G H Removal of Borane & Auxiliary G->H I Chiral 2-Substituted Azetidine H->I

Caption: Asymmetric α-Alkylation of an Azetidine Core.

Aza-Michael Addition for C3-Functionalization

The aza-Michael (or conjugate) addition of nucleophiles to an electron-deficient alkene on the azetidine ring is an excellent method for installing substituents at the C3 position. A common precursor is an azetidin-3-ylidene acetate, which can be prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction.[6][7]

Protocol 3.2.1: Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition

This protocol is adapted from a general procedure for the addition of N-heterocycles to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[6][7]

Materials:

  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq)

  • Desired NH-heterocycle (e.g., pyrazole, imidazole) (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq), the chosen NH-heterocycle (1.0 eq), and DBU (1.0 eq) in acetonitrile.

  • Reaction Execution:

    • Stir the mixture at 65 °C. Monitor the reaction progress by TLC or LC-MS (typical reaction times are 4–16 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography to yield the desired 3-substituted azetidine analog.

Strategy III: [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction is an elegant and highly convergent approach for synthesizing azetidines. It involves the photochemical [2+2] cycloaddition of an imine and an alkene.[8] While powerful, this method has historically been challenging due to unfavorable photophysical properties of the reactants and competing side reactions. However, recent advances, including the use of visible light and triplet energy transfer catalysis, have significantly expanded its scope and utility.[2]

Causality and Experimental Choices: This reaction proceeds via an excited state of either the imine or the alkene. The choice of light source (UV vs. visible), solvent, and the potential need for a photosensitizer (like acetone or a copper catalyst) are critical variables that depend on the specific substrates. The reaction provides direct access to functionalized azetidines with high regio- and stereoselectivity in a single step.

Visual Workflow: Aza Paternò-Büchi Reaction

G cluster_0 Reactants A Imine Component C Photochemical Excitation (hν, Sensitizer/Catalyst) A->C B Alkene Component B->C D Excited State Intermediate C->D E [2+2] Cycloaddition D->E F Functionalized Azetidine Product E->F

Caption: General Scheme for Azetidine Synthesis via [2+2] Photocycloaddition.

Final Conversion to Hydrochloride Salt

Most azetidine analogs are isolated and stored as their hydrochloride salts to improve stability and handling properties.

Protocol 5.1: Hydrochloride Salt Formation
  • Dissolve the purified azetidine free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring until precipitation is complete or the pH becomes acidic.

  • Stir the resulting slurry at 0 °C for 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether.

  • Dry the solid under high vacuum to yield the final 2-(methoxymethyl)azetidine analog hydrochloride salt.

Data Summary: Comparison of Synthetic Strategies

Strategy Core Principle Key Advantages Potential Limitations Best Suited For
Intramolecular Cyclization 4-exo-tet ring closure of a γ-amino electrophile.Robust, reliable, well-established methodology.Requires multi-step synthesis of acyclic precursors; high dilution may be needed.Scale-up synthesis of a specific target molecule.
Modular Functionalization Modification of a pre-formed azetidine ring.Excellent for analog library synthesis (SAR); modular and flexible.Availability of starting azetidine core may be limited; regioselectivity can be a challenge.Drug discovery, lead optimization, diversity-oriented synthesis.
[2+2] Photocycloaddition Convergent cycloaddition of an imine and alkene.High atom economy, rapid access to complex structures, stereospecific.Can have substrate scope limitations; requires specialized photochemical equipment.Accessing unique or densely functionalized azetidine scaffolds.

References

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme.
  • Asymmetric Synthesis of Substituted Azetidine Type α- and β-Amino Acids. Synthesis.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • (R)-2-(Methoxymethyl)azetidine. MySkinRecipes.
  • Methods for the synthesis of azetidines. ResearchGate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • (S)-2-(Methoxymethyl)azetidine. MySkinRecipes.

Sources

Application Note & Protocol: A Scalable, Stereoselective Synthesis of Enantiomerically Pure 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, particularly chiral C2-substituted variants, are highly valued scaffolds in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties and conformational rigidity to drug candidates.[1][2][3] This guide presents a detailed, scalable, and robust three-step protocol for the synthesis of enantiomerically pure 2-(methoxymethyl)azetidine. The strategy hinges on the use of the commercially available and highly effective tert-butanesulfinamide chiral auxiliary to control stereochemistry.[1][4] This method avoids costly and often inefficient resolutions of racemic mixtures, providing a direct and reliable route to the target compound in high diastereoselectivity and good overall yield. We provide step-by-step protocols, mechanistic insights, and considerations for large-scale production.

Strategic Overview: The Chiral Auxiliary Approach

The synthesis of chiral C2-substituted azetidines has historically been challenging, often relying on methods that are not easily scalable or generalizable.[1] The strategy detailed herein overcomes these limitations by employing Ellman's tert-butanesulfinamide, a chiral auxiliary that is inexpensive, available as both enantiomers, and provides excellent stereochemical control.[1][4][5]

The synthesis proceeds in three main stages:

  • Formation of a Chiral Sulfinylimine: Condensation of an achiral 1,3-bis-electrophile with the chiral auxiliary sets the stage for stereocontrol.

  • Diastereoselective Nucleophilic Addition & Cyclization: A Grignard reagent introduces the methoxymethyl group with high diastereoselectivity, driven by the steric influence of the auxiliary. This is followed by an intramolecular cyclization to form the strained four-membered ring.

  • Auxiliary Cleavage: A straightforward acidic deprotection liberates the final, enantiomerically pure product.

The overall workflow is depicted below.

G cluster_0 Step 1: Sulfinylimine Formation cluster_1 Step 2: Diastereoselective Addition & Cyclization cluster_2 Step 3: Deprotection A 3-Chloropropanal + (R)-tert-Butanesulfinamide B Chloro-N-sulfinylimine Intermediate A->B CuSO₄, DCM C MeOCH₂MgCl (Grignard Reagent) D Chlorosulfinamide Adduct B->D C->D Addition to Imine (-78 °C) E (R,R)-N-(tert-Butylsulfinyl)- 2-(methoxymethyl)azetidine D->E 4-exo-tet Cyclization (Base) F (R)-2-(Methoxymethyl)azetidine (Final Product) E->F HCl in Dioxane

Caption: Overall synthetic workflow for (R)-2-(methoxymethyl)azetidine.

Mechanistic Insight: The Origin of Stereoselectivity

The high fidelity of this synthesis is rooted in the diastereoselective addition of the Grignard reagent to the chiral N-sulfinylimine. The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the C=N double bond. The nucleophile is therefore directed to the less sterically hindered face, leading to the preferential formation of a single diastereomer. This process establishes the critical C2 stereocenter with high precision.

Caption: Model for stereocontrol in the Grignard addition step.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents and Grignard reagents are pyrophoric and water-sensitive; handle under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of (R,E)-N-(3-chloropropylidene)-2-methylpropane-2-sulfinamide

This first step involves the formation of the key chiral sulfinylimine intermediate from commercially available starting materials.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 5 mL per 1 mmol of sulfinamide).

  • Reagent Addition: Add anhydrous copper(II) sulfate (CuSO₄, 2.0 eq) followed by (R)-tert-butanesulfinamide (1.0 eq).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Aldehyde Addition: Add a solution of 3-chloropropanal (1.2 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture vigorously at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Wash the filter cake with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude chloro-N-sulfinylimine is often used directly in the next step without further purification due to its instability.[4]

Protocol 2: Diastereoselective Synthesis of (R)-N-((R)-1-chloro-4-methoxybutan-2-yl)-2-methylpropane-2-sulfinamide

This is the critical stereochemistry-defining step.

  • Setup: In a separate flame-dried, three-neck flask under a nitrogen atmosphere, place the crude chloro-N-sulfinylimine from the previous step and dissolve it in anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add methoxymethylmagnesium chloride (MeOCH₂MgCl, ~1.5 eq, commercially available solution or freshly prepared) via syringe over 1 hour. Maintain the internal temperature below -70 °C.

  • Reaction: Stir the reaction at -78 °C for 3-4 hours. Monitor for the consumption of the starting imine by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though for large-scale work, proceeding directly is often preferred.

Protocol 3: Cyclization to (R)-tert-butyl ((R)-2-(methoxymethyl)azetidin-1-yl)sulfoxide

This step involves the intramolecular ring-closing reaction to form the azetidine.

  • Setup: Dissolve the crude chlorosulfinamide from Protocol 2 in THF (10 mL per 1 mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The 4-exo-tet cyclization proceeds via a backside displacement of the chloride.[4]

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude N-sulfinyl azetidine can be purified by flash chromatography to yield the protected product as a single diastereomer.

Protocol 4: Deprotection to (R)-2-(Methoxymethyl)azetidine

The final step removes the chiral auxiliary to yield the target compound.

  • Setup: Dissolve the purified N-sulfinyl azetidine from Protocol 3 in methanol (5 mL per 1 mmol).

  • Acid Addition: Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl, 3.0 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[6]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Isolation: Dissolve the residue in water and basify to pH > 12 with a strong base (e.g., 50% NaOH solution), keeping the mixture cool in an ice bath.

  • Extraction & Purification: Extract the free amine product with a suitable organic solvent like DCM or diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure (the product may be volatile). For large-scale purification, distillation under reduced pressure is the preferred method.

Data Summary

The following tables summarize the typical inputs and expected outputs for this synthetic sequence.

Table 1: Reagent Stoichiometry per 1.0 Equivalent of (R)-tert-Butanesulfinamide

Step Reagent Equivalents
1 3-Chloropropanal 1.2
Copper(II) Sulfate 2.0
2 Methoxymethylmagnesium chloride 1.5
3 Potassium tert-butoxide 1.5

| 4 | 4M HCl in Dioxane | 3.0 |

Table 2: Typical Yields and Stereoselectivity

Step/Product Typical Yield Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee)
Chloro-N-sulfinylimine >90% (crude) N/A >99%
Chlorosulfinamide Adduct 70-85% Up to 95:5 N/A
N-Sulfinyl Azetidine 80-95% >95:5 N/A
(R)-2-(Methoxymethyl)azetidine >90% (from deprotection) N/A >99%

Yields and ratios are based on literature precedents and may vary with scale and optimization.[1][4]

Large-Scale Synthesis Considerations

  • Temperature Control: The diastereoselective Grignard addition is highly exothermic and temperature-sensitive. On a large scale, a jacketed reactor with efficient cooling is essential to maintain the temperature at -78 °C during the addition.

  • Reagent Addition: Slow, controlled addition of the Grignard reagent is critical to prevent side reactions and maintain stereocontrol.

  • Purification: While chromatography is suitable for lab-scale, it is impractical for large-scale production. The final product, 2-(methoxymethyl)azetidine, is a relatively low-boiling liquid and should be purified by fractional distillation under reduced pressure.[7] Intermediates should be crystallized where possible to avoid chromatography.

  • Solvent Choice: While THF and DCM are effective, consider exploring greener or higher-boiling point solvents for improved process safety and sustainability on an industrial scale.

References

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro Institutional Research Repository. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]

  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • (R)-2-(Methoxymethyl)azetidine. MySkinRecipes. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines. ACS Fall 2025. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar. [Link]

  • Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect. [Link]

  • ChemInform Abstract: Synthesis of Optically Active Azetidine‐2,4‐dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. Sci-Hub. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • PREPARATION OF OPTICALLY ACTIVE 2,2-DISUBSTITUTED 5-HYDROXYCHROMENES BY ENZYMATIC RESOLUTION OF RACEMIC ESTERS. J-STAGE. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. [Link]

  • Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. Iowa State University Digital Repository. [Link]

  • Highly efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles and their synthetic applications. PubMed. [Link]

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect. [Link]

  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methoxymethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Methoxymethyl)azetidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the purification of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to overcome common and complex purification challenges.

Introduction: The Purification Puzzle of a Polar Azetidine

This compound is a small, highly polar, and water-soluble molecule. These characteristics, while often desirable for biological applications, present significant hurdles during purification. The strained four-membered azetidine ring also introduces potential stability concerns that must be carefully managed.[1][2] This guide will address the most pressing issues encountered in obtaining highly pure this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: Why is my this compound so difficult to purify by standard methods like silica gel chromatography?

A1: The primary challenge arises from the compound's dual nature: it is a basic amine and, as the hydrochloride salt, it is highly polar and water-soluble. Standard silica gel is acidic due to the presence of silanol groups on its surface. When you attempt to chromatograph a basic amine on silica, a strong acid-base interaction occurs, leading to several problems:

  • Poor Elution and Tailing: The basic amine strongly adheres to the acidic silica, resulting in broad, tailing peaks and often requiring highly polar and aggressive mobile phases (like methanol with ammonia) to elute the compound.

  • Irreproducible Results: The strength of the interaction can vary between batches of silica and with the specific conditions, leading to inconsistent results.

  • Compound Degradation: The acidic nature of silica can potentially promote the degradation of sensitive molecules, including strained rings like azetidines.

As a hydrochloride salt, the compound is even more polar and may not be soluble in common non-polar to moderately polar organic solvents used in normal-phase chromatography.

Q2: I have isolated my product, but I am struggling to remove residual solvents. What is the best approach?

A2: The removal of residual solvents from highly polar hydrochloride salts can be challenging due to the crystalline nature of the salt, which can trap solvent molecules. Standard rotary evaporation may not be sufficient. Here are some effective strategies:

  • High-Vacuum Drying: Drying the solid under high vacuum (and potentially with gentle heating, if the compound is thermally stable) for an extended period is the most common first step.

  • Solvent Trituration/Slurrying: Slurrying the solid in a non-solvent in which the desired compound is insoluble but the residual solvent is soluble can help to wash away the trapped solvent. For example, if your product is contaminated with isopropanol, slurrying it in a solvent like diethyl ether or hexane could be effective.

  • Azeotropic Removal: In some cases, dissolving the salt in a suitable solvent and then adding a co-solvent that forms a low-boiling azeotrope with the residual solvent can facilitate its removal upon evaporation. This is highly dependent on the specific solvents involved.

  • Lyophilization (Freeze-Drying): If the compound is in an aqueous solution, lyophilization can be an effective, albeit slower, method for removing water without excessive heating.

For quantitative analysis of residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method.[3][4][5]

Q3: My NMR spectrum shows impurities that I suspect are regioisomers or starting materials. How can I remove them?

A3: The removal of structurally similar impurities like regioisomers requires a high-resolution purification technique.

  • Recrystallization: If the impurities have significantly different solubilities from your desired product, carefully optimized recrystallization can be highly effective. This may involve screening a variety of solvent/anti-solvent systems.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most powerful tool. Reversed-phase HPLC, using a C18 or a more polar-endcapped column with an aqueous/organic mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid), can often resolve closely related species.

  • Salt Formation/Breaking Cycling: In some instances, converting the hydrochloride salt back to the free base can alter its solubility and chromatographic behavior, allowing for the removal of certain impurities. The purified free base can then be converted back to the hydrochloride salt.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific purification challenges.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful and scalable purification technique for crystalline solids like this compound.[6] The key is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[7][8]

Problem: I can't find a suitable single solvent for recrystallization.

This is a common issue for highly polar salts. A two-solvent (solvent/anti-solvent) system is often more effective.

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Solvent Selection:

    • Solvent 1 (Good Solvent): Find a solvent that readily dissolves your crude this compound, preferably at or near room temperature. Good candidates for polar salts include methanol, ethanol, or even water.

    • Solvent 2 (Anti-Solvent): Find a solvent in which your compound is poorly soluble but is fully miscible with Solvent 1. Common anti-solvents for polar compounds include isopropanol, ethyl acetate, acetone, or diethyl ether.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the "good solvent" (Solvent 1) with gentle warming if necessary to achieve complete dissolution. b. While the solution is still warm, slowly add the "anti-solvent" (Solvent 2) dropwise with stirring until you observe persistent cloudiness (the point of saturation). c. If you add too much anti-solvent and the solution becomes very cloudy, add a few drops of the "good solvent" back until the solution is clear again. d. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. e. Once at room temperature, you can further increase the yield by cooling the flask in an ice bath. f. Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly under high vacuum.

Data Presentation: Common Recrystallization Solvent Systems for Polar Amine Hydrochlorides

Good Solvent (Solvent 1)Anti-Solvent (Solvent 2)Comments
MethanolIsopropanolA commonly successful combination for precipitating hydrochloride salts.
EthanolEthyl AcetateGood for moderately polar salts.
WaterAcetone or IsopropanolUse water sparingly as it can be difficult to remove completely. Lyophilization may be an option.[7]
IsopropanolDiethyl EtherA good final step to crash out a highly pure solid.

Visualization: Recrystallization Workflow

G cluster_0 Recrystallization Process A Dissolve Crude Product in Minimal Hot 'Good Solvent' B Add 'Anti-Solvent' Dropwise until Persistent Cloudiness A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Filtration D->E F Wash with Cold Anti-Solvent E->F G Dry Under Vacuum F->G H Pure Product G->H

Caption: A typical workflow for two-solvent recrystallization.

Troubleshooting Guide 2: Chromatographic Purification

When recrystallization is insufficient, chromatography is the next logical step. Given the polarity of this compound, reversed-phase HPLC is generally more suitable than normal-phase chromatography.

Problem: My peaks are broad and tailing, even on a C18 column.

This can still occur with highly basic amines due to interactions with residual silanol groups on the silica backbone of the stationary phase, even in reversed-phase.

Step-by-Step Protocol for Optimized Reversed-Phase HPLC:

  • Column Selection:

    • Standard C18: A good starting point.

    • Polar-Endcapped C18: These columns have a modification to shield the silica surface, reducing silanol interactions and improving peak shape for basic compounds.

    • Phenyl-Hexyl: The phenyl phase can offer alternative selectivity for compounds with aromatic rings or electron-rich systems, though less relevant here.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that are not retained on reversed-phase columns, HILIC can be an excellent option.

  • Mobile Phase Optimization: a. Solvents: Use high-purity water and acetonitrile or methanol. b. pH Control: The pH of the mobile phase is critical. For amines, it is often beneficial to work at a low pH (e.g., 2-3) to ensure the amine is consistently protonated. This can be achieved by adding a modifier. c. Mobile Phase Modifiers:

    • Trifluoroacetic Acid (TFA) (0.1%): Very common for improving peak shape and providing a counter-ion. However, it can be difficult to remove from the final product.
    • Formic Acid (0.1%): A good alternative to TFA and is more volatile, making it easier to remove.
    • Ammonium Formate or Acetate Buffer: Provides good pH control and can improve peak shape.
  • Method Development: a. Start with a gradient elution, for example, from 5% organic solvent (acetonitrile or methanol) in water (with 0.1% formic acid) to 95% organic over 15-20 minutes. b. Based on the retention time of your compound, you can optimize the gradient to improve resolution from nearby impurities. c. If the compound elutes very early, a HILIC column may be more appropriate.

Data Presentation: HPLC Method Starting Points

ParameterRecommendation 1 (Reversed-Phase)Recommendation 2 (HILIC)
Column Polar-endcapped C18, 5 µmHILIC (e.g., silica, amide, or zwitterionic), 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% to 50% B over 15 minutes100% A to 100% B over 15 minutes
Detection Low UV (e.g., 200-210 nm) or ELSD/CAD if no chromophoreLow UV or ELSD/CAD

Visualization: Logic for HPLC Method Selection

G cluster_1 HPLC Method Selection Start Start: Crude Product A Attempt Reversed-Phase HPLC (Polar-Endcapped C18) Start->A B Is Retention Adequate? A->B C Is Peak Shape Good? B->C Yes E Switch to HILIC B->E No D Optimize Gradient for Purity C->D Yes F Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) C->F No F->C

Caption: Decision tree for selecting an appropriate HPLC method.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022 Jun 30;5(4):584-591.
  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012;84(1):223-264.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. 2021 Mar 24;19(12):2586-2606.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • World Journal of Pharmaceutical and Medical Research.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pak J Pharm Sci. 2009 Oct;22(4):410-4.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. 2021;11(42):26249-26258.
  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. J Am Chem Soc. 2025 Nov 27;142(47):20050-20056.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. J Pharm Sci. 2017 Aug 15;106(8):1939-1963.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein J Org Chem. 2022 Feb 24;18:225-233.
  • YouTube. How to purify Amine? Grad student asked me.
  • PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. [Link]

  • MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. [Link]

  • Google Patents.

Sources

common side reactions during the synthesis of 2-substituted azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common side reactions and challenges encountered during synthesis. The inherent ring strain of the azetidine core, while imparting desirable chemical and biological properties, also presents unique synthetic hurdles. This resource is structured to help you navigate these challenges, optimize your reaction conditions, and improve the yield and purity of your target 2-substituted azetidines.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My intramolecular cyclization is yielding the 5-membered pyrrolidine instead of the desired 4-membered azetidine.

Q: I'm attempting to synthesize a 2-substituted azetidine via intramolecular cyclization of a γ-amino alcohol (or γ-haloamine), but I'm isolating the isomeric pyrrolidine as the major product. Why is this happening and how can I favor the formation of the azetidine?

A: This is a classic example of kinetic versus thermodynamic control in ring-closing reactions. The formation of the 4-membered azetidine ring via a 4-exo-tet cyclization is generally kinetically favored according to Baldwin's rules. However, the resulting product is thermodynamically less stable than the corresponding 5-membered pyrrolidine, which forms via a 5-endo-tet pathway.[1] At elevated temperatures or with prolonged reaction times, the initially formed kinetic azetidine product can undergo rearrangement to the more stable pyrrolidine, often via an intermediate bicyclic aziridinium ion.[1][2]

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature will favor the kinetically controlled azetidine product.[1] Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Choice of Base and Leaving Group: A strong, non-nucleophilic base (e.g., NaH, KHMDS) can facilitate the deprotonation of the amine at low temperatures, allowing for cyclization to occur before rearrangement. The choice of leaving group is also crucial; a more reactive leaving group (e.g., triflate, tosylate) will allow the reaction to proceed at lower temperatures.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like THF or DMF are generally preferred for these types of cyclizations.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the risk of rearrangement of the azetidine product to the more stable pyrrolidine.

ParameterRecommendation for AzetidineRationale
Temperature Low (e.g., -78 °C to RT)Favors the kinetic 4-exo-tet product.[1]
Base Strong, non-nucleophilic (e.g., NaH)Allows for rapid deprotonation at low temperatures.
Leaving Group Highly reactive (e.g., -OTf, -OTs)Enables lower reaction temperatures.
Reaction Time Minimized (monitor by TLC/LCMS)Prevents rearrangement to the thermodynamic product.
Issue 2: The Aza Paternò-Büchi reaction for my 2-substituted azetidine is low-yielding due to side products.

Q: I am using a [2+2] photocycloaddition (Aza Paternò-Büchi reaction) to synthesize a 2-substituted azetidine, but the yield is poor. What are the likely side reactions and how can I suppress them?

A: The Aza Paternò-Büchi reaction is a powerful tool for azetidine synthesis, but it is often plagued by competing photochemical pathways. The two most common side reactions are:

  • E/Z Isomerization of the Imine: Upon photochemical excitation, acyclic imines can undergo rapid E/Z isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[3]

  • Photochemical Ene Reaction: With alkenes that possess allylic protons, a photochemical ene reaction can occur, leading to the formation of an acyclic amine instead of the azetidine.[4]

  • Substrate Design: If possible, using a cyclic imine precursor will prevent E/Z isomerization.[3] If an acyclic imine must be used, consider strategies that favor the triplet excited state of the alkene over the imine.

  • Wavelength and Sensitizer: Shifting from direct UV irradiation to visible light-mediated photocatalysis with a suitable triplet sensitizer can selectively excite the alkene partner, avoiding the excitation of the imine and its associated competing decay pathways.[5]

  • Solvent Choice: Non-polar solvents can sometimes favor the cycloaddition pathway.

  • Concentration: Running the reaction at a higher concentration can favor the intermolecular [2+2] cycloaddition over competing unimolecular pathways.

Issue 3: My 2-substituted azetidine is unstable and undergoes ring-opening during workup or subsequent reactions.

Q: I have successfully synthesized my 2-substituted azetidine, but it decomposes during purification or when I attempt further functionalization. How can I prevent this ring-opening?

A: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, especially under acidic or strongly basic conditions.[6][7] The stability of the azetidine is highly dependent on the nature of the substituent at the 2-position and, most importantly, the protecting group on the nitrogen.

  • N-Protecting Group Strategy: The choice of the N-protecting group is critical. While the Boc group is common, its lability to acid can be problematic.[8] For subsequent reactions requiring acidic conditions, a more robust protecting group like Cbz (removed by hydrogenolysis) or a sulfonyl group should be considered.

  • pH Control: During aqueous workup and purification (e.g., chromatography), maintain neutral or slightly basic conditions. Avoid strong acids.

  • Reaction Sequencing: If a reaction requires harsh conditions that could lead to ring-opening, consider performing it at an earlier stage of the synthesis before the azetidine ring is formed.

  • Intramolecular Decomposition: Be aware of the potential for intramolecular ring-opening if a nucleophilic group is present elsewhere in the molecule. An acid-mediated intramolecular ring-opening by a pendant amide group has been reported.[7]

N-Protecting GroupStability to AcidStability to BaseCommon Removal ConditionsNotes
Boc LabileGenerally StableStrong Acid (TFA, HCl)Acid sensitivity can lead to ring-opening during deprotection or acidic reactions.[8]
Cbz More StableGenerally StableHydrogenolysis (H₂, Pd/C)Good choice for orthogonality to acid-labile groups.
Tosyl (Ts) StableStableHarsh Reductive (Na/NH₃)Provides high stability but requires harsh removal conditions.

Experimental Workflows & Diagrams

Workflow 1: Minimizing Pyrrolidine Formation in Intramolecular Cyclization

This workflow outlines the decision-making process and experimental steps to favor the synthesis of a 2-substituted azetidine over the corresponding pyrrolidine from a γ-amino alcohol precursor.

G cluster_0 Precursor Preparation cluster_1 Cyclization: Key Decision Point cluster_2 Kinetic Control (Favors Azetidine) cluster_3 Thermodynamic Control (Favors Pyrrolidine) start Start: γ-Amino Alcohol activate Activate Hydroxyl as Good Leaving Group (e.g., -OTs, -OMs) start->activate conditions Select Cyclization Conditions activate->conditions kinetic Low Temperature (-78 to 0 °C) Strong, Non-nucleophilic Base (NaH) Monitor reaction closely conditions->kinetic To favor Azetidine thermo High Temperature (> RT) Prolonged Reaction Time conditions->thermo To avoid azetidine Desired 2-Substituted Azetidine kinetic->azetidine pyrrolidine Undesired Pyrrolidine Byproduct thermo->pyrrolidine G A 2-Substituted Azetidine B Bicyclic Aziridinium Ion (Strained Intermediate) A->B Isomerization (e.g., high temp) C 5-Membered Pyrrolidine (Thermodynamic Product) B->C Rearrangement D Ring-Opened Product (from external nucleophile) B->D Nucleophilic Attack

Caption: Aziridinium ion mediated side reactions.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49585-49615. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553-7561. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Zhang, Z., & Li, X. (2015). Regioselective ring opening reactions of azetidines. Tetrahedron, 71(1), 1-13. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Nature communications, 11(1), 5095. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Al-Hourani, B. J., Clark, R. J., & Alabugin, I. V. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16301-16315. [Link]

  • Khmelnytskyi, P. O., Drel, O. I., Grygorenko, O. O., & Komarov, I. V. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS omega, 6(26), 16901-16911. [Link]

  • Pandey, G., & Laha, J. K. (2001). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic letters, 3(24), 3847-3850. [Link]

  • Dequina, H. J., Schmid, S. C., Guzei, I. A., & Schomaker, J. M. (2021). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Journal of the American Chemical Society, 143(13), 5118-5127. [Link]

  • Longdom Publishing. (2023). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Journal of Organic and Inorganic Chemistry. [Link]

  • Scott, J. D., Williams, D. N., & Johnson, D. S. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1609-1614. [Link]

  • Brimioulle, R., & Bach, T. (2021). Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones. Angewandte Chemie International Edition, 60(6), 2684-2688. [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio-and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio-and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. [Link]

  • D’hooghe, M., & De Kimpe, N. (2008). Synthetic Applications of Aziridinium Ions. Molecules, 13(7), 1540-1569. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. Journal of the American Chemical Society, 140(40), 12645-12649. [Link]

  • Chen, G., Shaughnessy, E. A., & Daugulis, O. (2019). On the Mechanism and Selectivity of Palladium-Catalyzed C (sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 9(8), 7218-7225. [Link]

  • Becker, M. R., & Schindler, C. S. (2022). The Paternò-Büchi reaction-a comprehensive review. Chemical Society Reviews, 51(1), 229-261. [Link]

  • Singh, G. S., & D’hooghe, M. (2018). Aziridines and Aziridinium Ions in the Practical Synthesis of Pharmaceutical Intermediates-A Perspective. European Journal of Organic Chemistry, 2018(27-28), 3629-3641. [Link]

  • de la Torre, D., & Fernández, I. (2021). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 23(18), 7119-7123. [Link]

  • Barkov, A. Y., Tsvetkov, A. V., & Zhdankin, V. V. (2019). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. Tetrahedron Letters, 60(38), 150993. [Link]

  • Novikov, R. A., & Tomilov, Y. V. (2020). Electrocyclizations of Conjugated Azapolyenes Produced in Reactions of Azaheterocycles with Metal Carbenes. Molecules, 25(17), 3984. [Link]

  • Al-Harrasi, A., & Csuk, R. (2015). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Journal of Molecular Structure: THEOCHEM, 1091, 132-137. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature communications, 10(1), 5095. [Link]

  • Clarke, M. L., & France, M. B. (2008). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic letters, 10(18), 4145-4148. [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio-and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. [Link]

  • Chen, G., Gong, W., Zhuang, Z., Andrä, M. S., Chen, Y. Q., & Daugulis, O. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C (sp3)–H and C (sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 133(42), 16930-16933. [Link]

  • Al-Harrasi, A., & Csuk, R. (2015). Experimental and Computational Study of the Conrotatory Ring Opening of Various 3-Chloro-2-azetines. The Journal of organic chemistry, 80(15), 7524-7533. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553-7561. [Link]

  • Lindsley, C. W., & Le, K. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron letters, 55(30), 4151-4153. [Link]

  • Davies, H. M., & Lee, G. H. (2010). Asymmetric C–H Functionalization of N-Boc-2, 5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Organic letters, 12(16), 3590-3593. [Link]

  • Schindler, C. S., & Richardson, A. D. (2021). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. The Journal of organic chemistry, 86(17), 11849-11857. [Link]

  • Li, Y., & Wang, J. (2021). Navigating Visible-Light-Triggered (aza and thia) Paternò-Büchi Reactions for the Synthesis of Heterocycles. Chemistry–An Asian Journal, 16(17), 2321-2334. [Link]

  • Zhang, Z., & Li, X. (2021). Divergent preparation of functionalized azetidines. Nature communications, 12(1), 1-9. [Link]

  • Parmar, H., & Kumar, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2616-2628. [Link]

  • Carboni, B., & Vaultier, M. (1996). Synthesis of azetidine, pyrrolidines and piperidines by intramolecular cyclization of ω-azidoboranes. Tetrahedron, 52(34), 11341-11352. [Link]

  • LibreTexts. (2023). 1.3: Electrocyclic Reactions. In Chemistry LibreTexts. [Link]

  • Xu, H. D., Zhou, H., Pan, Y. P., Ren, X. T., Wu, H., Han, M., ... & Shen, M. H. (2016). Stereoselective Synthesis of Polycycles Containing an Aziridine Group: Intramolecular aza-Diels-Alder Reactions of Unactivated 2H-Azirines with Unactivated Dienes. Angewandte Chemie International Edition, 55(7), 2540-2544. [Link]

  • Ashenhurst, J. (2020). Electrocyclic Ring Opening And Closure (2) - Six (or Eight) Pi Electrons. In Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. In Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address common challenges in forming the strained four-membered azetidine ring. As a key structural motif in medicinal chemistry, the successful synthesis of azetidines is crucial for developing novel therapeutics with improved physicochemical properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The construction of the azetidine ring is challenging due to inherent ring strain.[2][3] However, several robust methods have been established. The most prevalent strategies include:

  • Intramolecular Cyclization: This is the most classical and widely used approach, typically involving a nitrogen nucleophile displacing a leaving group on a γ-carbon within the same molecule (e.g., from a γ-haloamine or an activated γ-amino alcohol).[4][5][6]

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this method involves the photochemical or catalyst-mediated reaction between an imine and an alkene to form the azetidine ring directly.[7][8][9]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a readily accessible β-lactam can be reduced to a methylene group, yielding the corresponding saturated azetidine ring.[6][10]

  • Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to four-membered azetidines through various synthetic strategies, often involving rearrangement reactions.[6][10][11]

  • Modern C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a modern and efficient route to functionalized azetidines.[3][7]

Q2: I am observing significant formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine. Why is this happening?

A2: This is a classic problem in azetidine synthesis via intramolecular cyclization. The formation of a five-membered pyrrolidine often competes with, and can be thermodynamically favored over, the formation of the four-membered azetidine. This is due to the competition between a 4-exo-tet cyclization (for azetidine) and a 5-endo-tet cyclization (for pyrrolidine). Key factors influencing this selectivity include:

  • Substrate Stereochemistry: The geometry of the starting material can dictate the cyclization pathway. For example, in the lanthanide-catalyzed aminolysis of epoxy amines, cis-isomers preferentially yield azetidines, while trans-isomers tend to form pyrrolidines.[7][12][13]

  • Reaction Conditions: The choice of solvent, catalyst, and temperature can shift the equilibrium between the two pathways. For instance, using 1,2-dichloroethane (DCE) as a solvent at reflux has been shown to favor azetidine formation in certain systems.[7][13]

Q3: My azetidine product seems to be decomposing during purification. What are the likely causes and how can I mitigate this?

A3: Azetidines are susceptible to decomposition, primarily due to their significant ring strain (~25.4 kcal/mol), which makes them sensitive to acidic conditions.[3] During purification (e.g., silica gel chromatography), the acidic nature of standard silica can catalyze ring-opening. To mitigate this:

  • Use Neutralized Media: Employ neutralized silica gel (by pre-treating with a base like triethylamine) or switch to a less acidic stationary phase such as alumina (neutral or basic).

  • Avoid Protic Acids: Ensure all workup and purification steps are free from strong protic acids.

  • Maintain Low Temperatures: Keep the product cold during concentration and storage to minimize thermal degradation pathways.[14]

Q4: How critical is the choice of the nitrogen-protecting group for a successful cyclization?

A4: The nitrogen-protecting group is critical as it directly modulates the nucleophilicity of the amine. An overly electron-withdrawing group (e.g., tosyl, nosyl) will significantly decrease the nitrogen's nucleophilicity, potentially halting the cyclization or requiring harsh, high-temperature conditions that promote side reactions.[7] Conversely, a group that is too labile (e.g., Boc) might be cleaved under the reaction conditions. The ideal protecting group provides a balance, maintaining sufficient nucleophilicity for cyclization while remaining stable to the reaction conditions. For post-synthesis functionalization, some groups like tert-butoxythiocarbonyl (Botc) have been shown to facilitate α-lithiation for further elaboration.[15]

Troubleshooting & Optimization Guide

This section addresses specific experimental failures and provides actionable solutions based on mechanistic principles.

Problem: Low or No Yield in Intramolecular Cyclization

Intramolecular cyclization is the workhorse of azetidine synthesis, but its success is highly sensitive to multiple parameters.

Logical Troubleshooting Workflow

A systematic approach is crucial when troubleshooting a failed cyclization. The following workflow helps isolate the problematic variable.

G cluster_solutions Solutions start Low/No Yield check_sm 1. Verify Starting Material (NMR, LC-MS) start->check_sm check_sm->start SM Incorrect check_lg 2. Assess Leaving Group check_sm->check_lg SM Correct check_cond 3. Evaluate Reaction Conditions (Base, Solvent, Temp, Conc.) check_lg->check_cond LG Adequate sol_lg Switch to Ms, Ts, or Ns Activate in situ check_lg->sol_lg LG Poor check_side 4. Analyze Side Products (Elimination, Polymerization) check_cond->check_side Conditions Optimized sol_cond Screen Bases (e.g., NaH, K2CO3) Use High Dilution Optimize Temperature check_cond->sol_cond Conditions Suboptimal success Successful Cyclization check_side->success Side Reactions Minimized sol_side Use Non-nucleophilic Base Lower Concentration check_side->sol_side Side Reactions Prevalent sol_lg->check_cond sol_cond->check_side sol_side->success

Caption: A logical workflow for troubleshooting azetidine cyclization.

Cause 1: Poor Leaving Group

The efficacy of the SN2 cyclization is highly dependent on the quality of the leaving group at the γ-position. A poor leaving group will result in a sluggish or failed reaction.[6]

  • Explanation: The rate of nucleophilic substitution is directly proportional to the ability of the leaving group to stabilize the negative charge that develops as it departs. Hydroxyl groups (-OH) are poor leaving groups and must be activated. Halides like chloride (-Cl) are moderate, while sulfonates are excellent.

  • Solution: Convert γ-amino alcohols into substrates with better leaving groups. Mesylates (-OMs) and tosylates (-OTs) are most common and can often be formed in situ.[5][13]

Leaving GroupRelative ReactivityCommon PrecursorNotes
-OHVery Poorγ-Amino alcoholRequires activation before cyclization.
-Cl, -BrModerate to Goodγ-HaloamineCan be effective but may promote elimination side reactions.
-OMs (Mesylate)Excellentγ-Amino alcoholActivated with MsCl. A very common and reliable choice.
-OTs (Tosylate)Excellentγ-Amino alcoholActivated with TsCl. Similar to mesylate, slightly bulkier.
-Ns (Nosylate)Excellentγ-Amino alcoholActivated with NsCl. Highly activating due to the nitro group.
Cause 2: Competing Intermolecular Reactions & Side Reactions

At high concentrations, the nucleophilic amine of one molecule can react with the electrophilic carbon of another, leading to dimerization or polymerization instead of intramolecular cyclization.[6] Additionally, elimination reactions (E2) can compete with the desired substitution (SN2), especially with stronger, bulkier bases.

  • Explanation: Intramolecular reactions are kinetically favored at low concentrations, as the reacting ends of the molecule are held in close proximity. Intermolecular reactions become statistically more likely as the concentration increases.

  • Solution:

    • High-Dilution Conditions: Perform the reaction at very low concentrations (e.g., 0.01–0.05 M). This can be achieved by the slow addition of the substrate to a large volume of refluxing solvent containing the base.

    • Base Selection: Use a non-nucleophilic base that is strong enough to deprotonate the amine (if necessary) but not so strong as to primarily promote elimination. Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often effective.

Problem: Preferential Formation of Pyrrolidine Ring

The formation of the thermodynamically more stable five-membered pyrrolidine is a frequent and challenging side reaction.

Visualizing the Competing Pathways

The outcome of the reaction is determined by the regioselectivity of the ring-closing step.

G cluster_pathways Competing Cyclization Pathways precursor γ-Amino Substrate with Leaving Group (LG) path_az 4-exo-tet (Kinetic Pathway) precursor->path_az path_py 5-endo-tet (Thermodynamic Pathway) precursor->path_py azetidine Azetidine Product (4-membered ring) path_az->azetidine pyrrolidine Pyrrolidine Side-Product (5-membered ring) path_py->pyrrolidine

Sources

troubleshooting low yields in the synthesis of 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Methoxymethyl)azetidine

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Low Yields and Impurities

Low yields in the synthesis of 2-(Methoxymethyl)azetidine can often be traced back to specific steps in the reaction sequence. This guide addresses common problems in a question-and-answer format to help you diagnose and resolve these issues.

Q1: My initial protection of 3-amino-1-propanol seems incomplete or is producing significant side products. What could be the cause?

Incomplete protection of the starting material is a frequent source of impurities that can carry through the entire synthesis, making the final purification difficult.

  • Plausible Cause 1: Suboptimal Protecting Group Strategy. The choice of protecting group for the amine is critical. While Boc (tert-butyloxycarbonyl) is common, its introduction and removal require specific conditions that can sometimes be problematic. An alternative, the Cbz (carboxybenzyl) group, may offer different selectivity and stability.

  • Plausible Cause 2: Reaction Conditions. The pH of the reaction mixture during Boc protection is crucial. A slightly basic condition is typically required to ensure the amine is deprotonated and nucleophilic enough to react with the Boc anhydride.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your Boc-anhydride or other protecting group reagent has not degraded.

  • Optimize pH: Monitor and adjust the pH of the reaction mixture during the protection step. A pH range of 8-10 is generally recommended for Boc protection of amines.

  • Consider Alternative Protecting Groups: If you continue to face issues with Boc protection, consider using a Cbz group, which can be introduced using benzyl chloroformate under Schotten-Baumann conditions.

Protecting Group Typical Reagents Key Reaction Parameters Cleavage Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OpH 8-10, Aqueous/Organic Biphasic SystemStrong Acid (e.g., TFA, HCl)
Cbz Benzyl Chloroformate (Cbz-Cl)Schotten-Baumann conditions (aq. base)Hydrogenolysis (e.g., H₂, Pd/C)
Q2: The tosylation of the primary alcohol is not going to completion, and I'm observing the formation of a di-tosylated byproduct. How can I improve this step?

The selective tosylation of the primary alcohol in the presence of the protected amine is a key step. Over-reaction or incomplete reaction can significantly impact the subsequent cyclization.

  • Plausible Cause 1: Stoichiometry and Temperature Control. Using an excess of tosyl chloride can lead to the di-tosylated product, where the nitrogen of the Boc-protected amine is also tosylated. The reaction is also exothermic, and poor temperature control can accelerate side reactions.

  • Plausible Cause 2: Base Selection. The choice of base is critical. A hindered base like pyridine is often used to scavenge the HCl byproduct without promoting side reactions.

Troubleshooting Steps:

  • Precise Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of tosyl chloride.

  • Temperature Management: Maintain the reaction temperature at 0 °C during the addition of tosyl chloride and allow it to slowly warm to room temperature.

  • Base Selection: Use pyridine as both the base and solvent, or a non-nucleophilic base like triethylamine in a solvent like dichloromethane.

Q3: The intramolecular cyclization to form the azetidine ring is resulting in very low yields. What are the critical factors for this step?

The ring-closing step is often the most challenging part of the synthesis. The formation of the strained four-membered azetidine ring is entropically and enthalpically disfavored.

  • Plausible Cause 1: Inefficient Deprotection/Cyclization Conditions. The timing and conditions of the deprotection of the amine and the subsequent cyclization are critical. For Boc-protected precursors, the acidic deprotection must be carefully controlled to avoid decomposition.

  • Plausible Cause 2: Competing Intermolecular Reactions. At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization and a decrease in the yield of the desired azetidine.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Azetidine Cyclization start Low Cyclization Yield check_deprotection Verify Boc Deprotection start->check_deprotection check_concentration Assess Reaction Concentration check_deprotection->check_concentration No incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Yes high_concentration High Concentration check_concentration->high_concentration Yes optimize_acid Optimize Acid Stoichiometry/Time incomplete_deprotection->optimize_acid use_high_dilution Employ High Dilution Conditions high_concentration->use_high_dilution success Improved Yield optimize_acid->success use_high_dilution->success

Caption: Troubleshooting workflow for low cyclization yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Methoxymethyl)azetidine?

The most frequently cited route involves a multi-step synthesis starting from 3-amino-1-propanol. This pathway generally includes:

  • Protection of the amino group.

  • Tosylation of the primary alcohol.

  • Intramolecular cyclization to form the azetidine ring.

  • Alkylation of the azetidine nitrogen, if required.

Q2: Are there any one-pot procedures available to improve efficiency?

While a true one-pot synthesis from simple precursors is not well-established, some methodologies aim to combine the deprotection and cyclization steps. For instance, treatment of a Boc-protected tosylate with a strong base can induce cyclization, although this may require careful optimization to avoid side reactions.

Q3: How critical is the purification at each step?

Purification at each intermediate stage is highly recommended. Impurities from earlier steps can interfere with subsequent reactions. For example, any unreacted 3-amino-1-propanol can lead to the formation of undesired side products during the tosylation and cyclization steps. Column chromatography is often necessary to ensure the purity of each intermediate.

Q4: What are the safety considerations for this synthesis?
  • Tosyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.

  • Strong Acids (TFA, HCl): Highly corrosive. Use with caution and appropriate PPE.

References

  • Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.159 (2002). [Link]

Technical Support Center: Purification of 2-(Methoxymethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable building block in high purity. The strained azetidine ring system is a key structural motif in many pharmaceutical compounds, making the purity of its derivatives paramount for successful downstream applications.[1][2] This guide will address common challenges encountered during the purification of this compound, offering scientifically grounded solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common methods for synthesizing the azetidine ring involve the cyclization of a γ-amino alcohol or the reaction of a primary amine with a 1,3-dielectrophile.[3] A frequent precursor to 2-(Methoxymethyl)azetidine is N-Boc-2-(hydroxymethyl)azetidine, which is then methylated and deprotected.

Based on these common synthetic pathways, potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • N-Boc-2-(hydroxymethyl)azetidine

    • Methylating agents (e.g., methyl iodide, dimethyl sulfate)

    • Bases used in methylation (e.g., sodium hydride)

    • Acids used for Boc deprotection (e.g., HCl, TFA)

  • Reaction By-products:

    • Over-methylated products

    • Elimination by-products from the starting materials[3]

    • Polymerization products, which can occur during heating[3]

    • Regioisomers, if the synthesis involves asymmetrical precursors.[4]

  • Reagents and Solvents:

    • Residual solvents from the reaction and workup (e.g., THF, DCM, Ethyl Acetate).

    • Mineral oil if sodium hydride dispersion was used.[4]

    • Salts formed during the reaction and neutralization steps.

Table 1: Common Impurities and Their Potential Origin

Impurity CategorySpecific ExamplesLikely Origin
Starting Materials N-Boc-2-(hydroxymethyl)azetidineIncomplete methylation or Boc-protection
1,3-dihalopropanesIncomplete cyclization[3]
By-products Polymeric materialsSide reactions during heating[3]
Ring-opened productsCleavage of the azetidine ring under harsh conditions
Reagents Mineral OilUse of NaH dispersion[4]
Triethylamine HydrochlorideUse of triethylamine as a base
Q2: My NMR spectrum shows persistent greasy peaks. How can I remove residual mineral oil?

A2: Mineral oil contamination is a common issue when using sodium hydride dispersions.[4] Due to its non-polar and high-boiling nature, it can be challenging to remove by standard evaporation.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: Before hydrochloride salt formation, wash the free-base of 2-(Methoxymethyl)azetidine in an organic solvent (e.g., ethyl acetate or dichloromethane) with a non-polar solvent in which mineral oil is highly soluble, such as hexane or pentane. Perform multiple extractions for best results.

  • Vacuum Distillation: For the free-base form, which has a predicted boiling point around 114°C, vacuum distillation can be an effective method to separate it from high-boiling mineral oil.[2] A Kugelrohr apparatus is particularly effective for small-scale purifications.[4]

  • Aqueous Wash of the Hydrochloride Salt: If the hydrochloride salt has already been formed, you can dissolve it in water and wash the aqueous solution with a non-polar solvent like hexane. The highly polar salt will remain in the aqueous phase, while the non-polar mineral oil will be extracted into the organic phase. Lyophilization or careful removal of water under reduced pressure will then yield the purified salt.

Q3: I am struggling to achieve high purity by recrystallization. What solvent systems and techniques do you recommend?

A3: Recrystallization is a powerful technique for purifying crystalline solids like this compound. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

Recommended Solvent Systems:

  • Isopropanol/Methanol: A mixture of isopropanol and a small amount of methanol can be effective. Dissolve the crude salt in a minimal amount of hot methanol and then slowly add isopropanol until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.

  • Ethanol/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethanol and then add ethyl acetate as an anti-solvent to induce crystallization upon cooling.

  • Methanol/Dichloromethane: This system can also be effective. Dissolve in a small amount of hot methanol and add dichloromethane until the solution becomes cloudy. Reheat to dissolve and then cool slowly.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvent systems on a small scale.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the primary (good) solvent. Heat the mixture to the solvent's boiling point while stirring to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (poor solvent) to the hot solution until you observe persistent cloudiness. Add a drop or two of the primary solvent to redissolve the precipitate, and then allow the flask to cool slowly to room temperature. For optimal crystal growth, further cooling in an ice bath or refrigerator can be beneficial.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slowly Add Anti-solvent C->D E Cool Slowly to Induce Crystallization D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Product H->I

Caption: Recrystallization workflow for purification.

Q4: Recrystallization is not effective for my impurities. Should I consider flash chromatography?

A4: Yes, flash chromatography is an excellent alternative, especially for removing impurities with similar polarities to your product.[4][5] Since this compound is a salt, it is generally not suitable for direct purification on silica gel. You should first convert it to its free-base form.

Workflow for Flash Chromatography Purification:

  • Basification: Dissolve the hydrochloride salt in water and add a base such as sodium hydroxide or potassium carbonate until the pH is >10.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free-base.

  • Flash Chromatography: Purify the crude free-base using flash chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The polarity of the eluent can be adjusted based on TLC analysis.

  • Salt Formation: After obtaining the pure free-base, dissolve it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the pure hydrochloride salt.

Chromatography_Workflow cluster_prep Sample Preparation cluster_chrom Purification cluster_final Final Product A Crude HCl Salt B Basify (e.g., NaOH) and Extract A->B C Dry and Concentrate B->C D Crude Free-Base C->D E Flash Chromatography (Silica Gel) D->E F Collect Pure Fractions E->F G Concentrate F->G H Pure Free-Base G->H I Dissolve in Solvent H->I J Add HCl Solution I->J K Precipitate and Filter J->K L Pure HCl Salt K->L

Caption: Workflow for purification via flash chromatography.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure of your compound and can be used to detect proton-containing impurities. Integration of the peaks can provide a quantitative measure of purity relative to a known standard. The spectra of azetidine derivatives can show broadened peaks due to conformational dynamics.[4]

    • ¹³C NMR: This provides information about the carbon skeleton and is useful for identifying structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity.[6] Using a suitable column (e.g., C18) and mobile phase, you can separate and quantify your product and any impurities. A purity level is typically determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. Techniques like GC-MS or LC-MS can be used to identify unknown impurities by their mass-to-charge ratio.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in your sample, which can be compared to the theoretical values for this compound.

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedKey Considerations
¹H and ¹³C NMR Structural confirmation, detection of organic impurities.Quantitative analysis requires an internal standard.
HPLC High-sensitivity purity determination, quantification of impurities.Method development (column, mobile phase) is crucial.
Mass Spectrometry Molecular weight confirmation, identification of impurities.Can be coupled with GC or HPLC for separation.
Elemental Analysis Elemental composition confirmation.Provides information on bulk purity.

References

  • Butkus, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. Retrieved January 19, 2026, from [Link]

  • Szmuszkovicz, J., et al. (1981). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(44), 27367-27375. Available at: [Link]

  • Kumar, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23968. Available at: [Link]

  • CN102850418A. (2013). Crystallizing and drying method for preparing high-purity azacitidine. Google Patents.
  • Couty, F., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(10), 1436-1445. Available at: [Link]

  • Veverková, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Available at: [Link]

  • Oishi, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1258621. Available at: [Link]

  • Aggarwal, V. K., et al. (2020). Flow Technology Enabled Preparation of C3-Heterosubstituted 1-azabicyclo[1.1.0]butanes and Azetidines. Angewandte Chemie International Edition, 59(36), 15682-15688. Available at: [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved January 19, 2026, from [Link]

  • Ambati, R. R., et al. (2024). NMR determination for fatty acids profiles of extracts obtained by four... ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ChemInform, 41(32). Available at: [Link]

  • Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16401-16417. Available at: [Link]

  • Kumar, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23968. Available at: [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved January 19, 2026, from [Link]

  • Cahard, D., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(15), 6144-6148. Available at: [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Reactions Involving 2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methoxymethyl)azetidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this valuable building block. Our focus is on providing a clear rationale for experimental choices to help you troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for understanding and controlling reactions with 2-(methoxymethyl)azetidine.

Q1: What are the primary factors influencing regioselectivity in reactions of 2-(methoxymethyl)azetidine?

Regioselectivity in 2-substituted azetidines is primarily a function of the interplay between electronic effects, steric hindrance, and reaction mechanism (SN1 vs. SN2 character). The key factors are:

  • Steric Hindrance: The 2-(methoxymethyl) group presents significant steric bulk around the C2 position. Consequently, direct nucleophilic attack at C2 is often disfavored compared to the less hindered C4 position.[1]

  • Electronic Effects of the N-Substituent: The nature of the substituent on the azetidine nitrogen is critical. Electron-withdrawing groups (e.g., tosyl, Boc) activate the ring towards nucleophilic attack by making the nitrogen a better leaving group. Conversely, electron-donating groups can decrease reactivity.

  • Reaction Conditions: The choice of catalyst (Lewis or Brønsted acid), solvent, and temperature can shift the reaction mechanism. Acidic conditions can protonate or coordinate to the nitrogen, forming a highly reactive azetidinium ion, which influences the site of nucleophilic attack.[2][3]

  • Nature of the Nucleophile: The size and hardness/softness of the incoming nucleophile can also dictate the site of attack. Bulky nucleophiles will strongly favor the C4 position.

Q2: How does the azetidine ring strain affect its reactivity?

The azetidine ring possesses significant ring strain (approx. 25-26 kcal/mol), making it more reactive than larger, unstrained rings like pyrrolidine or piperidine, but generally more stable than the highly strained aziridine ring.[4] This inherent strain is the driving force for ring-opening reactions. When the nitrogen atom is activated (e.g., by protonation or coordination to a Lewis acid), the C-N bonds are weakened, and the ring becomes highly susceptible to cleavage by nucleophiles.[5][6]

Q3: What role does the 2-(methoxymethyl) group play beyond sterics?

While steric hindrance is its primary role in directing regioselectivity, the oxygen atom in the methoxymethyl group can also act as a Lewis base. In certain reactions, it has the potential to coordinate with metal catalysts or Lewis acids, creating a chelated intermediate. This chelation can influence the conformation of the azetidine ring and, in some specialized cases, alter the expected regiochemical outcome.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides structured, question-and-answer-based troubleshooting for specific problems encountered in the lab.

Guide 1: Poor Regioselectivity in Nucleophilic Ring-Opening Reactions

Issue: "My ring-opening reaction with a nucleophile (e.g., thiol, amine, organometallic reagent) is yielding a mixture of C2- and C4-opened products, but I need to exclusively favor attack at the C4 position."

This is a classic challenge. The formation of mixed regioisomers typically indicates that the reaction is proceeding through competing pathways. Attack at C4 is an SN2-like process, while attack at C2 may suggest a degree of SN1 character, where a transient positive charge is stabilized at the more substituted C2 position.

Causality and Strategic Solutions

The key is to promote a clean SN2 pathway at the sterically most accessible site (C4).

Strategic Approach: Utilize conditions that activate the azetidine ring while favoring a concerted, SN2-type nucleophilic attack. The use of cooperative Brønsted/Lewis acid catalysis is a powerful method to achieve this.[2] A Lewis acid (e.g., LiClO₄) activates the azetidine, while a Brønsted acid can further facilitate the process, leading to complete regioselectivity.

troubleshooting_regioselectivity start Problem: Poor C4 Regioselectivity condition_check Is an N-electron-withdrawing group (e.g., Ts, Boc) present? start->condition_check strategy_A Strategy A: Implement Lewis Acid Catalysis (e.g., LiClO₄, Sc(OTf)₃) condition_check->strategy_A Yes strategy_B Strategy B: Change N-Substituent to an Electron-Withdrawing Group (EWG) condition_check->strategy_B No protocol_1 Execute Protocol 2.1: Lewis Acid-Catalyzed Ring-Opening strategy_A->protocol_1 strategy_B->strategy_A outcome Result: Enhanced C4 Selectivity protocol_1->outcome

Caption: Troubleshooting workflow for poor C4 regioselectivity.

Experimental Protocol 2.1: Transition-Metal-Free, Lewis Acid-Catalyzed C4 Ring-Opening with an Organotrifluoroborate

This protocol is adapted from methodologies that demonstrate complete regioselectivity in the opening of 2-substituted azetidines.[2][4]

  • Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, add the N-tosyl-2-(methoxymethyl)azetidine (1.0 equiv).

  • Catalyst Addition: Add lithium perchlorate (LiClO₄, 0.5 equiv) and tetra-n-butylammonium hydrogen sulfate ((n-Bu)₄NHSO₄, 0.5 equiv).

  • Solvent and Nucleophile: Add the appropriate solvent (e.g., acetonitrile). Then, add the organotrifluoroborate salt (e.g., potassium vinyltrifluoroborate, 1.5 equiv).

  • Reaction Conditions: Stir the reaction mixture vigorously in an open flask at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired γ-substituted amine.

Data Summary: Impact of Conditions on Regioselectivity

The following table summarizes expected outcomes based on literature precedents for related systems.

N-SubstituentCatalystNucleophileExpected Major ProductRationale
Tosyl (Ts)LiClO₄ / H⁺ sourceK(Aryl-BF₃)C4-Attack Strong activation by EWG and Lewis acid favors SN2 at the least hindered site.[2][7]
Benzyl (Bn)NonePhLiMixtureLess activation; competitive pathways are more likely.
BocBF₃·OEt₂ThiophenolC4-Attack Lewis acid activates the C-N bond, promoting nucleophilic attack at the sterically accessible C4 position.
Tosyl (Ts)None (Thermal)NaN₃C4-Attack The electron-withdrawing tosyl group is often sufficient to activate the ring for attack by strong nucleophiles.
Guide 2: Preserving the Azetidine Ring During C3-Functionalization

Issue: "I am attempting to deprotonate and alkylate at the C3 position, but the reaction results in ring fragmentation or low yields."

The C3 protons of an azetidine are adjacent to the nitrogen atom, but direct deprotonation can be challenging and risks compromising the strained ring, especially with strong, non-stabilized bases.

Causality and Strategic Solutions

Ring integrity during C3-functionalization requires conditions that are mild enough to avoid elimination or cleavage pathways. The choice of the N-substituent is paramount, as it can be used to direct metalation and stabilize the resulting anion.

Caption: Lewis acid activation promotes SN2 attack at C4.

Experimental Protocol 2.2: Diastereoselective α-Alkylation via an N-Borane Complex

For azetidines with a C2-nitrile or ester, a powerful method to achieve C2-alkylation (analogous principles can be considered for C3) involves the formation of an N-borane complex. This strategy protects the nitrogen, reduces its basicity, and allows for clean deprotonation and alkylation.[5]

  • Complex Formation: To a solution of the N-substituted 2-(methoxymethyl)azetidine (1.0 equiv) in dry THF at 0 °C, add BH₃·SMe₂ complex (1.2 equiv) dropwise. Allow the solution to warm to room temperature and stir for 1 hour.

  • Deprotonation: Cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA, 1.2 equiv) in THF. Stir at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). The borane complex can often be removed during silica gel chromatography or by specific deprotection protocols if necessary.

Note: This protocol is illustrative for α-functionalization and highlights a strategy for controlled reactivity. Direct C3-functionalization often requires specialized directing groups on the nitrogen.

References

  • Uesugi, S., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. Available at: [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters. Available at: [Link]

  • University of Queensland. (n.d.). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Guesné, S. J. J., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Ha, H.-J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Ranjith, P., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. Available at: [Link]

  • Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pál, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Schmid, S. C., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly‐Substituted Methylene Azetidines. Angewandte Chemie International Edition. Available at: [Link]

  • Ota, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Salgado, A., et al. (2002). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. Tetrahedron. Available at: [Link]

  • May, J. A. (n.d.). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. University of Houston. Available at: [Link]

  • Chen, X., & Xu, J. (2014). Regioselective ring-opening reactions of azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • De Kimpe, N., et al. (2002). ChemInform Abstract: Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N- alkyl)imino-2-(methoxymethyl)azetidine. ChemInform. Available at: [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]

  • Singh, M. S., & Singh, A. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Pitre, S. P., & Rovis, T. (2021). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. Available at: [Link]

  • Soderberg, T. (n.d.). 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, Y.-H., et al. (2022). Strain-Release Diversification of 1-Azabicyclobutanes via Bromide/Nickel Relay Catalyzed 1,3-Bis-Carbofunctionalization. Angewandte Chemie International Edition. Available at: [Link]

  • Luisi, R., et al. (2017). Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. Chemical Communications. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. Available at: [Link]

  • Schindler, C. S. (2018). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Degennaro, L., et al. (2008). Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 2-(Methoxymethyl)azetidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The azetidine ring is a strained four-membered heterocycle that, while conferring unique and desirable properties to pharmacologically active molecules, also presents distinct synthetic challenges, particularly during scale-up.[1] This guide aims to provide practical, experience-driven insights to ensure a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(methoxymethyl)azetidine?

A1: The synthesis of substituted azetidines, including 2-(methoxymethyl)azetidine, typically involves intramolecular cyclization reactions. A common strategy is the cyclization of a γ-amino alcohol or a derivative where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate, mesylate, or halide). The reaction proceeds via an intramolecular nucleophilic substitution where the amine attacks the electrophilic carbon bearing the leaving group.

Q2: Why is the hydrochloride salt the common final form?

A2: 2-(Methoxymethyl)azetidine is a volatile and potentially air-sensitive free base. Converting it to the hydrochloride salt provides a stable, crystalline, and non-volatile solid that is easier to handle, purify, and store, especially in a large-scale manufacturing environment. The salt form also often improves the compound's solubility in certain solvents and its overall stability.

Q3: What are the primary safety concerns when scaling up azetidine synthesis?

A3: The primary safety concerns revolve around the high ring strain of the azetidine moiety (approx. 25.4 kcal/mol), which makes it susceptible to ring-opening reactions, sometimes energetically.[1] Additionally, many synthetic routes involve reagents that are hazardous on a large scale, such as metal hydrides (e.g., NaBH4) for reductions, strong bases (e.g., NaH), and potentially flammable solvents. A thorough process safety assessment is crucial before any scale-up activities.

Q4: Are there specific analytical methods recommended for in-process controls?

A4: For in-process controls (IPCs), High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction completion and the formation of impurities. Gas Chromatography (GC) can also be used, particularly for monitoring the disappearance of volatile starting materials. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[2]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Issue 1: Incomplete Cyclization and/or Low Yield

Symptoms:

  • HPLC or GC analysis shows a significant amount of unreacted starting material (the γ-amino alcohol or its activated form).

  • The isolated yield of the azetidine product is consistently lower than in lab-scale experiments.

Potential Causes & Solutions:

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass and heat transfer, resulting in localized concentration gradients and non-uniform reaction temperatures.

    • Solution: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity. Consider using baffles to improve mixing efficiency.

  • Incorrect Reaction Temperature: The optimal temperature for cyclization can be narrow. Deviations can either slow the reaction down or promote side reactions.

    • Solution: Implement precise temperature control using a jacketed reactor with a reliable heating/cooling system. Monitor the internal reaction temperature, not just the jacket temperature.

  • Deactivation of the Leaving Group: If the leaving group is sensitive to moisture or other nucleophiles present in the reaction mixture, it can be deactivated before the desired intramolecular cyclization occurs.

    • Solution: Ensure all reagents and solvents are appropriately dried before use. Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Issue 2: Formation of Dimeric or Polymeric Impurities

Symptoms:

  • The appearance of new, higher molecular weight impurities in the HPLC or LC-MS analysis.

  • Difficulty in isolating the pure product.

Potential Causes & Solutions:

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, the amine of one molecule can react with the electrophilic carbon of another molecule, leading to dimerization or polymerization. This is a common issue when scaling up cyclization reactions.

    • Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by slowly adding the substrate to a large volume of solvent in the reactor, which favors the intramolecular pathway.

  • Incorrect Base Stoichiometry: If an external base is used to deprotonate the amine, using too much or a base that is too strong can sometimes promote side reactions.

    • Solution: Carefully control the stoichiometry of the base. A thorough process optimization study (Design of Experiments - DoE) can help identify the optimal base and its concentration.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • Formation of emulsions during aqueous workup.

  • The product crystallizes poorly or oils out during the formation of the hydrochloride salt.

  • The final product does not meet the required purity specifications.

Potential Causes & Solutions:

  • Work-up Issues: The presence of certain salts or unreacted starting materials can lead to stable emulsions during extraction.

    • Solution: Adjust the pH of the aqueous phase or add a salt (e.g., brine) to break the emulsion. A solvent screen may identify a better extraction solvent for scale-up.

  • Crystallization Problems: The choice of solvent for hydrochloride salt formation is critical. An inappropriate solvent can lead to poor crystal formation or the trapping of impurities.

    • Solution: Conduct a thorough crystallization solvent screening. Consider using a binary solvent system (a solvent in which the salt is soluble at high temperatures and an anti-solvent to induce crystallization upon cooling or addition). Seeding with a small amount of pure crystalline product can also promote controlled crystallization.

  • Persistent Impurities: Some impurities may have similar solubility profiles to the desired product, making them difficult to remove by crystallization alone.

    • Solution: Re-evaluate the work-up procedure to remove impurities before crystallization. An additional purification step, such as a slurry wash of the isolated solid with a specific solvent, might be necessary.

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound can be visualized as a multi-step process, often starting from a protected amino alcohol. The key transformation is the intramolecular cyclization to form the strained azetidine ring, followed by deprotection and salt formation.

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A Starting Amino Alcohol B N-Protected Amino Alcohol A->B Protection (e.g., Boc, Cbz) C Activated N-Protected Amino Alcohol (e.g., Tosylate, Mesylate) B->C Activation (e.g., TsCl, MsCl) D N-Protected 2-(Methoxymethyl)azetidine C->D Intramolecular Cyclization (Base) E 2-(Methoxymethyl)azetidine (Free Base) D->E Deprotection (e.g., Acid) F 2-(Methoxymethyl)azetidine Hydrochloride (Final Product) E->F HCl Addition

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree

When encountering a low yield in the cyclization step, this decision tree can help diagnose the issue.

G start Low Yield in Cyclization Step check_sm Is unreacted starting material present? start->check_sm check_impurities Are there significant impurities? check_sm->check_impurities No check_temp Was reaction temp too low? check_sm->check_temp Yes check_dimers Are impurities high MW (dimers/polymers)? check_impurities->check_dimers Yes unknown Further investigation needed. Re-evaluate reaction mechanism and raw material quality. check_impurities->unknown No increase_temp Solution: Increase reaction temperature. check_temp->increase_temp Yes check_mixing Was mixing inadequate? check_temp->check_mixing No high_conc Cause: High concentration. Solution: Use high-dilution conditions. check_dimers->high_conc Yes other_impurities Characterize impurities (LC-MS, NMR) to identify side reactions. check_dimers->other_impurities No improve_mixing Solution: Increase agitation/ improve reactor design. check_mixing->improve_mixing Yes check_reagents Were reagents/solvents dry? check_mixing->check_reagents No check_reagents->unknown Yes dry_reagents Solution: Ensure anhydrous conditions. check_reagents->dry_reagents No

Caption: Decision tree for troubleshooting low cyclization yields.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot Scale (Target)Considerations for Scale-Up
Reactant Concentration 0.5 - 1.0 M0.1 - 0.2 MLower concentration to favor intramolecular cyclization and manage exotherms.
Reaction Temperature 25 - 80 °C25 - 80 °CRequires robust reactor heating/cooling system for precise control.
Agitation Speed 300 - 500 RPM (magnetic stir)100 - 300 RPM (impeller)Impeller type and speed must be optimized for efficient mixing without causing shear.
Addition Time 10 - 30 minutes2 - 6 hoursSlow addition is crucial for managing exotherms and maintaining high dilution.
Typical Yield 70 - 85%>75%Yield losses on scale-up are common; process optimization is key to minimizing them.

References

  • Vertex AI Search. (2026). This compound.
  • Al-Hadedi, A. A. M., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Brandi, A., et al. (2008). Syntheses of Azetidines and Azetidin-2-ones. Chemical Reviews.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Gaertner, R. (1967). The Synthesis of Substituted Azetidines. The Journal of Organic Chemistry.
  • PubChem. (2026). 2-(Methoxymethyl)azetidine. National Center for Biotechnology Information. [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

Sources

Technical Support Center: Managing Azetidine Ring Strain in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the multi-step synthesis of molecules containing the azetidine moiety. The inherent ring strain of this four-membered heterocycle, while synthetically useful, presents unique stability challenges that require careful management.[1][2][3] This resource addresses the most common issues encountered in the lab, from intermediate decomposition to purification woes, providing not just protocols but the mechanistic reasoning behind them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues that users may encounter during their experiments. The questions are structured to reflect real-world laboratory challenges.

FAQ 1: My azetidine intermediate is decomposing under acidic conditions. What is happening and how can I prevent it?

Answer:

Decomposition of azetidines in acidic media is a frequently encountered problem, primarily driven by the ring strain inherent to the four-membered system.[4][5][6] The mechanism often involves protonation of the azetidine nitrogen, which significantly increases the ring's susceptibility to nucleophilic attack, leading to ring-opening.

Causality & Mechanism: The key determinant of stability is the acid dissociation constant (pKa) of the azetidine nitrogen.[4] Protonation of this nitrogen makes the ring an activated electrophile. If a nucleophile is present—either externally or, more commonly, intramolecularly from a pendant functional group—it can attack one of the ring carbons, causing the C-N bond to cleave.[4][7]

A well-documented example is the acid-mediated intramolecular ring-opening decomposition of N-substituted aryl azetidines bearing a pendant amide. The reaction proceeds as follows:

  • Protonation: The azetidine nitrogen is protonated under acidic conditions (e.g., pH < 4).

  • Intramolecular Attack: The oxygen of the nearby amide group acts as a nucleophile, attacking a carbon atom of the activated azetidinium ring.

  • Ring-Opening: This attack leads to the cleavage of a C-N bond, forming a more stable five- or six-membered ring intermediate, which can then undergo further rearrangement.[4]

cluster_0 Acid-Mediated Intramolecular Ring-Opening Azetidine N-Aryl Azetidine with Pendant Amide Protonated Protonated Azetidinium (Activated) Azetidine->Protonated H⁺ (Low pH) Intermediate Cyclized Intermediate Protonated->Intermediate Intramolecular Nucleophilic Attack Opened Ring-Opened Product (e.g., Lactam) Intermediate->Opened Rearrangement

Caption: Mechanism of acid-catalyzed azetidine decomposition.

Troubleshooting & Solutions:

  • pH Control: The most straightforward solution is to maintain a neutral or basic pH during reactions and work-up. If acidic conditions are unavoidable, minimize exposure time and temperature. Stability studies have shown that some azetidines that decompose rapidly at pH 1.8 are completely stable at pH 7.0.[1][4]

  • Structural Modification: The stability of the azetidine ring is highly sensitive to the electronic properties of its substituents.

    • Lowering Nitrogen Basicity: Attaching an electron-withdrawing group to the nitrogen (e.g., substituting an N-phenyl with an N-pyridyl group) can significantly lower the pKa of the azetidine nitrogen. This makes it less likely to be protonated at a given pH, thereby enhancing stability.[4]

    • Steric Hindrance: Increasing the steric bulk around the nitrogen or the pendant nucleophile can disfavor the conformation required for intramolecular attack.

  • Use of Milder Catalysts: For reactions that typically require strong acids, explore milder Lewis acid alternatives. For instance, Lanthanide triflates (e.g., La(OTf)₃) have been shown to catalyze reactions like the intramolecular aminolysis of epoxides to form azetidines while tolerating acid-sensitive groups.[8][9]

Data Summary: Impact of N-Aryl Substituent on Azetidine Stability

The following table, adapted from stability studies, illustrates how modifying the N-aryl substituent can dramatically impact the half-life (T₁/₂) of an azetidine derivative in an acidic aqueous solution (pH 1.8).[4]

Compound IDN-SubstituentAzetidine N pKa (Calculated)Half-Life (T₁/₂) at pH 1.8Stability Assessment
1 2-Pyridyl-1.1> 24 hExcellent
2 4-Pyridyl-0.4> 24 hExcellent
3 3-Pyridyl2.0~4 hModerate
4 Phenyl2.9~10 minPoor
5 4-Methoxy-phenyl3.3~10 minPoor
6 4-Cyano-phenyl0.5< 10 minVery Poor

Data synthesized from literature reports.[4]

FAQ 2: How do I choose the right N-protecting group to maintain stability throughout a multi-step synthesis?

Answer:

The choice of the nitrogen-protecting group is critical and represents a trade-off between stability and ease of removal.[10] An ideal protecting group should be robust enough to withstand various reaction conditions but cleavable under specific, mild conditions that do not compromise the final product.[11]

Start Need to Protect Azetidine Nitrogen? Acid_Sensitive Are subsequent steps acid-sensitive? Start->Acid_Sensitive Reductive_Conditions Are reductive conditions (e.g., H₂, Pd/C) compatible? Acid_Sensitive->Reductive_Conditions Yes Boc Choose Boc Group Acid_Sensitive->Boc No Harsh_Removal Can the molecule tolerate harsh reductive removal? Reductive_Conditions->Harsh_Removal No Cbz Choose Cbz Group Reductive_Conditions->Cbz Yes Sulfonyl Choose Sulfonyl Group (e.g., Tosyl, Nosyl) Harsh_Removal->Sulfonyl Yes Reconsider Re-evaluate synthetic route or choose alternative protecting group Harsh_Removal->Reconsider No

Caption: Decision workflow for selecting an N-protecting group.

Comparison of Common N-Protecting Groups for Azetidines:

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsCommon Removal ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[11]Generally stable.Strong acid (TFA, HCl).Widely used due to ease of introduction and removal. Its acid lability is a double-edged sword: it provides an easy deprotection path but requires careful planning to avoid premature cleavage in multi-step sequences. A pendant Boc group can even act as an intramolecular nucleophile, leading to ring-opening.[4]
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).Excellent choice for providing orthogonality to acid-labile groups. The stability to both acid and base makes it very robust. However, it is incompatible with reactions that use reducible functional groups (e.g., alkynes, nitro groups) or catalysts poisoned by sulfur.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[11]Provides excellent stability but requires harsh removal conditions that may not be compatible with complex molecules. The strong electron-withdrawing nature can activate the ring carbons towards nucleophilic attack in some contexts but generally enhances overall stability by reducing the nitrogen's basicity.[11]
PMB (p-Methoxybenzyl)Labile to strong acids.Stable.Oxidative cleavage (DDQ, CAN) or strong acid.Offers an orthogonal removal strategy to both Boc (acid-labile) and Cbz (hydrogenolysis). Its stability profile is suitable for many transformations.
FAQ 3: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine during cyclization. Why is this happening and how can I fix it?

Answer:

The undesired formation of a pyrrolidine ring is a classic example of a competing intramolecular cyclization reaction.[12] Kinetically, the formation of a four-membered ring can be slower and thermodynamically less favorable than the formation of a five-membered ring.

Causality & Mechanism: This issue typically arises during the cyclization of γ-amino alcohols or γ-haloamines. If the reaction conditions allow for rearrangement or if there is an alternative reactive site, the reaction can favor the 5-endo-tet cyclization pathway (forming pyrrolidine) over the desired 4-exo-tet pathway (forming azetidine).

Troubleshooting & Solutions:

  • Choice of Leaving Group: Ensure you have a highly effective leaving group at the γ-position (e.g., tosylate, mesylate, or a halide). A better leaving group promotes the desired Sₙ2 reaction before side reactions can occur.

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base (e.g., NaH, KHMDS) is often preferred to deprotonate the amine without competing in nucleophilic substitution. The base should be added slowly at low temperatures to control the reaction rate.

  • High Dilution Conditions: Competing intermolecular reactions can be suppressed by running the cyclization under high dilution. This favors the intramolecular pathway by reducing the probability of two reactant molecules encountering each other.

  • Modern Synthetic Methods: Consider alternative synthetic strategies that are less prone to this side reaction:

    • Palladium-Catalyzed C-H Amination: This method can offer high regioselectivity for the formation of the azetidine ring by using a directing group to guide the C-N bond formation to the desired γ-position.[1][12]

    • Aza Paternò–Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene directly forms the four-membered ring, bypassing the challenges of traditional cyclization.[1][5][13]

Detailed Experimental Protocols

To provide actionable guidance, this section contains a detailed, step-by-step methodology for a modern synthesis that effectively manages ring strain.

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes a mild and highly regioselective method for synthesizing 3-hydroxyazetidines. The use of a lanthanide catalyst avoids the harsh conditions that often lead to ring degradation.[8][9]

Materials:

  • cis-3,4-Epoxy amine substrate (1.0 eq)

  • Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • 1,2-Dichloroethane ((CH₂Cl)₂) (to make a 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Solvent Addition: Add enough 1,2-dichloroethane to achieve a substrate concentration of 0.2 M.

  • Catalyst Addition: To the resulting solution, add La(OTf)₃ (0.05 eq) at room temperature.

  • Reaction Execution: Stir the mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C. Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-hydroxyazetidine.[8]

Rationale for this Protocol's Success: The Lewis acidic La(OTf)₃ catalyst activates the epoxide for nucleophilic attack by the amine.[8] Unlike Brønsted acids, it is not quenched by the basicity of the amine nucleophile, allowing the reaction to proceed with only a catalytic amount. This method is highly regioselective and proceeds under relatively mild conditions, preserving the integrity of the newly formed azetidine ring and tolerating a wide range of functional groups.[8][9]

References
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters, 2021 URL: [Link]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry, 2025 URL: [Link]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | Request PDF Source: ResearchGate URL: [Link]

  • Title: Regioselective ring opening reactions of azetidines Source: ResearchGate URL: [Link]

  • Title: A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst Source: MDPI URL: [Link]

  • Title: A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine | Request PDF Source: ResearchGate URL: [Link]

  • Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Development of New Methods Involving Strained Heterocycles Source: ProQuest URL: [Link]

  • Title: Radical strain-release photocatalysis for the synthesis of azetidines Source: SFERA URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF Source: ResearchGate URL: [Link]

  • Title: Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity Source: Advanced Journal of Chemistry URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][14]-Stevens Rearrangement Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MULTISTEP SYNTHESIS PROTECTING GROUPS Source: CUNY URL: [Link]

  • Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL: [Link]

  • Title: How do protective groups aid in multi-step syntheses? Source: TutorChase URL: [Link]

  • Title: synthesis of azetidine .pptx Source: SlideShare URL: [Link]

  • Title: Azetidine: Basicity and Preparation Source: YouTube URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

Sources

purification of polar amine compounds like 2-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Polar Amine Compounds

A Specialist's Guide to Isolating Compounds like 2-(Methoxymethyl)azetidine

Welcome to the Technical Support Center for the purification of polar amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying small, polar amines such as 2-(methoxymethyl)azetidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to solve even the most challenging purification puzzles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding the purification of polar amines.

Q1: Why are small polar amines like 2-(methoxymethyl)azetidine so difficult to purify by standard flash chromatography?

A1: The difficulty arises from a combination of factors. Their polarity makes them highly soluble in polar solvents like methanol and water, leading to poor retention on reversed-phase (e.g., C18) columns.[1] Conversely, in normal-phase chromatography on standard silica gel, the basic nature of the amine leads to strong interactions with the acidic silanol groups of the stationary phase.[2][3] This can result in significant peak tailing, irreversible adsorption, low recovery, and even degradation of acid-sensitive compounds.[3][4]

Q2: I see significant streaking/tailing of my amine compound on my silica TLC plate and column. What is the primary cause and how can I fix it?

A2: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[2] To mitigate this, you need to "neutralize" the acidic sites on the silica. This is typically achieved by adding a small amount of a competing, volatile base to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[2][5] A common starting point is 0.1-2% TEA in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[3][5]

Q3: When should I consider using reversed-phase chromatography for my polar amine?

A3: Reversed-phase chromatography is a powerful technique for purifying polar compounds, especially when dealing with impurities of different polarities.[6][7] It is particularly useful if your polar amine is still retained on a C18 column. For highly polar amines that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable option.[1][8] To improve retention of basic amines on reversed-phase columns, it's often beneficial to work at a higher pH to ensure the amine is in its neutral, more hydrophobic form.[3]

Q4: Can I purify my polar amine without using chromatography?

A4: Absolutely. Non-chromatographic techniques can be highly effective and scalable. The most common methods involve:

  • Salt Formation and Recrystallization: Amines can be converted into their corresponding salts (e.g., hydrochloride, fumarate) by reacting them with a suitable acid.[9][10] These salts are often crystalline solids with different solubility profiles than the free base, allowing for purification by recrystallization.[9][11][12]

  • Distillation: For volatile amines, distillation (often under vacuum for higher boiling compounds) can be an excellent purification method, especially for removing non-volatile impurities.[13][14]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Guide 1: Normal-Phase Flash Chromatography

Issue: Poor Separation and Peak Tailing

  • Probable Cause: Strong interaction between the basic amine and acidic silica gel.

  • Solutions:

    • Mobile Phase Modification:

      • Add a competing base like triethylamine (0.1-2%) or ammonium hydroxide (0.1-2% of a 25% aqueous solution in methanol) to your mobile phase.[15] This neutralizes the acidic silanol groups, leading to more symmetrical peaks.[2]

      • For very polar amines, a solvent system like dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.[4]

    • Stationary Phase Selection:

      • Amine-Functionalized Silica: These columns have an amine-treated surface that masks the acidic silanols, minimizing unwanted interactions and often providing excellent peak shape without mobile phase modifiers.[2]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[8][16]

    • Deactivation of Silica: Before loading your sample, you can flush the column with your mobile phase containing the amine additive to equilibrate and deactivate the silica.

Experimental Protocol: Flash Chromatography of a Polar Amine on Silica Gel

  • TLC Analysis: Develop a suitable solvent system on a TLC plate. A good starting point for polar amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes. To the chosen solvent system, add 1% triethylamine. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Dry or slurry pack a silica gel column with the non-polar component of your mobile phase.

  • Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase composition (including the triethylamine).

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column using a gradient elution, slowly increasing the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under high vacuum.

Guide 2: Reversed-Phase Chromatography

Issue: Poor Retention of the Polar Amine

  • Probable Cause: The high polarity of the amine and its potential protonation in acidic mobile phases lead to strong affinity for the polar mobile phase.

  • Solutions:

    • pH Adjustment of the Mobile Phase:

      • Increase the pH of the mobile phase by adding a volatile base like triethylamine or ammonium hydroxide (typically to a pH two units above the pKa of the amine).[3] This ensures the amine is in its neutral, less polar form, thereby increasing its retention on the non-polar stationary phase.[3]

    • Use of HILIC: For extremely polar amines, consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for such compounds.[1][8] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[8]

Guide 3: Salt Formation and Recrystallization

Issue: Failure to Form a Crystalline Salt or Poor Purity After Recrystallization

  • Probable Cause: Incorrect choice of acid or solvent, or the presence of impurities that inhibit crystallization.

  • Solutions:

    • Acid Selection:

      • Experiment with different acids to form the salt. Common choices include hydrochloric acid (often as a solution in diethyl ether or isopropanol), sulfuric acid, tartaric acid, and oxalic acid.[9][12] The stability of the resulting salt can depend on the pKa of both the amine and the acid.[12]

    • Solvent Screening for Recrystallization:

      • The key to successful recrystallization is finding a solvent (or solvent system) in which the amine salt is soluble at high temperatures but poorly soluble at low temperatures.

      • Common solvents for recrystallizing amine salts include alcohols (methanol, ethanol, isopropanol), acetonitrile, and mixtures with water or ethers.

    • Control of Crystallization Conditions:

      • Ensure sufficient equilibration time for the crystallization to reach thermodynamic equilibrium.[17]

      • In some cases, seeding the solution with a small crystal of the pure salt can induce crystallization.

Experimental Protocol: Purification via Hydrochloride Salt Formation

  • Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will often precipitate out of the solution. If not, the volume of the solvent can be reduced, or a less polar co-solvent can be added to induce precipitation.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with cold solvent.

  • Recrystallization: Recrystallize the crude salt from a suitable solvent system identified through small-scale screening.

  • Liberation of the Free Base (Optional): To recover the free amine, dissolve the purified salt in water and add a base (e.g., NaOH, Na2CO3) to raise the pH.[18]

  • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and concentrate to obtain the pure amine.[10]

Data and Workflow Visualization

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Amines
Chromatography ModeStationary PhaseTypical Eluent SystemModifier
Normal PhaseSilica GelDichloromethane/Methanol0.5-2% Triethylamine or NH4OH
Normal PhaseSilica GelEthyl Acetate/Hexanes0.5-2% Triethylamine
Normal PhaseAmine-functionalized SilicaEthyl Acetate/HexanesNone typically needed
Reversed PhaseC18 SilicaWater/Acetonitrile or Water/Methanol0.1% Triethylamine or NH4OH
HILICAmine or Diol-bonded SilicaAcetonitrile/WaterBuffer (e.g., ammonium formate)
Diagram 1: Decision Workflow for Purifying Polar Amines

This diagram outlines a logical approach to selecting a purification strategy for a polar amine compound.

Purification_Workflow start Crude Polar Amine check_volatility Is the amine volatile and thermally stable? start->check_volatility distillation Vacuum Distillation check_volatility->distillation Yes chromatography_choice Chromatography Needed check_volatility->chromatography_choice No end_pure Pure Amine distillation->end_pure tlc_analysis TLC Analysis (Silica + 1% TEA) chromatography_choice->tlc_analysis salt_formation Attempt Salt Formation & Recrystallization chromatography_choice->salt_formation Alternative peak_shape Good peak shape on TLC? tlc_analysis->peak_shape normal_phase Normal Phase Chromatography (Silica + Amine Modifier or Amine-Column) peak_shape->normal_phase Yes reversed_phase_check Consider Reversed Phase or HILIC peak_shape->reversed_phase_check No (streaking) normal_phase->end_pure reversed_phase_check->end_pure end_salt Pure Amine Salt salt_formation->end_salt

Caption: A decision tree for selecting an appropriate purification method for polar amines.

References

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Master Organic Chemistry. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines : r/chemistry. Retrieved from [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica? Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Reverse Phase: A Key Concept in Chromatography. Retrieved from [Link]

  • Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Prode. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2010). [Lab 6] Distilling Amines... Again. Retrieved from [Link]

  • YouTube. (2014). Purifying Amines Using Their Salts. Retrieved from [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Retrieved from [Link]

  • National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Sulzer. (2025).
  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of 2-(Methoxymethyl)azetidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral drug can exhibit profoundly different effects, necessitating robust analytical methods for their separation and quantification.[1] 2-(Methoxymethyl)azetidine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and oncological pathways.[2] Its strained four-membered ring and functional groups present a unique challenge and opportunity for chiral recognition in High-Performance Liquid Chromatography (HPLC).

This guide provides a comprehensive comparison of chiral HPLC methods for the enantioselective separation of 2-(Methoxymethyl)azetidine. Drawing upon established principles of chiral chromatography and empirical data, we will explore the nuances of method development, from the selection of the chiral stationary phase (CSP) to the optimization of mobile phase conditions.

The Central Role of the Chiral Stationary Phase

The cornerstone of any successful chiral separation is the selection of an appropriate CSP.[1] The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[3] For small, flexible molecules like 2-(Methoxymethyl)azetidine, which is a secondary amine, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[1]

Polysaccharide-Based CSPs: These are the most widely used CSPs due to their versatility.[1][4] Derivatives of cellulose and amylose, such as cellulose tris(3,5-dichlorophenylcarbamate), form helical polymer chains creating chiral grooves. Enantiomers will fit differently into these grooves, leading to differential retention. Immobilized polysaccharide CSPs are particularly advantageous as they allow for a wider range of solvents, enhancing method development possibilities.[1]

Cyclofructan-Based CSPs: These CSPs have shown particular efficacy in separating primary and secondary amines, especially in polar organic and reversed-phase modes.[1] The chiral cavities of the cyclofructan structure allow for inclusion complexation, a key interaction for chiral recognition.

Pirkle-Type CSPs: While sometimes effective, these phases, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, may have a lower hit rate for small, non-aromatic amines like 2-(Methoxymethyl)azetidine compared to polysaccharide phases.[3]

Comparative Performance of Chiral Stationary Phases

The following table summarizes the expected performance of various CSPs for the separation of 2-(Methoxymethyl)azetidine enantiomers based on their success with structurally similar small amines.

Chiral Stationary Phase (CSP)Selector TypeRecommended Mobile Phase (Normal Phase)Expected Performance & Rationale
CHIRALPAK® IA / IC Amylose / Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane / 2-Propanol with 0.1% DiethylamineHigh Probability of Success. Polysaccharide-based CSPs are broadly selective for a wide range of racemates, including primary and secondary amines.[1] The use of a basic additive like diethylamine is crucial to prevent peak tailing by masking residual silanols on the silica support.[1]
CHIRALCEL® OD-H / OJ-H Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate)n-Hexane / Ethanol with 0.1% DiethylamineGood Probability of Success. These are well-established polysaccharide CSPs. Screening with different alcohol modifiers (e.g., 2-propanol vs. ethanol) can significantly impact selectivity.[5]
L-Rientin® / D-Rientin® Cyclofructan-basedAcetonitrile / Methanol with 0.1% Acetic Acid and 0.05% TriethylamineGood Probability of Success. Cyclofructan phases are known to be effective for the separation of small polar amines in polar organic mode. The acidic and basic additives help to improve peak shape and selectivity.[1]

Experimental Protocols and Method Development

A systematic approach to method development is the most efficient path to achieving a robust and reliable separation.[4] This typically involves screening a diverse set of CSPs and mobile phases.

General Workflow for Chiral Method Development

Caption: A generalized workflow for developing a chiral HPLC method.

Detailed Experimental Protocol: Polysaccharide-Based CSP

This protocol provides a starting point for the analysis of 2-(Methoxymethyl)azetidine enantiomers using a polysaccharide-based chiral stationary phase.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: A solution of racemic 2-(Methoxymethyl)azetidine (approximately 1 mg/mL) dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase Composition: n-Hexane:IPA with 0.1% DEA (e.g., start with 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as azetidines have low UV absorbance, a lower wavelength is necessary).

  • Injection Volume: 5-10 µL.

3. Method Optimization:

  • Mobile Phase Modifier: If separation is not achieved, vary the percentage of IPA (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and may improve resolution.

  • Alcohol Type: Substituting IPA with ethanol can alter the selectivity of the separation.

  • Additive Concentration: The concentration of DEA can be adjusted (e.g., 0.05% to 0.2%) to optimize peak shape.

Causality in Experimental Choices
  • Why a Polysaccharide CSP? These phases offer a wide range of chiral recognition mechanisms, making them a robust first choice for screening.[1]

  • Why Normal Phase? Normal phase chromatography often provides better selectivity for polar compounds on polysaccharide CSPs.

  • Why Diethylamine? As a basic amine, 2-(Methoxymethyl)azetidine can interact with acidic silanol groups on the silica support of the CSP, leading to poor peak shape. A basic additive like DEA competes for these sites, resulting in sharper, more symmetrical peaks.[1]

Data Presentation and Interpretation

The success of a chiral separation is primarily evaluated by the resolution factor (Rs). A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification.

Table of Expected Chromatographic Parameters:

ParameterSymbolTarget ValueSignificance
Resolution Rs≥ 1.5Indicates baseline separation of the two enantiomers.
Selectivity Factor α> 1.1Measures the relative retention of the two enantiomers. A higher value indicates better separation potential.
Retention Factor k'2 - 10Indicates how long an analyte is retained on the column. Values in this range provide good resolution without excessively long run times.

Logical Relationships in Chiral Separation

The interplay between the analyte, CSP, and mobile phase dictates the outcome of the separation.

Chiral_Separation_Logic cluster_Analyte Analyte Properties cluster_CSP Chiral Stationary Phase cluster_MobilePhase Mobile Phase Analyte 2-(Methoxymethyl)azetidine - Secondary Amine - Polar CSP Polysaccharide CSP (e.g., CHIRALPAK IA) - Chiral Grooves Analyte->CSP Forms Transient Diastereomeric Complex MP Normal Phase (Hexane/IPA + DEA) - Low Polarity - Basic Additive CSP->MP Influences Interaction Strength MP->Analyte Affects Analyte Solubility and Interaction with CSP

Caption: Key interactions governing chiral separation of 2-(Methoxymethyl)azetidine.

Trustworthiness and Self-Validating Systems

A robust chiral HPLC method should be self-validating. This means that small, deliberate changes to the method parameters (e.g., mobile phase composition, temperature) should result in predictable and reproducible changes in the chromatogram. System suitability tests, including repeated injections of a standard to check for consistency in retention time, peak area, and resolution, are essential before analyzing any samples.

By understanding the fundamental principles of chiral recognition and systematically exploring the experimental variables, researchers can develop reliable and efficient HPLC methods for the critical task of separating 2-(Methoxymethyl)azetidine enantiomers, ensuring the stereochemical purity of this vital pharmaceutical building block.

References

  • HPLC method for enantiomeric separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (R)-2-(Methoxymethyl)azetidine. MySkinRecipes.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity for a Privileged Scaffold

(S)-2-(Methoxymethyl)azetidine is a valuable chiral building block in medicinal chemistry.[1][2][3] The strained four-membered azetidine ring is a privileged scaffold, offering unique conformational constraints and metabolic stability, making it a desirable component in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology.[1][4][5] As with any chiral compound intended for pharmaceutical application, the stereochemical integrity of the molecule is paramount. The biological activity and safety profile of a drug can be critically dependent on a single enantiomer. Therefore, the accurate and robust determination of enantiomeric excess (ee) is a non-negotiable step in synthesis, process development, and quality control.[6][7]

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of (S)-2-(Methoxymethyl)azetidine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring each protocol functions as a self-validating system.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity analysis, offering high resolution and the potential for preparative-scale separation.[8]

Principle of Chiral Recognition

Direct chiral separation via HPLC relies on a Chiral Stationary Phase (CSP). The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes possess different interaction energies, leading to differential retention times and, consequently, separation.[7][9] For a secondary amine like (S)-2-(Methoxymethyl)azetidine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[10][11]

Experimental Protocol & Rationale

A robust HPLC method is a self-validating system. System Suitability Tests (SSTs) performed before and during the analytical run are essential to guarantee the validity of the results.

Step 1: Column and Mobile Phase Screening (The Causality of Choice)

  • Column Selection: Begin screening with polysaccharide-based columns such as one coated with amylose tris(3,5-dimethylphenylcarbamate) and another with cellulose tris(3,5-dimethylphenylcarbamate). These phases are known for their excellent enantiorecognition capabilities for a wide range of compounds, including N-heterocycles.[10]

  • Mobile Phase Rationale: Due to the polar nature of the analyte, Normal Phase (NP) or Polar Organic Mode are the most logical starting points.

    • Normal Phase (NP): A typical mobile phase consists of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).

    • Crucial Additive: For basic analytes like azetidines, severe peak tailing can occur due to strong interactions with residual acidic silanols on the silica support. To counteract this, a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) must be included in the mobile phase. This additive competitively binds to the active sites, ensuring symmetrical peak shapes and reproducible retention times.

Step 2: Method Optimization

  • Goal: Achieve a baseline resolution (Rs) of >1.5 between the two enantiomer peaks.

  • Procedure: Systematically adjust the ratio of alcohol modifier in the mobile phase. Increasing the alcohol content generally decreases retention time. Fine-tune the composition to achieve optimal resolution.

  • Temperature & Flow Rate: Chiral separations can be sensitive to temperature.[11] Test temperatures between 15°C and 40°C. Lower temperatures often increase selectivity but may broaden peaks. A lower flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) can also enhance resolution.[11]

Step 3: System Suitability and Quantification

  • SST Criteria: Before analyzing samples, inject a racemic standard of 2-(Methoxymethyl)azetidine. The system is deemed suitable if it meets pre-defined criteria:

    • Resolution (Rs) ≥ 1.5

    • Tailing Factor (Tf) for each peak between 0.8 and 1.5

    • Relative Standard Deviation (RSD) of peak areas for replicate injections < 2.0%

  • Calculation of Enantiomeric Excess: The ee is calculated from the integrated peak areas of the (S) and (R) enantiomers.[6][12]

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Data Presentation: A Comparative Example
Parameter Column A (Amylose-based) Column B (Cellulose-based)
Mobile PhaseHexane/IPA/DEA (80:20:0.1)Hexane/EtOH/DEA (90:10:0.1)
Flow Rate0.8 mL/min0.8 mL/min
Temperature25°C25°C
tR for (R)-enantiomer8.5 min12.1 min
tR for (S)-enantiomer9.8 min14.5 min
Resolution (Rs) 2.1 3.5

This is hypothetical data for illustrative purposes.

Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Analysis Col_Select Column Selection (e.g., Amylose, Cellulose) MP_Select Mobile Phase Screening (NP with Amine Additive) Col_Select->MP_Select Test on Racemic Standard Optimize Optimize Modifier % Temperature, Flow Rate MP_Select->Optimize Check_Rs Check Resolution (Rs > 1.5?) Optimize->Check_Rs Check_Rs->Optimize No SST System Suitability Test (SST) Check_Rs->SST Yes Analysis Sample Analysis & ee Calculation SST->Analysis

Caption: A streamlined workflow for chiral HPLC method development.

Method 2: Chiral Gas Chromatography (GC)

For volatile and thermally stable analytes, chiral GC offers exceptional resolution and speed. With a predicted boiling point of ~114°C, 2-(Methoxymethyl)azetidine is a suitable candidate for this technique.[1]

Principle of Chiral Recognition

Chiral GC separation occurs in a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. The enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, leading to separation based on the stability of the transient diastereomeric host-guest complexes formed.

Experimental Protocol & Rationale

Step 1: Assess the Need for Derivatization

  • Rationale: Direct injection of primary or secondary amines can lead to poor peak shape and column degradation. While the methoxymethyl group adds some polarity, derivatization is a prudent step to consider. Acylation of the secondary amine with an agent like trifluoroacetic anhydride (TFAA) converts the polar N-H group into a less polar, non-interactive amide. This typically results in sharper peaks, reduced tailing, and improved resolution.

  • Procedure: In a vial, react a small amount of the sample with TFAA in an appropriate solvent (e.g., dichloromethane). The reaction is usually rapid and quantitative.

Step 2: Column Selection and Method Parameters

  • Column Choice: A cyclodextrin-based column, such as one containing a permethylated beta-cyclodextrin phase, is a highly effective choice for separating a wide range of chiral compounds, including amines and their derivatives.[10]

  • Parameters:

    • Injector: 250°C (split/splitless mode)

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start with an isothermal hold at a low temperature (e.g., 60°C) and then ramp the temperature at a controlled rate (e.g., 5°C/min) to an upper limit (e.g., 200°C). A temperature gradient is crucial for achieving separation without excessively long run times.

    • Detector: A Flame Ionization Detector (FID) is standard, offering excellent sensitivity for organic compounds.

Step 3: System Suitability and Quantification

  • SST: As with HPLC, inject a derivatized racemic standard to confirm baseline resolution (Rs > 1.5) and peak shape before proceeding with sample analysis.

  • Quantification: The ee is calculated from the FID peak areas using the same formula as in the HPLC method.

Data Presentation: Impact of Derivatization
Parameter Underivatized Analyte TFA-Derivatized Analyte
Retention Time (Enantiomer 1)15.2 min18.1 min
Retention Time (Enantiomer 2)15.4 min18.9 min
Peak ShapeTailing (Tf = 2.1)Symmetrical (Tf = 1.1)
Resolution (Rs) 0.8 2.5

This is hypothetical data for illustrative purposes.

Visualization: Chiral GC Workflow

GC_Workflow Start Sample of 2-(Methoxymethyl)azetidine Deriv Derivatization Decision Start->Deriv React React with TFAA Deriv->React Yes (Recommended) Inject Inject onto Chiral GC Column Deriv->Inject No (Direct Injection) React->Inject Analyze Analyze via Temperature Program & FID Detection Inject->Analyze Calc Integrate Peaks & Calculate ee Analyze->Calc

Caption: Workflow for chiral GC analysis, including the key derivatization step.

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a fundamentally different and often much faster approach for ee determination, especially when method development time is limited.

Principle of Diastereomeric Resolution

Enantiomers are isochronous, meaning they produce identical spectra in an achiral environment. The core principle of the NMR method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA).[13][14] Diastereomers are chemically distinct and are no longer isochronous, resulting in separate, quantifiable signals in the NMR spectrum.[15]

Experimental Protocol & Rationale

Step 1: Selection of the Chiral Derivatizing Agent

  • Causality: The choice of CDA is critical. For a secondary amine like (S)-2-(Methoxymethyl)azetidine, an activated chiral acid is ideal. (R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl), also known as Mosher's acid chloride, is a classic and highly effective choice.[13]

  • Why it Works:

    • It reacts quickly and quantitatively with the amine to form stable diastereomeric amides.

    • The trifluoromethyl (-CF₃) group provides a clean, sensitive handle for ¹⁹F NMR analysis, which is free from background signals.[16]

    • The phenyl group creates significant anisotropic effects, leading to large chemical shift differences (Δδ) between the diastereomers in the ¹H NMR spectrum, aiding in resolution.

Step 2: Sample Preparation (The "Mix-and-Shake" Protocol)

  • Procedure: This protocol is designed for simplicity and speed.[17]

    • In an NMR tube, dissolve a precise amount of the 2-(Methoxymethyl)azetidine sample (e.g., 5 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a slight molar excess (~1.1 equivalents) of the CDA, (R)-MTPA-Cl.

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine, ~1.5 equivalents) to scavenge the HCl byproduct.

    • Cap the tube and shake for 5-10 minutes at room temperature to ensure the reaction goes to completion.

Step 3: NMR Acquisition and Quantification

  • Validation First: Always run the derivatization on a known racemic sample first. This allows for the unambiguous identification of the signals corresponding to both diastereomers and confirms that they are baseline resolved.

  • Acquisition: Acquire a quantitative ¹H or ¹⁹F NMR spectrum. For accurate integration, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.

  • Quantification: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these two peaks. The enantiomeric excess is calculated directly from the integral values.

    • ee (%) = [ |Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor)) ] * 100

Data Presentation: Expected Chemical Shift Differences
Nucleus CDA Observed Signal Expected Δδ (ppm)
¹H NMR(R)-MTPA-ClMethoxymethyl Protons (-OCH₃)0.05 - 0.15
¹⁹F NMR(R)-MTPA-ClTrifluoromethyl Group (-CF₃)0.10 - 0.50

This is hypothetical data based on typical values.

Visualization: Principle of CDA-NMR Analysis

NMR_Principle cluster_analyte Analyte Enantiomers cluster_diastereomers Diastereomeric Products cluster_spectrum Resulting NMR Spectrum S_En (S)-Azetidine CDA +(R)-CDA (e.g., Mosher's Acid) S_En->CDA R_En (R)-Azetidine R_En->CDA SR_Dia (S,R)-Diastereomer CDA->SR_Dia RR_Dia (R,R)-Diastereomer CDA->RR_Dia NMR_Spec NMR Spectrometer SR_Dia->NMR_Spec RR_Dia->NMR_Spec Signal_1 Signal 1 (Integral A) NMR_Spec->Signal_1 Signal_2 Signal 2 (Integral B) NMR_Spec->Signal_2

Caption: Reaction of enantiomers with a CDA to form diastereomers with distinct NMR signals.

Comparative Summary and Recommendations

The optimal method for determining the enantiomeric excess of (S)-2-(Methoxymethyl)azetidine depends entirely on the specific context of the analysis.

Metric Chiral HPLC Chiral GC NMR with CDA
Resolution Very Good to ExcellentExcellentGood to Very Good
Sensitivity (LOD) High (ng to pg)Very High (pg to fg)Low (mg)
Speed (per sample) Moderate (10-30 min)Fast (5-20 min)Very Fast (<15 min including prep)
Method Dev. Effort Moderate to HighModerateLow to Moderate
Sample Consumption Low (µg)Very Low (µg)High (mg)
Preparative Scale YesNoNo
Robustness HighHighModerate (requires complete reaction)
Expert Recommendations:
  • For High-Throughput Screening or Reaction Optimization: NMR with a CDA is the superior choice. Its speed and minimal method development time allow for rapid feedback on multiple samples.

  • For Routine Quality Control (QC) and Release Testing: Chiral HPLC is the gold standard. Once developed, the method is exceptionally robust, precise, and can be fully automated for analyzing large batches of samples. Its high sensitivity is ideal for detecting trace enantiomeric impurities.

  • For Highly Volatile Analogs or Orthogonal Validation: Chiral GC is an excellent alternative or confirmatory technique to HPLC. Its resolving power is often unmatched, and it serves as a powerful orthogonal method to ensure the accuracy of results obtained by HPLC.

By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the chiral integrity of (S)-2-(Methoxymethyl)azetidine in their drug discovery and development endeavors.

References

  • Inorganic Chemistry. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature. Available at: [Link]

  • National Institutes of Health (NIH). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link]

  • Angewandte Chemie. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Wiley Online Library. Available at: [Link]

  • Analytical Chemistry. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Chemical Communications. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry. Available at: [Link]

  • MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. Available at: [Link]

  • Wikipedia. Enantiomeric excess. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

  • The Journal of Organic Chemistry. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link]

  • RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Royal Society of Chemistry. Available at: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... Available at: [Link]

  • ResearchGate. Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Available at: [Link]

  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. Available at: [Link]

  • Organic Chemistry Frontiers. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers.... Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • RSC Publishing. Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. Available at: [Link]

  • ResearchGate. (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Available at: [Link]

  • Sci-Hub. Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Available at: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Available at: [Link]

Sources

A Comparative Guide to 2-(Methoxymethyl)azetidine and Other Chiral Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and asymmetric synthesis, the selection of a chiral building block is a critical decision that profoundly influences the stereochemical outcome of a reaction and the ultimate pharmacological profile of a target molecule. 2-(Methoxymethyl)azetidine has emerged as a uniquely valuable scaffold, offering a compelling combination of conformational rigidity, high sp³-character, and advantageous physicochemical properties. This guide provides an in-depth, objective comparison of 2-(Methoxymethyl)azetidine with its close structural analog, 2-(Methoxymethyl)pyrrolidine, and other common chiral building blocks. We will dissect the impact of the strained four-membered ring on reactivity, stereocontrol, and metabolic stability, supported by mechanistic principles and representative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for next-generation therapeutics.

Introduction: The Strategic Value of Saturated Heterocycles

The drive in modern drug discovery towards molecules with greater three-dimensionality has elevated the status of saturated heterocycles.[1] These scaffolds, rich in sp³-hybridized carbons, enable exploration of a wider, more complex chemical space compared to their flat, aromatic counterparts.[2] Among these, small nitrogen-containing rings like azetidines and pyrrolidines are particularly prized. They serve not only as structural cores but also as chiral auxiliaries and ligands that can impart high levels of stereocontrol in asymmetric transformations.[3][4]

The azetidine ring, a four-membered heterocycle, is a privileged motif found in numerous approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine.[1][5] Its incorporation is often a deliberate strategy to enhance metabolic stability, improve aqueous solubility, and fine-tune pharmacokinetic profiles.[1] This guide focuses on a specific, functionalized example: 2-(Methoxymethyl)azetidine, a chiral building block that leverages the unique properties of the azetidine core while introducing a key coordinating group.

Profile of the Focus Molecule: 2-(Methoxymethyl)azetidine

2-(Methoxymethyl)azetidine is a chiral secondary amine characterized by a four-membered ring substituted at the C2 position with a methoxymethyl group. This specific combination of features imparts a unique set of properties that are highly advantageous in synthesis.

  • Structural Rigidity and Ring Strain: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), intermediate between the highly reactive aziridine (27.7 kcal/mol) and the flexible, unreactive pyrrolidine (5.4 kcal/mol).[5] This inherent strain makes the ring conformationally restricted, which can lead to more predictable and highly stereoselective reactions when used as a chiral auxiliary or ligand.[6][7] The strain also influences the ring's reactivity, making it susceptible to specific ring-opening reactions under controlled conditions, yet stable enough for routine handling.[8]

  • Coordinating Methoxymethyl Group: The ether oxygen on the side chain can act as a Lewis basic site, capable of chelating to metal centers in reagents or catalysts. This chelation can lock the transition state into a rigid conformation, leading to enhanced levels of asymmetric induction.[9][10]

  • Physicochemical Properties: The small, polar nature of the azetidine scaffold can improve aqueous solubility and reduce lipophilicity—key attributes for optimizing drug candidates.[1] The methoxymethyl group further aids in solubility.[11]

To provide a clear comparison, we will primarily evaluate 2-(Methoxymethyl)azetidine against its five-membered ring analog, 2-(Methoxymethyl)pyrrolidine . This comparison allows for a direct assessment of the impact of ring size and strain.

Comparative Analysis: Physicochemical and Performance Data

The choice between an azetidine and a pyrrolidine scaffold can have significant downstream consequences. The following table summarizes key physicochemical properties that influence their behavior both in reactions and in biological systems.

Property2-(Methoxymethyl)azetidine2-(Methoxymethyl)pyrrolidineRationale & Impact
Molecular Weight 101.15 g/mol [12]115.17 g/mol [13]Azetidine offers a lower molecular weight, which is advantageous for improving ligand efficiency in drug design.
Ring Strain Energy ~25.4 kcal/mol[5]~5.4 kcal/mol[5]Higher strain in azetidine leads to greater conformational rigidity, potentially increasing stereoselectivity in reactions.[14]
Predicted pKa ~11.3 (unsubstituted)[15]10.01 ± 0.10[16][17]The parent azetidine is more basic than pyrrolidine. This can affect its nucleophilicity and interaction with biological targets.
XLogP3-AA -0.2[12]0.2[18]The azetidine derivative is predicted to be less lipophilic, which can translate to better aqueous solubility.
Topological Polar Surface Area 21.3 Ų[12]21.3 Ų[13][18]Both molecules present an identical polar surface area, suggesting similar passive diffusion potential based on this metric alone.
Metabolic Stability Generally higherGenerally lowerThe azetidine ring is often incorporated to block metabolic "soft spots," potentially leading to greater resistance to enzymatic degradation compared to larger rings.[1][19]

Performance in Asymmetric Synthesis: A Case Study

To illustrate the performance differences, we will consider a representative application: the use of these molecules as chiral ligands in a metal-catalyzed asymmetric addition reaction. While a direct, published head-to-head comparison is not available, we can construct a scientifically sound model based on established mechanistic principles.

Reaction: Asymmetric addition of diethylzinc to benzaldehyde, a well-studied benchmark for evaluating chiral ligands.

G

Mechanistic Rationale for Performance Differences

The stereochemical outcome is determined by the transition state geometry. The chiral ligand first coordinates with diethylzinc. The methoxymethyl side chain of the ligand forms a chelate with the zinc atom, creating a rigid, chiral environment. Benzaldehyde then coordinates to this complex, and the ethyl group is transferred to one face of the aldehyde.

G TS_label TS_label Outcome_label Outcome_label

The superior performance of the azetidine ligand can be attributed to the conformational locking imposed by the strained ring. The five-membered pyrrolidine ring is more flexible, allowing for multiple low-energy conformations of the zinc complex. This conformational "floppiness" can lead to a less-defined transition state, slightly eroding the facial selectivity of the ethyl transfer and resulting in lower enantiomeric excess.

Experimental Protocols

The following protocols are representative and serve as a starting point for researchers.

Protocol 1: Enantioselective Synthesis of (S)-2-(Methoxymethyl)azetidine

This protocol is adapted from general methods for synthesizing 2-substituted azetidines from chiral amino alcohols.[20]

  • Step A: N-Benzylation of (S)-2-Amino-3-methoxy-1-propanol: To a solution of (S)-2-amino-3-methoxy-1-propanol (1.0 equiv) and potassium carbonate (2.5 equiv) in ethanol, add benzyl bromide (1.1 equiv). Heat the mixture to reflux for 16 hours. Cool to room temperature, filter, and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield N-benzyl-(S)-2-amino-3-methoxy-1-propanol.

  • Step B: Oxazolidine Formation: Dissolve the product from Step A in toluene and add aqueous formaldehyde (37%, 1.5 equiv). Heat to reflux with a Dean-Stark trap for 4 hours. Cool and concentrate to yield the corresponding oxazolidine intermediate.

  • Step C: Ring Opening and Chlorination: Treat the oxazolidine with thionyl chloride (1.2 equiv) in dichloromethane at 0 °C. Stir for 2 hours, then concentrate to give the crude chloroethylamine hydrochloride salt.

  • Step D: Cyclization: Dissolve the crude salt in tetrahydrofuran and add sodium hydride (2.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench carefully with water, extract with diethyl ether, and purify by chromatography to afford N-benzyl-(S)-2-(methoxymethyl)azetidine.

  • Step E: Deprotection: Dissolve the N-benzyl azetidine in methanol and add Pearlman's catalyst (Pd(OH)₂/C). Hydrogenate at 50 psi for 12 hours. Filter through Celite and concentrate to yield the final product, (S)-2-(methoxymethyl)azetidine.

Protocol 2: Comparative Asymmetric Addition of Diethylzinc to Benzaldehyde
  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the chiral ligand [(S)-2-(methoxymethyl)azetidine OR (S)-2-(methoxymethyl)pyrrolidine] (0.02 mmol) in anhydrous toluene (2 mL).

  • Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise. Stir for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenylpropan-1-ol by chiral HPLC analysis.

Conclusion and Future Outlook

2-(Methoxymethyl)azetidine is a powerful chiral building block whose performance is directly linked to the unique structural and electronic properties of its strained four-membered ring. When compared to its more flexible pyrrolidine analog, it offers distinct advantages in asymmetric synthesis by providing a more rigid and well-defined chiral environment, which can translate into higher levels of stereocontrol. Furthermore, the azetidine scaffold is a proven tool in medicinal chemistry for enhancing key drug-like properties such as metabolic stability and solubility.[1][11]

While the synthesis of chiral azetidines can be more challenging than that of their five- and six-membered counterparts, the development of new synthetic methodologies continues to improve their accessibility.[5][21] For researchers and drug developers, the strategic decision to employ a 2-(methoxymethyl)azetidine scaffold should be considered when high stereoselectivity is paramount or when the optimization of pharmacokinetic properties is a primary goal. The evidence suggests that the investment in this unique building block can yield significant returns in both synthetic efficiency and the quality of the final therapeutic candidate.

References

  • MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. Retrieved January 19, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Eliel, E. L. (1990). Asymmetric synthesis and Cram's (chelate) rule. SciSpace. [Link]

  • Couty, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26345-26352. [Link]

  • Wang, H., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(42), 13476-13479. [Link]

  • Ali, M. A., et al. (2017). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

  • Pomeisl, K., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1645-1651. [Link]

  • Miller, S. J., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 71(35), 5895-5899. [Link]

  • Bull, J. A., et al. (2014). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. ResearchGate. [Link]

  • Faigl, F., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. [Link]

  • Sato, T., et al. (2015). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 13(28), 7763-7771. [Link]

  • Mykhailiuk, P. K., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Alker, D., et al. (1995). ChemInform Abstract: Synthesis of Optically Active Azetidine-2,4-dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. Sci-Hub. [Link]

  • Csatár, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 986. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)azetidine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Singh, A., & Kumar, R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Asymmetric induction. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)pyrrolidine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Carboni, G., & Gualandi, A. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 14(3), 578. [Link]

  • University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Wang, S., et al. (2023). Examples of azetidine-containing bioactive molecules and tandem allylic substitution strategies. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2020). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Alker, D., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 219-226. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(Methoxymethyl)azetidine Hydrochloride: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Development

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely a chemical curiosity; it is the fundamental determinant of its biological activity, safety, and efficacy. For novel chemical entities like 2-(Methoxymethyl)azetidine hydrochloride, a versatile building block in medicinal chemistry, absolute and unequivocal structural validation is a non-negotiable prerequisite for advancing any research program.[1][2] The relationship between molecular structure and biological function is intimate and exacting.[2] An error in assigning stereochemistry or even connectivity can lead to the misinterpretation of biological data, wasted resources, and failed clinical trials.

This guide provides a comprehensive comparison of the analytical techniques used for structural elucidation, with a primary focus on single-crystal X-ray crystallography—the undisputed "gold standard" for determining molecular structure. We will delve into the causality behind experimental choices, present a self-validating workflow, and compare the definitive data from crystallography with the complementary insights offered by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful technique available for determining the complete three-dimensional structure of a molecule.[2] Its power lies in its ability to provide a direct, high-resolution snapshot of the atomic arrangement in the solid state. The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern.[3] This pattern is a direct consequence of the crystal's internal, repeating lattice of molecules. By measuring the positions and intensities of the diffracted spots, we can calculate an electron density map and, from that, build an atomic model of the molecule with unparalleled precision.[3]

The Causality Behind the Method: Why Crystallography is Definitive

Unlike spectroscopic methods that provide information about average properties or connectivity, X-ray crystallography directly maps the location of atoms in 3D space. This allows for the unambiguous determination of:

  • Bond Connectivity: The precise pattern of covalent bonds.

  • Bond Lengths and Angles: Accurate measurements that can reveal strain or unusual electronic effects.

  • Stereochemistry: The absolute configuration of all chiral centers.

  • Conformation: The specific spatial arrangement (or "shape") the molecule adopts in the crystal.

  • Intermolecular Interactions: How molecules pack together, revealing potential hydrogen bonds and other non-covalent forces.

This comprehensive output is why crystallography is considered the final arbiter in any structural debate.

Experimental Protocol: A Self-Validating Workflow for this compound

The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage provides a check on the next. The requirement for a high-quality crystal is often the most challenging, rate-limiting step.[2]

Step 1: Synthesis and High-Purity Recrystallization

  • Objective: To obtain the target compound with >99% purity. Impurities can severely inhibit or disrupt the crystallization process.

  • Protocol: this compound is synthesized according to established synthetic routes.[4][5][6] The crude product is purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) until purity is confirmed by ¹H NMR and LC-MS.

Step 2: Growing Diffraction-Quality Single Crystals

  • Objective: To grow well-ordered, single crystals of at least 0.1 mm in their largest dimension.[3] This is often more of an art than a science, requiring screening of various conditions.

  • Protocol: Slow Evaporation

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., methanol or ethanol) in a clean vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature (e.g., 4°C or room temperature).

    • Monitor the vial for the formation of clear, well-defined single crystals. Not all experiments will yield suitable crystals; some may produce thin plates, needles, or polycrystalline powder.[2]

Step 3: X-ray Diffraction Data Collection

  • Objective: To measure the diffraction pattern from the crystal.

  • Protocol:

    • A suitable single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) within the diffractometer to minimize thermal vibrations and radiation damage.[7]

    • The crystal is exposed to a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.

Step 4: Structure Solution, Refinement, and Validation

  • Objective: To process the diffraction data into a final, chemically sensible atomic model.

  • Protocol:

    • Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group symmetry.[3]

    • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit.

    • Validation: The final structure is rigorously validated using software like PLATON or checkCIF.[8][9] This process checks for geometric reasonableness (bond lengths, angles), missed symmetry, and other potential errors, ensuring the final structure is accurate and reliable.[8][10]

Visualizing the Crystallography Workflow

X_Ray_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Final Validation Synthesis Synthesis of Compound Purification Purification (>99%) Synthesis->Purification Crystallization Crystal Growth Screening Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation CIF Validation & Checks Refinement->Validation Final_Structure Final Validated 3D Structure Validation->Final_Structure

Caption: The workflow for X-ray crystallographic structure validation.

Part 2: A Comparative Guide to Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are essential for routine characterization, purity assessment, and providing evidence for the proposed structure before a crystal is obtained.[11][12][13] These methods are faster, do not require crystalline material, and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. The exact resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing detailed information about molecular structure.[14]

  • Information Provided: It is arguably the most powerful tool for determining the connectivity of atoms in solution.[15]

    • ¹H NMR: Shows the number of different types of protons, their relative numbers, and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These advanced techniques are used to definitively establish proton-proton and proton-carbon connectivities, allowing for the piecing together of the entire molecular skeleton.[16][17][18]

  • Key Advantage: Provides a detailed picture of the molecule's structure in solution, which is often more relevant to its biological environment than the solid state.

  • Key Limitation: While NMR establishes connectivity, it does not typically provide the unambiguous, high-resolution 3D coordinates or absolute stereochemistry that X-ray crystallography does.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental formula.[11]

  • Information Provided:

    • Molecular Weight: Confirms the molecular weight of the parent compound.

    • Elemental Composition: HRMS provides the exact molecular formula.

    • Fragmentation Pattern: The way the molecule breaks apart in the spectrometer can give clues about its substructures.

  • Key Advantage: Extremely high sensitivity and the ability to confirm the molecular formula with great accuracy.[19]

  • Key Limitation: Provides no information about the connectivity or stereochemistry of the atoms. It confirms what atoms are present, but not how they are arranged.

Elemental Analysis (EA)
  • Principle: A combustion-based technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pure sample.

  • Information Provided: The empirical formula of the compound.

  • Key Advantage: Provides a fundamental check on the purity and elemental composition of the sample.

  • Key Limitation: Gives only the simplest whole-number ratio of atoms, not the molecular formula or any structural information. It is less informative than HRMS.

Data Presentation: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystal latticeNuclear magnetic resonance of atomic nucleiMeasurement of mass-to-charge ratio of ions
Sample State Solid (single crystal)Solution or SolidGas (from solid, liquid, or solution)
Information Obtained Absolute 3D structure, connectivity, stereochemistry, conformation, bond lengths/anglesAtomic connectivity, chemical environment, relative stereochemistryMolecular weight, elemental formula (HRMS), fragmentation patterns
Destructive? No (typically)NoYes
Key Advantage Unambiguous and definitive 3D structural determination.[2]Excellent for determining atomic connectivity in solution.[15]High sensitivity and accurate molecular formula determination.[19]
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.[2]Does not provide absolute 3D coordinates or conformation as definitively as X-ray.Provides no direct information on connectivity or stereochemistry.

Part 3: The Synergy of Techniques - A Self-Validating System

Trustworthiness in scientific research is built upon a foundation of mutually reinforcing data.[20] No single technique should be used in isolation. The most robust approach to structural validation involves using NMR and MS to build a hypothesis, which is then definitively proven by X-ray crystallography.

For this compound, the workflow is as follows:

  • Hypothesis Generation: After synthesis, HRMS confirms the molecular formula is C₅H₁₂ClNO. ¹H and ¹³C NMR spectra, along with 2D experiments, confirm the connectivity: a methoxy group (-OCH₃) is attached to a methylene group (-CH₂-), which is in turn attached at the 2-position of an azetidine ring.

  • Hypothesis Testing: This proposed structure is consistent with all spectroscopic data. However, the absolute configuration of the chiral center at C2 (if an enantiopure synthesis was performed) and its precise 3D conformation remain unproven.

  • Definitive Proof: A single crystal is grown and subjected to X-ray diffraction. The resulting structure confirms the connectivity established by NMR and also reveals the absolute stereochemistry and the solid-state conformation of the molecule, providing the final, unambiguous validation.

Visualizing the Complementary Nature of Validation Techniques

Validation_Logic MS Mass Spectrometry (Molecular Formula: C₅H₁₂ClNO) Putative Putative Structure (Hypothesis) MS->Putative NMR NMR Spectroscopy (Connectivity & Skeleton) NMR->Putative XRAY X-ray Crystallography (The Gold Standard) Putative->XRAY Confirmation Final Unambiguous, Validated 3D Structure XRAY->Final Definitive Proof

Caption: The logical flow of structural validation.

Conclusion

The structural validation of a novel compound like this compound is a critical process that underpins its potential use in drug development. While spectroscopic techniques like NMR and mass spectrometry are indispensable tools for day-to-day analysis, providing essential clues about molecular formula and atomic connectivity, they form an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver a direct, unambiguous, and high-resolution view of the three-dimensional molecular structure. By integrating the data from these complementary methods, researchers can construct a self-validating dossier of evidence that establishes the structure of a new chemical entity with the highest possible degree of scientific integrity and confidence.

References

  • Berman, H. M., et al. (2009). Structure validation in chemical crystallography. PubMed Central. [Link]

  • Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. IUCr Journals. [Link]

  • Ibe, F. I., et al. (2023). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. CCDC. [Link]

  • Berman, H. M., et al. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2024). Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]

  • Groom, C. R., & van der Streek, J. (2012). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Warren, J. J., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X Ray crystallography. PubMed Central. [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)azetidine. PubChem. [Link]

  • Kaur, N., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • PubChem. (n.d.). (2S)-2-(Methoxymethyl)-azetidine HCl. PubChem. [Link]

  • MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. MySkinRecipes. [Link]

  • Griffin, J. F. (2012). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Chapman, H. N., et al. (2011). High-Resolution Protein Structure Determination by Serial Femtosecond Crystallography. PubMed Central. [Link]

  • Kesavan, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wang, Y., & Li, C. (2024). NMR Based Methods for Metabolites Analysis. PubMed Central. [Link]

  • de la Cruz, J. N., et al. (2024). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). PubMed Central. [Link]

  • Galkin, M., et al. (2023). Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins. ResearchGate. [Link]

  • Bingol, K., et al. (2016). Comprehensive Metabolite Identification Strategy using Multiple 2D NMR Spectra of a Complex Mixture Implemented in the COLMARm Web Server. ResearchGate. [Link]

Sources

Assessing the Biological Efficacy of 2-(Methoxymethyl)azetidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the privileged structures in medicinal chemistry, the azetidine ring has garnered considerable attention for its ability to impart favorable physicochemical properties to bioactive molecules.[1] This guide provides an in-depth technical assessment of the biological efficacy of compounds derived from 2-(methoxymethyl)azetidine, a specific subclass of azetidines with potential applications in treating central nervous system (CNS) disorders. We will objectively compare their performance with alternative scaffolds and provide a framework of supporting experimental data and protocols to guide researchers in this promising area.

The Azetidine Scaffold: A Primer on its Significance

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates due to their unique structural and chemical properties. The inherent ring strain of the azetidine nucleus can contribute to enhanced metabolic stability and provides a three-dimensional character that can lead to improved target engagement.[1] The substitution pattern on the azetidine ring is crucial in defining the pharmacological activity. The 2-(methoxymethyl) substitution, in particular, introduces a polar ether functionality that can influence solubility, cell permeability, and interaction with biological targets. While direct experimental data on 2-(methoxymethyl)azetidine derivatives remains nascent in publicly available literature, we can draw valuable insights from structurally related analogs to guide our assessment.

Comparative Efficacy Analysis: Insights from a Structurally Related Azetidine Analog

A key aspect of evaluating a new chemical series is to benchmark its performance against existing compounds. While specific data for 2-(methoxymethyl)azetidine derivatives is limited, a study on novel cis- and trans-azetidine analogs as inhibitors of vesicular monoamine transporter 2 (VMAT2) provides a compelling starting point. VMAT2 is a critical transporter in the CNS responsible for packaging monoamines, such as dopamine, into synaptic vesicles, making it a key target for neurological and psychiatric disorders.

In this study, a cis-4-methoxy azetidine analog demonstrated potent inhibition of vesicular dopamine uptake.[2][3] This compound, while not identical, shares key structural features with the 2-(methoxymethyl) scaffold, namely the presence of a methoxy group on the azetidine ring. The insights from this analog can serve as a valuable proxy for predicting the potential efficacy of 2-(methoxymethyl)azetidine derivatives.

Table 1: Comparative Inhibitory Activity of a cis-4-methoxy Azetidine Analog and Reference Compounds against Vesicular Dopamine Uptake [2][3]

CompoundTargetKi (nM)
cis-4-methoxy Azetidine Analog VMAT2 24
LobelaneVMAT245
NorlobelaneVMAT243

As illustrated in Table 1, the cis-4-methoxy azetidine analog exhibited a Ki of 24 nM, demonstrating approximately two-fold greater potency than the established VMAT2 inhibitors, lobelane and norlobelane.[2][3] This finding underscores the potential of the substituted azetidine scaffold to yield highly potent modulators of CNS targets. The methoxy group likely plays a crucial role in the binding affinity, and it is plausible that the methoxymethyl group at the 2-position could offer similar or even enhanced interactions within the target's binding pocket.

Broader Biological Landscape of Azetidine Derivatives

Beyond VMAT2 inhibition, the azetidine scaffold has been explored for a wide range of biological activities, highlighting its versatility in drug design. Understanding this broader context is crucial for appreciating the potential therapeutic applications of 2-(methoxymethyl)azetidine derivatives.

Table 2: Diverse Biological Activities of Azetidine-Based Compounds

Compound ClassBiological Target/ActivityTherapeutic Area
3-Substituted AzetidinesGABA Transporter (GAT) Inhibition[4]Neurology (e.g., Epilepsy)
3-Substituted AzetidinesSerotonin, Norepinephrine, Dopamine Triple Reuptake Inhibition[4]Psychiatry (e.g., Depression)
Azetidin-2-onesTubulin Polymerization Inhibition[5]Oncology
Phenothiazine-AzetidinonesAntibacterial, Antifungal, Antitubercular[6]Infectious Diseases
General Azetidine DerivativesAntioxidant[7]Various

This diverse range of activities suggests that by strategic modification of the substitution pattern on the azetidine ring, it is possible to tune the pharmacological profile to target different biological pathways. The 2-(methoxymethyl) moiety, with its unique steric and electronic properties, could unlock novel activities or enhance existing ones within these therapeutic areas.

Experimental Protocols for Assessing Biological Efficacy

To rigorously evaluate the biological efficacy of novel 2-(methoxymethyl)azetidine derivatives, a systematic approach employing a battery of in vitro and in vivo assays is essential. The choice of assays should be guided by the hypothesized mechanism of action and the intended therapeutic application.

In Vitro Assays: Target Engagement and Cellular Activity

The initial assessment of biological activity typically begins with in vitro assays to confirm target engagement and evaluate cellular effects.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor (e.g., VMAT2, muscarinic receptors).

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand using filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and subsequently the Ki using the Cheng-Prusoff equation.

  • Rationale: This assay provides a direct measure of the compound's affinity for its molecular target, a fundamental parameter for assessing potency.

2. Functional Assays:

  • Objective: To assess the functional activity of the compound as an agonist, antagonist, or modulator of the target's signaling pathway.

  • Example (for a G-protein coupled receptor like a muscarinic receptor):

    • Use cells stably expressing the receptor of interest.

    • Stimulate the cells with an agonist in the presence and absence of the test compound.

    • Measure the downstream signaling event, such as changes in intracellular calcium levels (using a fluorescent dye like Fura-2) or cyclic AMP (cAMP) production (using an immunoassay).

    • Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

  • Rationale: Functional assays provide crucial information on whether a compound activates or inhibits the target's biological function, which is not discernible from binding assays alone.

3. Neurotransmitter Uptake Assays:

  • Objective: To measure the inhibition of neurotransmitter uptake by transporters like VMAT2.

  • Methodology:

    • Isolate synaptic vesicles from rat brain tissue.

    • Incubate the vesicles with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound.

    • Initiate uptake by adding ATP.

    • After a defined time, stop the reaction and separate the vesicles from the incubation medium by filtration.

    • Quantify the amount of radioactivity taken up by the vesicles.

    • Calculate the IC50 for the inhibition of uptake.[2][3]

  • Rationale: This assay directly measures the compound's effect on the primary function of the transporter, providing a clear indication of its potency as an inhibitor.

In Vivo Models: Efficacy and Pharmacodynamic Assessment

Following promising in vitro results, evaluation in animal models is critical to assess the compound's efficacy in a complex biological system.

1. Animal Models of CNS Disorders:

  • Objective: To evaluate the therapeutic potential of the compound in a disease-relevant animal model.

  • Example (for cognitive enhancement):

    • Morris Water Maze: Assess spatial learning and memory in rodents.

    • Novel Object Recognition: Evaluate recognition memory.

  • Methodology:

    • Administer the test compound to the animals.

    • Conduct the behavioral test to measure cognitive performance.

    • Compare the performance of the treated group to a vehicle-treated control group.

  • Rationale: These models provide an indication of the compound's ability to produce the desired therapeutic effect in a living organism.

2. Pharmacodynamic (PD) Biomarker Assays:

  • Objective: To measure the engagement of the compound with its target in the brain at therapeutic doses.

  • Methodology:

    • Administer the test compound to animals.

    • At various time points, collect brain tissue.

    • Measure a downstream marker of target engagement (e.g., changes in neurotransmitter levels, receptor occupancy).

  • Rationale: PD assays are crucial for establishing a link between the administered dose, target engagement, and the observed efficacy.

Visualizing the Path Forward: Workflow and Signaling

To provide a clear visual representation of the assessment process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment in_vitro_start Compound Synthesis (2-(methoxymethyl)azetidine derivatives) binding_assay Radioligand Binding Assays (Determine Ki) in_vitro_start->binding_assay functional_assay Functional Assays (Determine EC50/IC50) in_vitro_start->functional_assay uptake_assay Neurotransmitter Uptake Assays (Determine IC50) in_vitro_start->uptake_assay in_vivo_start Lead Compound from In Vitro binding_assay->in_vivo_start Promising Potency functional_assay->in_vivo_start uptake_assay->in_vivo_start animal_models Animal Models of CNS Disorders (e.g., Morris Water Maze) in_vivo_start->animal_models pd_assays Pharmacodynamic Assays (Target Engagement) animal_models->pd_assays efficacy_evaluation Efficacy Evaluation pd_assays->efficacy_evaluation

Caption: Experimental workflow for assessing the biological efficacy of novel compounds.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft dopamine_synthesis Dopamine Synthesis vmat2 VMAT2 dopamine_synthesis->vmat2 Dopamine synaptic_vesicle Synaptic Vesicle vmat2->synaptic_vesicle Packaging dopamine_release Dopamine Release synaptic_vesicle->dopamine_release azetidine_derivative 2-(methoxymethyl)azetidine Derivative azetidine_derivative->vmat2 Inhibition

Caption: Hypothesized mechanism of VMAT2 inhibition by an azetidine derivative.

Conclusion and Future Directions

The 2-(methoxymethyl)azetidine scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. While direct experimental data is currently limited, insights from structurally related analogs suggest the potential for high-potency compounds. The diverse biological activities of the broader azetidine class further underscore the versatility of this scaffold.

Future research should focus on the synthesis and systematic evaluation of a library of 2-(methoxymethyl)azetidine derivatives. By employing the rigorous in vitro and in vivo testing strategies outlined in this guide, researchers can effectively assess their biological efficacy, elucidate their mechanisms of action, and unlock their full therapeutic potential. The path from a novel scaffold to a clinically successful drug is challenging, but the unique properties of 2-(methoxymethyl)azetidine derivatives make them a worthy and exciting area of investigation.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Al-Mustansiriyah Journal of Science. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

Sources

A Comparative Guide to the Synthetic Utility of 2-(Methoxymethyl)azetidine and its 3-Substituted Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable building blocks for the design of novel therapeutics. Among these, the azetidine ring has garnered significant attention due to its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[1][2] This guide provides an in-depth comparison of the synthetic utility of two closely related and commercially available azetidine isomers: 2-(methoxymethyl)azetidine and 3-(methoxymethyl)azetidine. We will explore their synthesis, comparative reactivity in key transformations, and strategic applications in drug discovery, supported by experimental data and mechanistic insights.

Introduction: The Significance of Positional Isomerism in Azetidine Scaffolds

The seemingly subtle difference in the substitution pattern of the methoxymethyl group on the azetidine ring—at the 2-position versus the 3-position—has profound implications for the molecule's synthetic utility. This positional isomerism influences the steric and electronic environment of the reactive secondary amine, the accessibility of the C-N bonds for ring-opening reactions, and the overall conformational presentation of the molecule. Understanding these differences is crucial for chemists to strategically select the appropriate isomer to achieve their desired synthetic outcomes and to fine-tune the properties of their target molecules.

Synthesis of the Isomers: Navigating the Path to the Four-Membered Ring

The construction of the strained azetidine ring requires careful synthetic planning. While various methods exist for the synthesis of substituted azetidines, the preparation of 2-(methoxymethyl)azetidine and 3-(methoxymethyl)azetidine often proceeds through distinct pathways, reflecting the positional influence of the substituent.

Synthesis of 2-(Methoxymethyl)azetidine

The synthesis of 2-substituted azetidines can be more challenging compared to their 3-substituted counterparts.[3] A common strategy for preparing 2-(methoxymethyl)azetidine involves the cyclization of a γ-amino alcohol derivative.

G cluster_0 Synthesis of 2-(Methoxymethyl)azetidine Start γ-Amino alcohol precursor Step1 N-Protection (e.g., Boc) Start->Step1 Step2 Activation of hydroxyl group (e.g., Mesylation) Step1->Step2 Step3 Intramolecular cyclization (Base-mediated) Step2->Step3 Step4 N-Deprotection Step3->Step4 Product 2-(Methoxymethyl)azetidine Step4->Product

Caption: Synthetic workflow for 2-(Methoxymethyl)azetidine.

A representative protocol for the synthesis of a 2-substituted azetidine is outlined below. While this specific example leads to a different 2-substituted azetidine, the general principles of activating a γ-amino alcohol for intramolecular cyclization are applicable.

Experimental Protocol: Synthesis of a 2-Alkylazetidine (Illustrative)

This protocol describes a general method for the synthesis of N-alkyl terminal azetidines from a common intermediate, which can be adapted for the synthesis of 2-(methoxymethyl)azetidine.[4]

  • Preparation of the γ-chloro amine: A suitable starting aldehyde is subjected to enantioselective α-chlorination. The resulting α-chloroaldehyde is then reductively aminated with a primary amine to furnish the corresponding γ-chloro amine.

  • Cyclization: The γ-chloro amine is treated with a base, such as potassium hydroxide, in a suitable solvent system (e.g., THF/water) to induce intramolecular cyclization to the azetidine ring.

  • Purification: The crude product is purified by column chromatography to yield the desired 2-substituted azetidine.

Synthesis of 3-(Methoxymethyl)azetidine

The synthesis of 3-substituted azetidines is generally more straightforward. A common and efficient route to 3-(methoxymethyl)azetidine starts from the commercially available N-Boc-3-hydroxyazetidine.

G cluster_1 Synthesis of 3-(Methoxymethyl)azetidine Start_3 N-Boc-3-hydroxyazetidine Step1_3 O-Alkylation (e.g., Williamson ether synthesis) Start_3->Step1_3 Step2_3 N-Deprotection Step1_3->Step2_3 Product_3 3-(Methoxymethyl)azetidine Step2_3->Product_3

Caption: Synthetic workflow for 3-(Methoxymethyl)azetidine.

A reliable method for the O-alkylation step is the Williamson ether synthesis, which is adaptable for the introduction of a methyl group. An analogous procedure for the synthesis of 3-(phenoxymethyl)azetidine is detailed below and can be readily modified for the synthesis of the methoxymethyl derivative.[5]

Experimental Protocol: Synthesis of N-Boc-3-(phenoxymethyl)azetidine (Analogous to Methoxymethyl Synthesis)

This protocol outlines the core etherification step.[5]

  • Deprotonation: To a solution of N-Boc-3-hydroxyazetidine in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

  • Alkylation: After stirring for a short period, add the alkylating agent (e.g., methyl iodide for the methoxymethyl derivative or benzyl bromide for the phenoxymethyl derivative).

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the N-Boc-3-(alkoxymethyl)azetidine.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Comparative Reactivity in Key Synthetic Transformations

The position of the methoxymethyl group significantly influences the reactivity of the azetidine nitrogen in common synthetic transformations.

N-Functionalization: Acylation, Alkylation, and Arylation

The secondary amine of both isomers is a nucleophilic handle for a variety of functionalization reactions. However, the steric hindrance imposed by the adjacent methoxymethyl group in the 2-substituted isomer can affect reaction rates and yields compared to the less hindered 3-substituted isomer.

G cluster_2 N-Functionalization Pathways Azetidine 2- or 3-(Methoxymethyl)azetidine Acylation N-Acylation (Acyl chloride, Anhydride) Azetidine->Acylation Alkylation N-Alkylation (Alkyl halide, Reductive amination) Azetidine->Alkylation Arylation N-Arylation (Buchwald-Hartwig, Ullmann) Azetidine->Arylation Product_Acyl N-Acyl azetidine Acylation->Product_Acyl Product_Alkyl N-Alkyl azetidine Alkylation->Product_Alkyl Product_Aryl N-Aryl azetidine Arylation->Product_Aryl

Caption: Key N-functionalization reactions of azetidines.

N-Acylation: The formation of an amide bond is a fundamental transformation. While both isomers readily undergo N-acylation, reactions with bulky acylating agents may proceed slower or require more forcing conditions with the 2-substituted isomer due to steric hindrance.

Experimental Protocol: General Procedure for N-Acylation [6]

  • A mixture of the azetidine (1 mmol) and the acylating agent (e.g., acetic anhydride, 1.2 mmol) is stirred at room temperature.

  • Upon completion (monitored by TLC), the reaction mixture is worked up appropriately, often involving crystallization or column chromatography.

N-Alkylation: The introduction of alkyl groups can be achieved via direct alkylation with alkyl halides or through reductive amination. Again, the steric bulk of the alkylating agent and the substitution pattern of the azetidine will influence the reaction efficiency.

Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide [7]

  • To a solution of the azetidine hydrochloride in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Et₃N) and the alkyl halide.

  • The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete.

  • The product is isolated through an appropriate work-up and purification procedure.

N-Arylation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the N-arylation of amines.[8][9] The steric environment around the nitrogen is a critical factor in the success of this palladium-catalyzed coupling. The less hindered nature of the 3-substituted azetidine generally makes it a better substrate for this reaction compared to the 2-substituted isomer, especially with sterically demanding aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation [10]

  • In an inert atmosphere, a mixture of the azetidine, aryl halide, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) is heated in a suitable solvent (e.g., dioxane, toluene).

  • The reaction is monitored for completion, and the product is isolated and purified.

Reaction2-(Methoxymethyl)azetidine3-(Methoxymethyl)azetidineRationale for Difference
N-Acylation Generally reactive, but may be slower with bulky acylating agents.Highly reactive.Increased steric hindrance from the adjacent substituent in the 2-isomer.
N-Alkylation Reactive, but may require more forcing conditions with bulky alkyl halides.Generally proceeds with high efficiency.Steric hindrance around the nitrogen in the 2-isomer.
N-Arylation Can be challenging, especially with ortho-substituted aryl halides.Generally a good substrate for a wide range of aryl halides.The steric bulk of the 2-substituent can impede the formation of the key palladium-amide complex.[8]
Ring-Opening Reactions

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions, providing access to functionalized acyclic amines.[11][12] The regioselectivity of ring-opening is influenced by the substitution pattern. For 2-substituted azetidines, nucleophilic attack is generally favored at the less hindered C4 position. In contrast, for 3-substituted azetidines, the two methylene carbons (C2 and C4) are electronically similar, and the regioselectivity can be influenced by the nature of the N-substituent and the attacking nucleophile.

The presence of the methoxymethyl group can also influence the stability of any potential cationic intermediates formed during acid-catalyzed ring-opening, although this effect is likely to be modest.

Strategic Applications in Drug Discovery

Both 2-(methoxymethyl)azetidine and 3-(methoxymethyl)azetidine are valuable building blocks in drug discovery, and the choice between them often depends on the desired three-dimensional structure and the specific interactions with the biological target.

  • 2-(Methoxymethyl)azetidine: The substituent at the 2-position can serve as a key pharmacophoric element that projects into a specific binding pocket of a protein. Its use as a chiral building block is particularly important where stereochemistry is critical for biological activity.[1] It is commonly employed in the development of enzyme inhibitors and receptor modulators.[1]

  • 3-(Methoxymethyl)azetidine: The 3-substituted isomer is often used to introduce a vector for further functionalization or to modulate the physicochemical properties of a molecule without directly interacting with the primary binding site. The 3-hydroxymethyl-azetidine scaffold, a precursor to the methoxymethyl derivative, has been identified as an effective bio-isostere for pyrrolidin-3-ol in the development of potent enzyme inhibitors.[7][13]

Conclusion

The synthetic utility of 2-(methoxymethyl)azetidine and its 3-substituted isomer is dictated by the position of the methoxymethyl group. The 3-substituted isomer is generally more reactive in N-functionalization reactions due to reduced steric hindrance around the nitrogen atom, making it a versatile scaffold for library synthesis and structure-activity relationship studies. The 2-substituted isomer, while potentially more challenging to functionalize at the nitrogen, offers a distinct stereochemical and conformational profile that can be strategically employed in rational drug design to achieve specific interactions with biological targets. The choice between these two valuable building blocks should be guided by a thorough understanding of their respective reactivity profiles and the desired properties of the final target molecule.

References

  • MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Salgado, A., Boeykens, M., Gauthier, C., Declercq, J.-P., & De Kimpe, N. (2002). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. Tetrahedron, 58(14), 2763–2775.
  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Gribble, G. W. (2010). Chapter 4 - Four-Membered Ring Systems. In Comprehensive Organic Synthesis II (Second Edition, Vol. 5, pp. 121-176). Elsevier.
  • Jurčík, V., & D'hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825–23837.
  • MySkinRecipes. (S)-2-(Methoxymethyl)azetidine. [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.
  • Al-Harrasi, A., & D'hooghe, M. (2025).
  • PubChem. 2-(Methoxymethyl)azetidine. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • PubChem. 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Smith, A. B., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(23), 3374–3377.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 6(14), 2447-2459.
  • Hanessian, S., et al. (1997). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. The Journal of Organic Chemistry, 62(3), 465–473.
  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
  • Sharpless, K. B., & Carreira, E. M. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Journal of the American Chemical Society, 144(4), 1758–1765.
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825–23837.
  • D'Amico, D. C., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Organic Letters, 22(15), 5915–5920.
  • De Kimpe, N., & D'hooghe, M. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. The Journal of Organic Chemistry, 71(21), 8295–8298.
  • ChemRxiv. (2022). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. [Link]

  • Smith, A. B., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(23), 3374–3377.
  • Hanessian, S., et al. (1997). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. The Journal of Organic Chemistry, 62(3), 465–473.
  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

Sources

The Azetidine Advantage: Evaluating 2-(Methoxymethyl)azetidine as a Bioisostere for Saturated Cyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2] Saturated cyclic amines, such as pyrrolidine, piperidine, and morpholine, are ubiquitous pharmacophores, integral to the structure of countless therapeutics.[3][4] However, their metabolic liabilities and physicochemical properties can often present challenges. This guide provides an in-depth evaluation of 2-(methoxymethyl)azetidine as a compelling bioisosteric replacement for these traditional cyclic amines, offering a pathway to enhanced drug-like properties.

The four-membered azetidine ring has emerged as a "privileged" scaffold in drug discovery.[5][6] Its rising popularity stems from the unique combination of structural rigidity, a three-dimensional exit vector, and favorable physicochemical attributes imparted by its inherent ring strain.[1][7] When incorporated into a molecule, an azetidine ring can significantly improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity compared to its larger five- and six-membered counterparts like pyrrolidine and piperidine.[8][9] This guide will objectively compare the performance of 2-(methoxymethyl)azetidine with its bioisosteric analogues, supported by available data and established medicinal chemistry principles.

Physicochemical Property Showdown: A Comparative Analysis

The value of a bioisostere is quantified by its impact on key physicochemical parameters that govern a drug's behavior in the body. These include basicity (pKa), lipophilicity (logP), and metabolic stability. A lower pKa can reduce unwanted interactions with off-target ion channels, while a balanced logP is crucial for membrane permeability and solubility. Enhanced metabolic stability directly translates to a longer half-life and improved bioavailability.

While direct experimental data for 2-(methoxymethyl)azetidine is not extensively published, we can compile a comparative profile using computed and predicted values alongside data for its bioisosteric counterparts. This allows for a reasoned evaluation of its potential advantages.

Table 1: Comparative Physicochemical Properties of Cyclic Amine Bioisosteres

CompoundStructureMolecular Weight ( g/mol )cLogP / XLogP3Predicted pKa
2-(Methoxymethyl)azetidine 2-(Methoxymethyl)azetidine101.15[10]-0.2[10]~10.5 (estimated)
2-(Methoxymethyl)pyrrolidine 2-(Methoxymethyl)pyrrolidine115.17[11]0.2[12]10.01[2][13]
2-(Methoxymethyl)piperidine 2-(Methoxymethyl)piperidine129.20[14]0.6[14]~10.4 (estimated)
3-(Methoxymethyl)morpholine 3-(Methoxymethyl)morpholine131.17[15]-0.7[15]~8.5[16] (parent)

Note: pKa values for substituted azetidine and piperidine are estimated based on the parent ring's basicity and the electronic effects of the substituent. The logP values are primarily computed or predicted.

From this data, we can infer several key advantages of the 2-(methoxymethyl)azetidine scaffold:

  • Reduced Lipophilicity: With the lowest calculated logP, 2-(methoxymethyl)azetidine is predicted to be the most hydrophilic among the non-morpholine analogues. This can be advantageous for improving aqueous solubility and reducing off-target binding driven by lipophilicity.

  • Modulated Basicity: The pKa of azetidine is slightly lower than that of pyrrolidine and piperidine.[17] This reduction in basicity, while still maintaining a protonatable nitrogen, can be beneficial in mitigating potential cardiotoxicity associated with hERG channel interactions.

  • Lower Molecular Weight: As the smallest of the scaffolds, its use contributes least to the overall molecular weight, a critical factor in maintaining "rule-of-five" compliance and optimizing ligand efficiency.

The Metabolic Stability Edge

One of the most compelling reasons to employ the azetidine scaffold is the general observation of enhanced metabolic stability.[1][9] The compact, strained ring is less susceptible to cytochrome P450 (CYP) mediated oxidation compared to the more flexible pyrrolidine and piperidine rings. While direct comparative microsomal stability data for 2-(methoxymethyl)azetidine is sparse, the principle has been demonstrated in numerous drug discovery programs. For instance, the replacement of piperidine with azaspiro[3.3]heptane, a more complex azetidine-containing structure, has been shown to improve metabolic stability and reduce intrinsic clearance.[18]

The methoxymethyl substituent itself is generally metabolically robust, making the primary site of metabolic attack the heterocyclic ring. The inherent stability of the azetidine core, therefore, presents a significant advantage.

Experimental Protocols for Comparative Evaluation

To generate robust, head-to-head data for these bioisosteres, the following standardized experimental protocols are recommended.

Experimental Workflow Overview

G cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_data Data Analysis S1 Synthesize & Purify 2-(Methoxymethyl)azetidine S2 Synthesize & Purify Comparator Amines P1 pKa Determination (Potentiometric Titration) S1->P1 P2 logP Determination (Shake-Flask Method) S1->P2 A1 Metabolic Stability (Microsomal Assay) S1->A1 S2->P1 S2->P2 S2->A1 D1 Compare pKa, logP, and Half-life (t½) P1->D1 P2->D1 A1->D1

Caption: Workflow for comparative evaluation of cyclic amine bioisosteres.

Protocol 1: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

  • Preparation: Prepare a 1-10 mM solution of the amine hydrochloride salt in deionized water.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.

  • Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the amine is protonated (the midpoint of the titration curve).

Protocol 2: LogP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between octanol and water.[1]

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Dissolution: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the octanol phase to the aqueous solution in a sealed flask. Shake vigorously for 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4) and an NADPH-regenerating system.

  • Initiation: Pre-warm the microsomal solution to 37°C. Add the test compound (typically 1 µM final concentration) to initiate the metabolic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Structural Rationale and Application

The improved properties of azetidines can be attributed to their unique structural features. The four-membered ring is more rigid and puckered than the larger, more flexible pyrrolidine and piperidine rings. This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially increasing potency.

G cluster_pyrrolidine Pyrrolidine (Flexible) cluster_piperidine Piperidine (Flexible) cluster_azetidine Azetidine (Rigid) P Envelope/Twist Conformations A Puckered Conformation (Defined Substituent Vectors) P->A Bioisosteric Replacement C Chair/Boat/Twist-Boat Conformations C->A Bioisosteric Replacement

Caption: Azetidine offers conformational constraint over larger cyclic amines.

The defined three-dimensional arrangement of substituents on the azetidine ring provides distinct exit vectors for further chemical modification, allowing for fine-tuning of interactions within a binding pocket.[8] This is a significant advantage over the more conformationally ambiguous larger rings.

Several FDA-approved drugs incorporate the azetidine motif to leverage these benefits. For example, Baricitinib , a Janus kinase (JAK) inhibitor, and Cobimetinib , a MEK inhibitor, both feature an azetidine ring, which contributes to their favorable pharmacokinetic profiles and metabolic stability.[5]

Conclusion

2-(Methoxymethyl)azetidine represents a highly valuable, yet underutilized, bioisostere for common cyclic amines in drug discovery. Its inherent structural and physicochemical properties—namely reduced lipophilicity, modulated basicity, lower molecular weight, and enhanced metabolic stability—make it an attractive alternative to pyrrolidine and piperidine scaffolds. By strategically replacing these larger rings with 2-(methoxymethyl)azetidine, medicinal chemists can overcome common ADME challenges and accelerate the development of optimized drug candidates. The experimental protocols outlined provide a clear framework for the direct, quantitative comparison required to validate this bioisosteric substitution in any drug discovery program.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • LookChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). (R)-2-(Methoxymethyl)azetidine. [Link]

  • MDPI. (2021). Facile and Green Synthesis of Saturated Cyclic Amines. [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 35-50. [Link]

  • Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Gembus, V., & Couty, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2594. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Scott, P. J. H., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1237-1275. [Link]

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 247, 115038. [Link]

  • Chemistry LibreTexts. (2025). Basicity of Amines. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • MySkinRecipes. (n.d.). (S)-2-(Methoxymethyl)azetidine. [Link]

  • Attwood, D., & Florence, A. T. (1995). Surface Active Properties of Simple Cyclic and Heterocyclic Amines in Water. Journal of Pharmacy and Pharmacology, 47(12), 1045-1048. [Link]

  • PubChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)piperidine. [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. [Link]

  • PubChem. (n.d.). 3-(Methoxymethyl)morpholine. [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)azetidine. [Link]

  • PubChemLite. (n.d.). 3-(methoxymethyl)morpholine (C6H13NO2). [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new.... [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]

  • PubChemLite. (n.d.). Methyl 2-(methoxymethyl)piperidine-2-carboxylate (C9H17NO3). [Link]

  • PubChemLite. (n.d.). 2-(methoxymethyl)piperidine hydrochloride (C7H15NO). [Link]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Expert Opinion on Drug Metabolism & Toxicology, 16(1), 33-44. [Link]

  • Turos, E., & Konaklieva, M. I. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1099. [Link]

  • AIR Unimi. (2022). European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Biological Targets of 2-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, often leading to improved physicochemical and pharmacokinetic properties such as metabolic stability and solubility.[1][2] This guide provides an in-depth review and comparison of 2-substituted azetidine derivatives, focusing on their interactions with key biological targets, supported by experimental data and detailed protocols for researchers in drug discovery.

Enzyme Inhibitors: Precision Targeting of Cellular Machinery

The rigid framework of the 2-substituted azetidine ring makes it an excellent scaffold for designing potent and selective enzyme inhibitors. These derivatives have shown remarkable efficacy against several classes of enzymes implicated in oncology, inflammation, and neurological disorders.

Signal Transducer and Activator of Transcription (STAT) Proteins

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, and its aberrant activation is a hallmark of many human cancers.[3] The development of direct STAT3 inhibitors has been a significant challenge, but 2-substituted azetidines have proven to be a highly successful class. A series of (R)-azetidine-2-carboxamides have been identified as potent and selective STAT3 inhibitors, demonstrating sub-micromolar inhibitory concentrations.[3][4]

The following table compares the in vitro potency of representative (R)-azetidine-2-carboxamide derivatives against STAT3 DNA-binding activity and contrasts them with other known STAT3 inhibitors. The data highlights the superior potency and selectivity of the azetidine scaffold.

Inhibitor ClassCompoundTarget DomainIC₅₀ (STAT3 DNA Binding)Selectivity NotesReference
Azetidine-Based 5a SH20.55 µMHighly selective for STAT3 over STAT1/STAT5 (IC₅₀ > 18 µM)[4][5]
Azetidine-Based 5o SH20.38 µMHighly selective for STAT3 over STAT1/STAT5 (IC₅₀ > 18 µM)[4][5]
Azetidine-Based 8i SH20.34 µMHighly selective for STAT3 over STAT1/STAT5 (IC₅₀ > 18 µM)[4][5]
Azetidine-Based H182 SH20.38 - 0.98 µMHighly selective for STAT3 over STAT1/STAT5 (IC₅₀ > 15.8 µM)[6][7]
Non-peptidicStatticSH25.1 µMDisplays selectivity for STAT3 over STAT1.[8]
PeptidomimeticS3I-201SH286 µMPreferentially inhibits STAT3 over STAT1 and STAT5.[8]

The optimization from proline-based inhibitors to the four-membered (R)-azetidine-2-carboxamide scaffold resulted in a significant boost in potency.[4] For instance, changing from a proline core (IC₅₀ = 2.4 µM) to the azetidine analogue 5a (IC₅₀ = 0.52 µM) yielded a more than four-fold increase in STAT3 inhibition.[4] Further modifications to the appended moieties, such as in compounds 5o and 8i , led to even greater sub-micromolar potencies.[5] Some analogues, like H182, have been shown to bind irreversibly to cysteine residues in the STAT3 protein, a mechanism confirmed by mass spectrometry.[6][7]

This protocol is designed to assess the ability of a test compound to inhibit the DNA-binding activity of STAT3.

Rationale: EMSA is a foundational technique to directly measure the formation of protein-DNA complexes. By pre-incubating activated STAT3 protein with an inhibitor before adding a radiolabeled DNA probe, one can quantify the reduction in DNA binding, thereby determining the inhibitor's potency (IC₅₀).

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[4]

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.[4]

  • Test compounds (azetidine derivatives) dissolved in DMSO.

  • Polyacrylamide gel, electrophoresis buffer, and apparatus.

  • Phosphorimager or autoradiography film.

Step-by-Step Methodology:

  • Protein-Inhibitor Pre-incubation: In a microcentrifuge tube, combine nuclear extract containing activated STAT3 with increasing concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes. This step is critical to allow the inhibitor to bind to its target on the STAT3 protein.[4]

  • DNA Binding Reaction: Add the radiolabeled hSIE DNA probe to the mixture.

  • Complex Formation: Incubate for an additional 20-30 minutes at room temperature to allow the formation of the STAT3:DNA complex.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or X-ray film. The bands corresponding to the STAT3:DNA complex are quantified using densitometry software (e.g., ImageJ).[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Azetidine 2-Substituted Azetidine Inhibitor Azetidine->STAT3_dimer Inhibition of SH2 domain binding

Caption: Inhibition of the JAK-STAT pathway by a 2-substituted azetidine derivative.

Serine Hydrolases: MAGL and FAAH

The endocannabinoid system is a crucial neuromodulatory network, and its tone is primarily regulated by the synthesis and degradation of endocannabinoids like 2-arachidonoylglycerol (2-AG). Monoacylglycerol lipase (MAGL) is the main enzyme responsible for hydrolyzing 2-AG.[9] Fatty acid amide hydrolase (FAAH) is another key serine hydrolase that degrades other fatty acid amides. Inhibition of these enzymes is a therapeutic strategy for neuroinflammatory and pain conditions.[10][11]

Azetidine-piperazine di-amides have been developed as potent, selective, and reversible inhibitors of MAGL.[9]

CompoundTargetIC₅₀ (nM)SelectivityMechanismReference
Compound 6g MAGL4.4SelectiveReversible[9][12]
JNJ-42226314 MAGL1.1 - 4.4SelectiveReversible[12]
V158866 FAAHPotent (data not specified)SelectiveReversible[11]

Rationale: This assay measures the activity of MAGL by monitoring the hydrolysis of a fluorogenic substrate. An effective inhibitor will prevent substrate turnover, resulting in a reduced fluorescent signal.

Materials:

  • Recombinant human MAGL.

  • Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate).

  • Test compounds (azetidine derivatives) in DMSO.

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • 96-well black microplate.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of the microplate.

  • Enzyme Addition: Add a solution of recombinant human MAGL in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of transmembrane proteins and are the targets of a significant portion of modern pharmaceuticals.[13] Azetidine derivatives have been successfully developed as modulators of GPCRs, particularly as antagonists for receptors involved in inflammatory diseases.

Free Fatty Acid Receptor 2 (FFA2) Antagonists

FFA2, also known as GPR43, is a receptor for short-chain fatty acids and is implicated in mediating inflammatory responses.[14] A class of 2-substituted azetidines has been developed as potent FFA2 antagonists.

CompoundTarget GPCRIC₅₀ (nM)Mode of ActionTherapeutic AreaReference
GLPG0974 FFA216AntagonistInflammatory Diseases[3][14]

The lead compound, GLPG0974 , emerged from a multi-parametric optimization of early hits and was the first FFA2 antagonist to enter clinical trials.[14] It potently inhibits acetate-induced neutrophil migration in vitro, demonstrating its potential for treating inflammatory conditions like inflammatory bowel disease.[14]

Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki). It is a gold-standard method for characterizing receptor-ligand interactions.[15][16]

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the target GPCR (e.g., HEK293-hFFA2).

  • A suitable radioligand for the target GPCR (e.g., [³H]-labeled agonist or antagonist).

  • Test compounds (azetidine derivatives).

  • Assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and various concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature). The exact time and temperature should be optimized for the specific receptor.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the bound radioactivity against the concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined from this competition curve. The IC₅₀ is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

GPCR_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays binding_assay Radioligand Binding Assay (Determine Ki) optimize Lead Optimization (SAR) Improve Potency & PK binding_assay->optimize functional_assay Functional Assay (e.g., IP1) (Determine IC50) candidate Select Clinical Candidate (e.g., GLPG0974) functional_assay->candidate migration_assay Neutrophil Migration Assay (Assess functional antagonism) whole_blood Whole Blood Assay (PD Marker Analysis) migration_assay->whole_blood clinic Clinical Trials whole_blood->clinic start Identify Azetidine Hit Compound start->binding_assay optimize->functional_assay candidate->migration_assay

Caption: Drug discovery workflow for an azetidine-based GPCR antagonist.

Neurotransmitter Transporter Inhibitors

Modulating the concentration of neurotransmitters in the synaptic cleft by inhibiting their reuptake transporters is a well-established therapeutic strategy for neurological and psychiatric disorders.

GABA Uptake Inhibitors (GATs)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABA transporters (GATs) remove GABA from the synapse. Inhibiting these transporters can enhance GABAergic signaling, which is a therapeutic approach for conditions like epilepsy.[17] Azetidine derivatives, serving as conformationally constrained GABA analogs, have been evaluated as potent GAT inhibitors.

Compound MoietyLipophilic ResidueTargetIC₅₀ (µM)Reference
Azetidin-2-ylacetic acid4,4-diphenylbutenylGAT-12.83[14]
Azetidin-2-ylacetic acid4,4-bis(3-methyl-2-thienyl)butenylGAT-12.01[14]

These derivatives show high potency at the GAT-1 subtype, with IC₅₀ values in the low micromolar range, demonstrating the potential of the 2-substituted azetidine scaffold for developing novel CNS agents.[14]

Conclusion

The 2-substituted azetidine scaffold is a versatile and powerful motif in drug discovery, enabling the development of potent and selective modulators for a diverse range of biological targets. As demonstrated in this guide, these derivatives have yielded highly effective inhibitors of enzymes like STAT3 and MAGL, as well as modulators of GPCRs and neurotransmitter transporters. The unique conformational constraints imposed by the four-membered ring provide a robust platform for fine-tuning pharmacological activity. Continued exploration of this chemical space, aided by the robust experimental methodologies outlined herein, holds immense promise for the development of next-generation therapeutics for cancer, inflammation, and neurological diseases.

References

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Semantic Scholar. [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bohrium. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • Tobe, M., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • Boger, D. L. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • ChEMBL. (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. [Link]

  • Stoddart, L. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Zhang, M.-R., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central. [Link]

  • ResearchGate. (n.d.). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. [Link]

  • Rosen, B. L., et al. (1998). Sugar-substituted 2-azetidinones as cholesterol absorption inhibitors. PubMed. [Link]

  • Lee, J.-W., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC. [Link]

  • Frank, D. A. (n.d.). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. ScienceDirect. [Link]

  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. SpringerLink. [Link]

  • Liu, Y., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • Weiss, D. R., et al. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. PMC. [Link]

  • Tuccinardi, T., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. PubMed. [Link]

  • Hothersall, J. D., et al. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. PubMed. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • Spoerk, M., & Wolber, G. (2020). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. MDPI. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of some representative synthetic reversible MAGL inhibitors. [Link]

  • IASP. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • ResearchGate. (n.d.). The overall SAR of the differently substituted azetidine ring. [Link]

  • Dheepika, S., et al. (2022). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Valant, C., et al. (2012). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

  • MDPI. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. [Link]

  • Weiss, D. R., et al. (2023). Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methoxymethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel heterocyclic building blocks like 2-(Methoxymethyl)azetidine hydrochloride is critical for advancing medicinal chemistry. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The inherent reactivity of strained ring systems, such as the azetidine core, necessitates a disposal protocol grounded in a thorough understanding of the molecule's chemical properties and associated hazards.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship.

Core Principle: Hazard-Centric Disposal

This compound is not a benign substance and must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[3][4] The primary hazards associated with this compound drive all handling and disposal protocols.

Hazard Identification

The Globally Harmonized System (GHS) classification for this compound consistently identifies it as an irritant.[5] The hydrochloride salt form also imparts acidic properties when dissolved in water.

Hazard ClassGHS CodeDescriptionCausality
Skin IrritationH315Causes skin irritation.[5][6]The amine hydrochloride can be corrosive to tissue upon prolonged contact.
Eye IrritationH319Causes serious eye irritation.[5][6]Direct contact with the dust or solutions can cause significant damage to sensitive eye tissue.
Respiratory IrritationH335May cause respiratory irritation.[5][6]Inhalation of the fine powder can irritate the mucous membranes and upper respiratory tract.
Acute Oral ToxicityH302Harmful if swallowed.[7]Ingestion can lead to systemic effects; requires immediate medical attention.

The foundational azetidine ring is a high-energy, four-membered heterocycle.[8] This ring strain, while synthetically useful, makes the molecule susceptible to ring-opening reactions, particularly under acidic or basic conditions or with nucleophiles.[1][9] Attempting to neutralize or chemically treat this waste in-house without a validated, substance-specific protocol is strongly discouraged due to the risk of uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts.

Personnel Protection: Your First Line of Defense

Before handling the pure chemical or its waste, ensure all appropriate engineering controls and personal protective equipment (PPE) are in place.

  • Engineering Controls : Always handle this compound powder and prepare solutions within a certified chemical fume hood to mitigate inhalation risks.[6] Ensure a safety shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield for full protection.[6]

    • Hand Protection : Use nitrile or neoprene gloves. Discard gloves immediately if contamination occurs and wash hands thoroughly.[6]

    • Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

This protocol applies to unused pure chemical, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Container : Use a dedicated, chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Solid Waste : Collect surplus or expired chemical, contaminated gloves, weighing paper, and other solid materials directly into this container.

  • Liquid Waste : Should you generate solutions, they must be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Empty Containers : The original product container is considered hazardous waste. Do not rinse it into the drain. Place the empty, sealed container into the solid hazardous waste stream.

Step 2: Container Labeling

Inaccurate labeling is a major compliance and safety violation. Your institutional EHS office will provide specific labels, but they must include the following information at a minimum:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "Waste this compound" .

  • The associated hazards (e.g., "Irritant" ).

  • An accumulation start date (the date the first piece of waste is added).

  • A list of all components if it is a mixed waste stream.

Step 3: Spill Management

In the event of a spill, act quickly and safely.

  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate the Area : Restrict access to the spill location.

  • Don PPE : If not already wearing it, don all required PPE.

  • Containment & Cleanup :

    • DO NOT use water on a dry spill, as this can increase the risk of exposure.

    • Gently cover the spill with a dry, inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into your designated hazardous waste container, avoiding dust generation.[11]

    • Perform a final decontamination of the spill surface with a cloth dampened with water, followed by a dry cloth. All cleaning materials must be disposed of as hazardous waste.[12]

Step 4: Storage and Disposal
  • Storage : Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4] This area should be away from drains and incompatible materials.

  • Arrange for Pickup : Once the container is full, or if you exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic P-listed waste), contact your institution's EHS department to schedule a waste pickup.[4][10] They are the trained professionals responsible for the final transport and disposal in accordance with federal, state, and local regulations.[13]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from use to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Management Protocol cluster_2 Compliant Disposal start Handling & Use of 2-(Methoxymethyl)azetidine HCl waste_gen Waste Generation start->waste_gen spill Spill Event start->spill container Step 1: Segregate Waste into Labeled, Compatible Container waste_gen->container spill->waste_gen Cleanup Material labeling Step 2: Ensure Container is Properly Labeled (Name, Hazards, Date) container->labeling storage Step 3: Store Securely in Satellite Accumulation Area (SAA) labeling->storage contact_ehs Step 4: Contact EHS/EHSO for Waste Pickup storage->contact_ehs disposal Final Disposal via Licensed Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to this hazard-informed protocol—from stringent use of PPE to meticulous waste segregation and labeling—we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always defer to your institution's EHS department for final disposal, as they are the ultimate authority on navigating the complex landscape of hazardous waste regulations.

References

  • PubChem. (n.d.). (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methoxymethyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3,4-Dimethoxyphenyl)azetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual. Retrieved from [Link]

  • Urban, S., & Hudlicky, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Baici, A., et al. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS Letters. Retrieved from [Link]

  • Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). Managing Waste: Hazardous Waste. Retrieved from [Link]

  • Cox, J. A. G., et al. (2022). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Methoxymethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(Methoxymethyl)azetidine hydrochloride

As a Senior Application Scientist, it is my priority to ensure that you, the researchers and drug development professionals, can work not only effectively but also with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle this compound. Our approach is grounded in established safety protocols and an understanding of the compound's specific reactivity and hazards, ensuring a self-validating system of laboratory safety.

Hazard Identification and Core Safety Principles

This compound is an irritant and should be handled with care. The primary hazards, as defined by the Globally Harmonized System (GHS), establish the foundation for our safety protocols.

According to safety data, the compound is classified with the GHS07 pictogram, indicating that it is an irritant and may have other specific toxicities.[1][2] The specific hazard statements confirm that it causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] One supplier also notes that it is harmful if swallowed.[2][5]

Table 1: GHS Hazard Summary for this compound

Hazard Code Hazard Statement Signal Word GHS Pictogram
H315 Causes skin irritation Warning GHS07 (Exclamation Mark)
H319 Causes serious eye irritation Warning GHS07 (Exclamation Mark)
H335 May cause respiratory irritation Warning GHS07 (Exclamation Mark)

| H302 | Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

A critical point to note is the absence of established Occupational Exposure Limits (OELs) from bodies like OSHA for this specific compound.[5][6][7] This lack of data necessitates a conservative approach. All handling procedures must be designed to minimize any potential for direct contact or inhalation, treating the compound as potentially hazardous upon any route of exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each piece of equipment serves as a critical barrier between you and the chemical.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Causality and Rationale
Eye & Face Protection Chemical splash goggles or a full-face shield.[8] Rationale: The compound is classified as causing serious eye irritation (H319).[3][4] Standard safety glasses are insufficient; splash goggles are required to protect against splashes and potential vapors.[8][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[8] Rationale: Direct contact causes skin irritation (H315).[4] These materials provide an effective barrier. Gloves must be inspected before use and changed immediately upon known or suspected contact.[8][10]
Body Protection Long-sleeved, chemical-resistant laboratory coat. Rationale: Protects skin on the arms and torso from accidental splashes and contamination of personal clothing.[8][9]
Respiratory Protection Mandatory use of a certified chemical fume hood.[8][9] Rationale: The compound may cause respiratory irritation (H335).[3] A fume hood is the primary engineering control to minimize the inhalation of potentially harmful vapors or dust.[3][8] A NIOSH-approved respirator with an organic vapor cartridge should be available for non-routine operations or emergencies.[8][11]

| Footwear | Closed-toe shoes.[8] | Rationale: Standard laboratory practice to protect feet from spills. |

Step-by-Step Safe Handling Workflow

This procedural guide ensures that safety is integrated into every step of the handling process, from preparation to disposal.

Preparation and Engineering Controls
  • Verify Fume Hood Operation: Before beginning, ensure the chemical fume hood is operational and the airflow is verified. All manipulations of this compound must occur within the fume hood.

  • Clear Workspace: Maintain a clean and uncluttered workspace to minimize the risk of spills or cross-contamination.[8]

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, weighing paper, solvents) and place them within the fume hood before introducing the chemical.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[5][12]

Aliquoting and Handling Solid Compound
  • Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical container.

  • Transfer with Care: When weighing the solid, use a spatula to carefully transfer the desired amount to weighing paper or a tared container. Perform this action gently to avoid creating airborne dust.[4]

  • Seal Promptly: Immediately and securely close the main container after dispensing.[4][12]

  • Dissolution: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

Post-Handling and Decontamination
  • Clean Workspace: After completing the task, decontaminate the work surface within the fume hood using an appropriate solvent and cleaning solution.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[4][12]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Procedure prep 1. Verify Fume Hood & Safety Equipment don_ppe 2. Don Full PPE prep->don_ppe Proceed handle 3. Weigh & Transfer Chemical don_ppe->handle experiment 4. Perform Experimental Procedure handle->experiment decon 5. Decontaminate Workspace & Equipment experiment->decon dispose 6. Segregate Hazardous Waste decon->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs, seek medical attention.[4] Remove and launder contaminated clothing before reuse.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air.[5][12] If they feel unwell or have difficulty breathing, call a poison center or doctor.[5]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[5][14]

  • Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material.[14][15] Scoop the material into a labeled, sealed container for hazardous waste disposal.[9][14] Ventilate the area and wash the spill site after material pickup is complete.[14]

Disposal and Storage Plan

Proper storage and waste management are essential for long-term safety and environmental protection.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][15] Protect the container from moisture and physical damage.[4] Some suppliers recommend storing it under an inert gas.[4]

Disposal

All waste, including unused chemical and any materials that have come into contact with it (e.g., gloves, weighing paper, absorbent pads), must be treated as hazardous waste.[9]

  • Waste Chemical: Collect in a clearly labeled, sealed container.[9]

  • Contaminated Materials: Collect all disposable items in a designated hazardous waste container.[9]

  • Regulatory Compliance: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[4][16] Do not allow the product to enter drains or waterways.[4]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine.
  • Sigma-Aldrich. (n.d.). 2,2-bis(methoxymethyl)azetidine hydrochloride.
  • PubChem. (n.d.). (2S)-2-(Methoxymethyl)-azetidine HCl.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine.
  • CymitQuimica. (2024). Safety Data Sheet: this compound.
  • TCI Chemicals. (2024). Safety Data Sheet: Azetidine Hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: Azetidine hydrochloride.
  • Syndigo. (n.d.). HAZARDS IDENTIFICATION Section 3: COMPOSITION/INFORMATION ON INGREDIENTS Section 4.
  • ChemEd-Online. (n.d.). This compound.
  • Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Fisher Scientific. (2025). Safety Data Sheet: Azetidine hydrochloride.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • MSI-Viking. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • INDOFINE Chemical Company, Inc. (2015). Safety Data Sheet: 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.